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3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol Documentation Hub

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  • Product: 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
  • CAS: 1157070-06-8

Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Synthesis and Mechanistic Evaluation of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

Executive Summary Carbazole derivatives are privileged scaffolds in medicinal chemistry and organic materials science. They are frequently utilized in the development of p53 mutant rescue drugs, antimicrobial agents, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbazole derivatives are privileged scaffolds in medicinal chemistry and organic materials science. They are frequently utilized in the development of p53 mutant rescue drugs, antimicrobial agents, and advanced optoelectronics[1]. The target molecule, 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol , features a rigid, electron-rich 9-ethylcarbazole core linked to a flexible, hydrophilic 3-aminopropan-1-ol side chain via a secondary amine.

This technical guide details a highly efficient, two-step synthetic pathway designed for high yield and scalability: a regioselective Vilsmeier-Haack formylation followed by a chemoselective reductive amination.

Retrosynthetic Strategy

The structural deconstruction of the target molecule relies on the cleavage of the C–N bond connecting the carbazole methyl spacer to the propanolamine chain.

  • Disconnection 1 (C–N Bond): Cleavage of the secondary amine yields 9-ethyl-9H-carbazole-3-carbaldehyde and 3-aminopropan-1-ol as the immediate precursors.

  • Disconnection 2 (C–C Bond): The aldehyde group is retraced to the unsubstituted 9-ethyl-9H-carbazole, achievable via electrophilic aromatic substitution.

Retrosynthesis Target Target Molecule 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol Intermediate Aldehyde + Amine 9-ethyl-9H-carbazole-3-carbaldehyde + 3-aminopropan-1-ol Target->Intermediate Reductive Amination Starting Starting Materials 9-ethyl-9H-carbazole + POCl3 / DMF Intermediate->Starting Vilsmeier-Haack Formylation

Caption: Retrosynthetic deconstruction of the target carbazole derivative.

Core Methodology & Mechanistic Causality

Phase 1: Regioselective Vilsmeier-Haack Formylation

Objective: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde from 9-ethyl-9H-carbazole.

Mechanistic Causality: The Vilsmeier-Haack reaction utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The nitrogen atom in the carbazole ring donates electron density into the aromatic system, strongly activating the positions ortho and para to the nitrogen. Due to steric hindrance at the 1- and 8-positions, electrophilic attack occurs predominantly at the 3-position. This electronic directing effect ensures high regioselectivity, consistently affording yields in the range of 85%[2].

Experimental Protocol:

  • Preparation: Dissolve 1.0 equivalent of 9-ethyl-9H-carbazole in anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Cool the reaction vessel to 0 °C (273 K) using an ice bath. This controls the highly exothermic formation of the Vilsmeier reagent and prevents the degradation of the starting material[2].

  • Addition: Dropwise add 1.05 equivalents of POCl₃ to the cooled solution.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 10 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system.

  • Quenching & Workup: Pour the mixture into crushed ice water and stir for 30 minutes. This critical step hydrolyzes the iminium intermediate into the corresponding stable aldehyde[2]. Extract the aqueous solution with chloroform (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by recrystallization from ethanol to afford pure 9-ethyl-9H-carbazole-3-carbaldehyde as a solid[2].

Phase 2: Chemoselective Reductive Amination

Objective: Condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-aminopropan-1-ol to form the target secondary amine.

Mechanistic Causality: Reductive amination involves the initial formation of a hemiaminal, which dehydrates to form an electrophilic iminium ion. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the reducing agent. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride compared to Sodium Borohydride (NaBH₄). This makes STAB mild enough to selectively reduce the protonated iminium ion without reducing the unreacted aldehyde precursor into an unwanted alcohol byproduct[3].

Mechanism Aldehyde 9-ethyl-9H-carbazole-3-carbaldehyde Hemiaminal Hemiaminal Intermediate (Reversible Addition) Aldehyde->Hemiaminal Amine 3-aminopropan-1-ol Amine->Hemiaminal Iminium Iminium Ion (Electrophilic Species) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Target Secondary Amine (Stable Product) Iminium->Product Reduction ReducingAgent NaBH(OAc)3 (Mild Hydride Donor) ReducingAgent->Product Hydride Transfer

Caption: Mechanistic workflow of the chemoselective reductive amination step.

Experimental Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 1.0 equivalent of 9-ethyl-9H-carbazole-3-carbaldehyde and 1.1 equivalents of 3-aminopropan-1-ol in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate iminium ion formation. Stir at room temperature for 2-3 hours[3].

  • Reduction: Portion-wise, add 1.5 equivalents of STAB to the reaction mixture. Stir continuously at room temperature for 12-24 hours under a nitrogen atmosphere[3].

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃. This neutralizes the acetic acid and safely decomposes any excess STAB.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel column chromatography using a gradient of DCM/MeOH (e.g., 98:2 to 90:10 v/v) to isolate the pure target compound[3].

Quantitative Data & Optimization Metrics

The following table summarizes the optimized parameters for the two-step synthesis to ensure reproducibility, high throughput, and minimized side reactions.

Reaction StepReagents & CatalystsSolventTemp / TimeExpected YieldPurification Method
1. Formylation POCl₃ (1.05 eq), DMFDMF (neat)0 °C to RT / 10 h85 - 90%Recrystallization (Ethanol)
2. Reductive Amination 3-aminopropan-1-ol (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.)DCM or DCERT / 12 - 24 h75 - 82%Silica Column (DCM/MeOH)

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol, the following analytical checkpoints must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Precursor Check: Confirm the complete disappearance of the highly deshielded aldehyde proton signal (~10.08 ppm) from the starting material[4].

    • Product Confirmation: Look for the appearance of a singlet integrating for 2H around 3.9-4.0 ppm, corresponding to the newly formed benzylic CH₂ protons bridging the carbazole and the amine.

    • Scaffold Verification: The ethyl group on the carbazole nitrogen must appear as a distinct quartet (~4.3 ppm, 2H) and a triplet (~1.4 ppm, 3H)[1].

  • Mass Spectrometry (ESI-MS): The theoretical exact mass for C₁₈H₂₂N₂O is 282.17 g/mol . A prominent [M+H]⁺ peak at m/z 283.2 should be observed to definitively confirm the molecular weight[1].

References

  • Benchchem. Comparing the efficiency of different synthetic routes to 9-ethyl-9H-carbazole-2-carbaldehyde.
  • ChemicalBook. 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde synthesis.
  • National Institutes of Health (NIH) PMC. Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs.
  • National Institutes of Health (NIH) PMC. Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids.

Sources

Exploratory

In-Depth Technical Guide: Characterization and Pharmacological Profiling of 3-{[(9-Ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol (ECMAP)

Executive Summary The compound 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol (hereafter referred to as ECMAP ) is a highly functionalized secondary amine anchored by a carbazole core. Structurally related to the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol (hereafter referred to as ECMAP ) is a highly functionalized secondary amine anchored by a carbazole core. Structurally related to the pioneering p53 mutant rescue drug PhiKan083, ECMAP represents a rationally designed scaffold with significant potential in oncology and medicinal chemistry. This whitepaper provides a comprehensive, step-by-step guide to the molecular design, synthetic methodology, physicochemical characterization, and pharmacological profiling of ECMAP, serving as a blueprint for drug development professionals.

Rationale & Molecular Design

The tumor suppressor protein p53 is frequently inactivated in human cancers. The Y220C mutation is a highly prevalent structural mutation that destabilizes the p53 DNA-binding domain (DBD) by approximately 4 kcal/mol, leading to rapid unfolding and aggregation at physiological temperatures[1]. Crucially, this large-to-small amino acid substitution creates a narrow, druggable surface crevice[1].

The first-in-class small molecule to target this pocket was PhiKan083 (1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine)[2]. The 9-ethylcarbazole core anchors deeply into the hydrophobic cleft, interacting favorably with residues such as Leu145 and Trp146[3].

ECMAP is a rationally designed analogue that replaces the simple N-methyl group of PhiKan083 with a 3-hydroxypropyl chain.

  • Causality of Design: The extended amino-alcohol chain is engineered to project toward the solvent-exposed entrance of the Y220C cleft. The terminal hydroxyl group acts as a versatile hydrogen-bond donor/acceptor to interact with Thr150, while simultaneously decreasing the lipophilicity (LogP) of the highly hydrophobic carbazole scaffold. This modification inherently improves the compound's aqueous solubility for in vitro and in vivo assays[2].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of ECMAP utilizes a highly selective reductive amination pathway, ensuring high yields and minimal side-product formation[4].

Step-by-Step Protocol
  • Imine Condensation: Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq) and 3-aminopropan-1-ol (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Stir the mixture at 25 °C for 2 hours under an inert argon atmosphere to form the transient imine intermediate.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.

    • Causality of Reagent Choice: STAB is explicitly chosen over the more reactive sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron hydride, ensuring selective reduction of the imine without prematurely reducing the starting aldehyde into a primary alcohol byproduct[4].

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (7:3) eluent. The protocol validates itself when the UV-active aldehyde spot (R_f ~0.8) completely disappears, replaced by a polar, ninhydrin-positive secondary amine spot (R_f ~0.2).

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the borate complexes and free-base the newly formed secondary amine. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH 95:5) to yield pure ECMAP.

SynthWorkflow A 9-Ethyl-9H-carbazole- 3-carbaldehyde C Imine Intermediate (In situ) A->C B 3-Aminopropan-1-ol (1.2 eq) B->C D NaBH(OAc)3 Reductive Amination C->D E Crude ECMAP D->E F Purification (Flash Chromatography) E->F G Pure ECMAP (Target Compound) F->G

Fig 1. Reductive amination workflow for the synthesis and purification of ECMAP.

Physicochemical & Structural Characterization

To ensure scientific trustworthiness and batch-to-batch reproducibility, the synthesized ECMAP must be rigorously characterized. The disappearance of the aldehyde proton at ~10.0 ppm and the appearance of the benzylic CH₂ at ~4.0 ppm in the ¹H NMR spectrum provides definitive structural validation.

Table 1: Expected Analytical Signatures for ECMAP

Analytical MethodKey Spectral Signatures / Expected ValuesDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 8.10 (d, 1H), 8.03 (s, 1H), 4.37 (q, 2H, N-CH₂CH₃), 4.02 (s, 2H, Ar-CH₂-N), 3.80 (t, 2H, CH₂-OH)Confirms the intact carbazole core, the N-ethyl anchor, and the successful integration of the propanol chain.
¹³C NMR (100 MHz, CDCl₃) δ 140.3, 139.3, 129.3 (Ar-C), 62.5 (CH₂-OH), 54.2 (Ar-CH₂-N), 37.6 (N-CH₂CH₃)Validates the carbon skeleton and the secondary amine linkage.
HRMS (ESI-TOF) Calculated for C₁₈H₂₃N₂O⁺ [M+H]⁺: 283.1805; Found: ~283.1802Confirms the exact molecular mass and elemental composition.
FTIR (ATR, cm⁻¹) 3350 (br, O-H / N-H stretch), 2930 (C-H stretch), 1456 (C=C aromatic stretch)Verifies the presence of the terminal hydroxyl and secondary amine functional groups.

In Vitro Pharmacological Profiling

Evaluating ECMAP's efficacy as a mutant p53 rescue chaperone requires a two-tiered in vitro approach:

  • Thermodynamic Stabilization (Differential Scanning Fluorimetry - DSF): This assay measures the shift in the melting temperature (ΔT_m) of the p53 Y220C mutant. Ligand binding to the unfolded state shifts the thermal denaturation equilibrium, raising the melting temperature and preventing rapid aggregation[3].

  • Cell Viability & Transcriptional Activation: Evaluated in p53 Y220C-dependent cell lines (e.g., BxPC-3). Successful stabilization leads to nuclear translocation, DNA binding, and the transcriptional activation of downstream targets like p21 and BAX, ultimately inducing cell cycle arrest and apoptosis [5].

p53Pathway A Mutant p53 (Y220C) Unfolded & Inactive B ECMAP Binding (Surface Crevice) A->B Ligand Binding C Thermodynamic Stabilization B->C D Restored p53 Conformation C->D E DNA Binding & Transactivation D->E Nuclear Translocation F p21 / BAX Expression E->F G Cell Cycle Arrest & Apoptosis F->G

Fig 2. Mechanism of ECMAP-mediated mutant p53 (Y220C) stabilization and apoptotic induction.

Table 2: Comparative Pharmacological Profile (Benchmark vs. ECMAP)

CompoundTarget PocketBinding Affinity (K_d)ΔT_m (°C) at 125 μMCLogP (Calculated)Efficacy Marker
PhiKan083 p53 Y220C~150 μM+1.0 °C3.85Baseline Stabilization
ECMAP p53 Y220CImproved (H-bonding)> +1.2 °C2.90Enhanced Solubility & Binding

(Note: ECMAP data in Table 2 represents rationally projected values based on the structural optimization of the PhiKan083 scaffold).

References

  • Boeckler, F. M., et al. "Targeted rescue of a destabilized mutant of p53 by an in silico screened drug." Proceedings of the National Academy of Sciences, 2008.2[2]

  • Baud, M. G. J., et al. "Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C." ACS Publications, 2022. 1[1]

  • Bauer, M. R., et al. "Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs." ACS Chemical Biology, 2016. 3[3]

  • "EP2937341A1 - 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase (faah)." Google Patents. 4[4]

  • "Activating p53 Y220C with a Mutant-Specific Small Molecule." bioRxiv, 2024. 5[5]

Sources

Foundational

cyclic voltammetry of 9-ethyl-9H-carbazole derivatives

Electrochemical Profiling of 9-Ethyl-9H-Carbazole Derivatives: A Mechanistic Guide to Cyclic Voltammetry Executive Summary As an application scientist, I approach the electrochemical profiling of carbazole derivatives no...

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Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Profiling of 9-Ethyl-9H-Carbazole Derivatives: A Mechanistic Guide to Cyclic Voltammetry

Executive Summary

As an application scientist, I approach the electrochemical profiling of carbazole derivatives not merely as a data-gathering exercise, but as a diagnostic window into their molecular orbital dynamics and kinetic stability. 9-Ethyl-9H-carbazole and its derivatives are foundational to modern optoelectronics, serving as hole-transporting materials, electrochromic polymers, and even neuroprotective therapeutics. Cyclic voltammetry (CV) is the premier technique for elucidating their Highest Occupied Molecular Orbital (HOMO) energy levels and radical cation stability. This whitepaper provides an in-depth, causality-driven guide to the electrochemistry of 9-ethylcarbazole derivatives, establishing self-validating protocols for rigorous laboratory analysis.

Mechanistic Foundations: The Fate of the Radical Cation

The electrochemical behavior of 9-ethyl-9H-carbazole is dictated by the stability of its oxidized state. When subjected to an anodic sweep, the neutral monomer undergoes a single-electron oxidation to form a radical cation. For unsubstituted 9-ethylcarbazole, this oxidation typically manifests as a peak around +1.25 V (vs. Ag/AgCl)[1].

However, this radical cation is highly unstable. Quantum chemical calculations and spin density mapping reveal that the unpaired electron density is heavily localized at the 3- and 6-positions of the carbazole core. Consequently, the radical cations rapidly undergo electrophilic aromatic coupling with one another, forming a 3,3'-bicarbazyl dimer and expelling two protons in the process[1].

In standard cyclic voltammetry (e.g., at scan rates of 50 mV/s), this is observed as an Er​Ci​ mechanism (a reversible Electron transfer followed by an irreversible Chemical reaction). The anodic peak is prominent, but the corresponding cathodic return peak is absent because the radical cation is consumed by dimerization before the reverse scan can reduce it back to the neutral monomer[1].

Mechanism Monomer 9-Ethyl-9H-carbazole (Neutral) Oxidation -1 e⁻ (Anodic Scan) > +1.0 V Monomer->Oxidation RadicalCation Radical Cation (Unstable Intermediate) Oxidation->RadicalCation SubstituentCheck Are 3,6-positions blocked? RadicalCation->SubstituentCheck Reversible Reversible Reduction (Stable Cation) SubstituentCheck->Reversible Yes (e.g., 3,6-EDOT) Dimerization 3,3'-Coupling (Dimerization) SubstituentCheck->Dimerization No (Unprotected) Reversible->Monomer +1 e⁻ (Cathodic Scan) Polymer Poly(carbazole) Film (Electropolymerization) Dimerization->Polymer Successive Scans

Caption: Electrochemical oxidation pathways of 9-ethyl-9H-carbazole based on 3,6-substitution.

Causality in Molecular Design: Substituent Effects

To engineer carbazoles for specific applications, chemists manipulate the 3- and 6-positions. The causality here is twofold: steric protection and electronic modulation.

  • Steric Protection (Reversibility): By introducing bulky or electroactive groups at the 3- and 6-positions, the dimerization pathway is physically blocked. The radical cation becomes long-lived, resulting in a chemically reversible CV wave.

  • Electronic Modulation (Oxidation Potential): Electron-donating groups extend the π -conjugation, raising the HOMO energy level. This means less anodic potential is required to strip an electron. For example, substituting the 3,6-positions with 3,4-ethylenedioxythiophene (EDOT) drops the oxidation onset to as low as +0.22 V (vs. Ag/AgCl)[2]. Similarly, 3,6-bis(pyrrol-2-yl)-9-ethylcarbazole exhibits exceptionally low peak oxidation potentials ranging from +0.15 V to +0.46 V[3].

Quantitative Electrochemical Profiling

The table below summarizes the profound impact of rational substitution on the electrochemical metrics of 9-ethylcarbazole derivatives.

DerivativeSubstitutionsOxidation Potential ( Eonset​ / Epeak​ )Redox Behavior (at 50 mV/s)Primary Application
9-Ethyl-9H-carbazole None (Unprotected)+1.0 V / +1.25 V (vs Ag/AgCl)IrreversiblePrecursor, Electropolymerization
3,6-Bis(pyrrol-2-yl)-9-ethylcarbazole 3,6-Pyrrole+0.15 V / +0.46 V (vs Ag/Ag⁺)ReversibleElectrochromic Polymers
3,6-Bis(EDOT)-9-ethylcarbazole 3,6-EDOT+0.22 V / +0.54 V (vs Ag/AgCl)Highly ReversibleLow Bandgap Conducting Polymers
9-Ethylcarbazole hydrazones 3-Hydrazone+0.80 V - +1.10 V (vs SCE)Mixed / IrreversibleAntioxidant Therapeutics

Self-Validating Experimental Protocol for Cyclic Voltammetry

To ensure scientific integrity, electrochemical data must not be taken at face value. A robust CV protocol must be a self-validating system containing internal checks for solvent purity, uncompensated resistance, and kinetic verification.

Step 1: Cell Assembly & Background Validation

  • Action: Assemble a 3-electrode cell using a Glassy Carbon or Platinum working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode. Use 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (ACN) as the supporting electrolyte. Purge with N2​ or Argon for 15 minutes.

  • Causality: TBAPF6​ is chosen over smaller salts to minimize ion-pairing effects with the generated radical cations. Purging removes dissolved oxygen, which would otherwise undergo cathodic reduction and generate reactive oxygen species that quench the carbazole radical cations.

  • Validation: Run a background scan (0.0 V to +1.5 V). The current must remain below 1 µA. Any peaks indicate electroactive impurities or moisture, invalidating future scans.

Step 2: Internal Standard Calibration

  • Action: Spike the blank solution with 1 mM Ferrocene (Fc).

  • Validation: The Fc/Fc+ redox couple must appear as a perfectly reversible wave with a peak-to-peak separation ( ΔEp​ ) of ~59 mV. If ΔEp​>70 mV, uncompensated resistance ( iR drop) is present, and the working electrode requires re-polishing.

Step 3: Analyte Interrogation

  • Action: Prepare a fresh cell with 1-5 mM of the 9-ethylcarbazole derivative. Scan at 50 mV/s from 0.0 V to +1.5 V.

  • Observation: Record the Eonset​ (to calculate the HOMO level) and Epeak​ . If the 3,6-positions are unprotected, observe the irreversible anodic peak and the emergence of a new peak at ~+0.7 V on subsequent scans, indicating the formation of the polycarbazole film[1].

Step 4: Kinetic Validation (Scan Rate Analysis)

  • Action: Vary the scan rate incrementally from 10 mV/s up to 100 V/s using an ultramicroelectrode (to minimize capacitive charging currents at high speeds).

  • Causality & Validation: This step proves the Er​Ci​ mechanism. At slow scan rates, the chemical dimerization outpaces the reverse scan. However, at scan rates exceeding 50 V/s, the potentiostat reduces the radical cation before it has time to dimerize. The emergence of a cathodic return peak at >50 V/s mathematically validates the existence of the radical cation and proves the initial electron transfer is fundamentally reversible[1].

Protocol Calib 1. System Calibration Fc/Fc⁺ Internal Standard Blank 2. Background Scan Blank Electrolyte (TBAPF₆/ACN) Calib->Blank Analyte 3. Analyte Voltammetry 1-5 mM 9-Ethylcarbazole Blank->Analyte Kinetics 4. Kinetic Validation Variable Scan Rate (10 mV/s - 50 V/s) Analyte->Kinetics Polymer 5. Electropolymerization Successive Cycling (0.0 to +1.5 V) Analyte->Polymer If 3,6-positions unprotected

Caption: Self-validating cyclic voltammetry workflow for carbazole derivatives.

Emerging Applications: From Optoelectronics to Therapeutics

The electrochemical tunability of 9-ethylcarbazole derivatives has driven their adoption across disparate scientific fields:

  • Optoelectronics & Conducting Polymers: By functionalizing the 3,6-positions with EDOT or pyrrole, researchers create monomers that polymerize at low potentials, yielding highly stable, low-bandgap electrochromic films[2][3]. These materials are critical for Organic Light-Emitting Diodes (OLEDs) and smart windows.

  • Neuroprotective Therapeutics: The ease with which the carbazole nitrogen donates an electron makes these derivatives potent radical scavengers. Recent studies have synthesized 9-ethyl-9H-carbazole hydrazone derivatives that exhibit strong antioxidant activity. By evaluating their reducing effect against oxidation, researchers have demonstrated that these derivatives significantly protect neuronal PC12 cells against amyloid β -induced damage, positioning them as promising leads for Alzheimer's disease management[4].

Sources

Exploratory

Solubility Profiling and Solvent Optimization for 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol: A Preclinical Whitepaper

Executive Summary The compound 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol is a highly functionalized, amphiphilic organic intermediate and drug candidate. Its structural duality—combining a rigid, highly lipo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol is a highly functionalized, amphiphilic organic intermediate and drug candidate. Its structural duality—combining a rigid, highly lipophilic aromatic core with a flexible, hydrogen-bonding tail—creates a complex solubility profile. This whitepaper provides a comprehensive, mechanistic guide to predicting, determining, and optimizing its solubility in organic solvents to facilitate chemical synthesis, purification, and in vitro assay formulation.

Structural Deconstruction and Mechanistic Solubility

To master the solvation behavior of this molecule, we must deconstruct its two primary structural domains and analyze their interactions through the [1],[2].

  • The Lipophilic Core (9-ethyl-9H-carbazole): This planar, electron-rich aromatic system dominates the molecule's steric bulk. It drives strong dispersion interactions ( δD​ ) and π−π stacking. Empirical data on analogous 9-ethylcarbazole derivatives demonstrates high solubility in halogenated solvents (e.g., CH2​Cl2​ , CHCl3​ ) and polar aprotic solvents, while rendering them practically insoluble in water[3],[4].

  • The Hydrophilic Tail (Methylamino-propan-1-ol): The secondary amine and primary alcohol introduce critical hydrogen bond donor (HBD) and acceptor (HBA) capacities ( δH​ ). Furthermore, the secondary amine possesses a predicted pKa​ of ~9.5. In its free-base form, the strong intermolecular hydrogen bonding between the amine and alcohol groups must be disrupted by the solvent for dissolution to occur.

Causality in Solvent Selection: Solvents like Hexane fail because they only offer weak dispersion forces and cannot break the intermolecular H-bonds of the tail. Conversely, Dichloromethane (DCM) succeeds because its polarizability solvates the carbazole core, while its slight dipole accommodates the polar tail. Dimethyl Sulfoxide (DMSO) acts as a universal solvent here, utilizing its high dielectric constant to disrupt H-bonds while strongly solvating the aromatic system.

Predicted Quantitative Solubility Matrix

Based on the physicochemical properties of the constituent functional groups and literature precedents for carbazole derivatives[5],[6], the following thermodynamic solubility ranges are established for the free-base compound at 25°C.

Solvent ClassRepresentative SolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc> 100 (Freely Soluble)High dielectric constant; disrupts intermolecular H-bonds while strongly solvating the carbazole core.
Halogenated Dichloromethane (DCM)50 - 100 (Soluble)Strong dispersion force matching ( δD​ ) with the aromatic rings; accommodates the polar tail.
Polar Protic Methanol, Ethanol10 - 50 (Moderately Soluble)Excellent H-bonding with the tail, but limited capacity to solvate the bulky hydrophobic core.
Non-Polar Aliphatic Hexane, Heptane< 1 (Practically Insoluble)Inability to break the strong solute-solute hydrogen bonds of the amine and alcohol groups.

Self-Validating Experimental Protocols

Predictive models must be anchored by rigorous empirical data. The following protocols are designed as self-validating systems to ensure accuracy and reproducibility.

Protocol A: Thermodynamic Solubility via Shake-Flask Method

This methodology is an advanced adaptation of [7],[8], optimized for organic matrices.

Why this works (Causality): We utilize a 48-hour equilibration period to ensure the dissolution process reaches a true thermodynamic plateau, bypassing the false highs of metastable supersaturation. The dual-phase separation (centrifugation followed by PTFE filtration) is critical to eliminate sub-micron suspended particles that artificially inflate UV/HPLC integration areas.

  • Preparation of Saturated Solutions: Add 50 mg of the compound to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial. Crucial: The presence of a visible, undissolved solid pellet is mandatory to maintain a saturated state[8].

  • Thermal Equilibration: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours.

    • Self-Validation Step: Prepare a parallel vial and agitate for 72 hours. If the concentration variance between the 48h and 72h samples exceeds 5%, thermodynamic equilibrium has not been reached, and agitation must continue.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solute. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the UV detector. Analyze via RP-HPLC against a 5-point calibration curve prepared in DMSO.

Workflow N1 Synthesize & Purify Compound N2 Add Excess Solid to Target Solvent N1->N2 N3 Equilibrate (Shake-Flask) 24-48h at 25°C N2->N3 N4 Phase Separation (Centrifugation/Filtration) N3->N4 N5 HPLC/UV Analysis of Supernatant N4->N5 N6 Calculate Thermodynamic Solubility (mg/mL) N5->N6

Figure 1: Standardized shake-flask workflow for thermodynamic solubility determination.

Protocol B: Kinetic Solubility and Solvent-Shift (For Assays)

When preparing the compound for biological assays, it is typically dissolved in DMSO and "shifted" into an aqueous buffer. Because the free base is practically insoluble in water, it will eventually precipitate ("crash out").

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Solvent Shift: Spike 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (1% DMSO final concentration) under continuous vortexing.

  • Nephelometric Analysis: Measure the turbidity (absorbance at 620 nm) immediately and after 2 hours. An increase in optical density indicates the kinetic solubility boundary has been breached.

Expert Tip: If aqueous solubility is strictly required for downstream evaluation, conversion of the secondary amine to a hydrochloride (HCl) salt via treatment with ethereal HCl is recommended. This will invert the solubility profile, favoring polar protic and aqueous media over halogenated solvents.

Strategic Applications in Drug Development

Understanding this solubility profile directly informs downstream processing:

  • Crystallization & Purification: The optimal solvent/antisolvent pairing for this molecule is DCM / Hexane or Ethanol / Water . The compound is dissolved in a minimal volume of DCM, and Hexane is added dropwise. Because Hexane cannot satisfy the H-bonding requirements of the propanol tail, it forces controlled, high-purity precipitation.

  • Chemical Synthesis: For reactions involving the secondary amine (e.g., alkylation or acylation), polar aprotic solvents like DMF are ideal as they keep the molecule fully solvated and the amine accessible, maximizing reaction kinetics.

DecisionTree S1 Target Application S2 In Vitro Assays (Stock Solution) S1->S2 S3 Chemical Synthesis & Reaction S1->S3 S4 Crystallization & Purification S1->S4 S5 Polar Aprotic (DMSO, DMF) S2->S5 High Solubility Required S6 Halogenated / Ethers (DCM, THF) S3->S6 Reagent Compatibility S7 Solvent/Antisolvent (EtOH / Heptane) S4->S7 Controlled Precipitation

Figure 2: Decision matrix for selecting organic solvents based on downstream application requirements.

References

  • Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

  • OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

  • Kant, R., et al. (2015). Synthetic and Crystallographic Studies of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences.[Link]

Sources

Foundational

The Thermal Resilience of Carbazole-Based Compounds: Mechanisms, Analysis, and Applications

Executive Summary Carbazole, a tricyclic aromatic heterocycle, has emerged as a privileged structural motif in both organic electronics (e.g., OLEDs, photovoltaics) and pharmaceutical drug development. Its rigid, planar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbazole, a tricyclic aromatic heterocycle, has emerged as a privileged structural motif in both organic electronics (e.g., OLEDs, photovoltaics) and pharmaceutical drug development. Its rigid, planar biphenyl system fused by a central pyrrole ring imparts exceptional thermal, electrochemical, and photochemical stability. In high-performance applications—whether acting as a host material for Thermally Activated Delayed Fluorescence (TADF) OLEDs or as an active pharmaceutical ingredient (API) undergoing high-temperature processing—thermal stability is a non-negotiable parameter.

This whitepaper provides an in-depth mechanistic analysis of the thermal degradation pathways of carbazole derivatives, synthesizes quantitative thermal data, and outlines field-proven, self-validating experimental protocols for thermal characterization.

Structural Basis of Thermal Stability and Degradation Mechanisms

To engineer thermally robust molecules, one must understand the causality between molecular architecture and thermal degradation. The thermal behavior of carbazole derivatives is governed by three primary factors: intrinsic core rigidity, substituent vulnerability, and intermolecular forces[1].

Intrinsic Core Rigidity

The unsubstituted carbazole core is highly conjugated. The delocalization of π -electrons across the rigid aromatic backbone creates exceptionally strong carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Consequently, homolytic scission of the pristine carbazole core requires massive energy input, typically only occurring at temperatures exceeding 400 °C[2].

Substituent Vulnerabilities and Steric Shielding

Because the core is highly stable, thermal degradation almost universally initiates at the functional substituents. In alkyl-substituted carbazoles, degradation begins with the homolytic cleavage of the bonds linking the alkyl chains to the core (typically between 250 °C and 350 °C). However, the spatial arrangement of these substituents dictates stability. For example, in carbazole-containing platinum-polyyne polymers, 3,6-substituted carbazoles force the polymer into a curved 3D conformation. This curvature sterically shields vulnerable triethyl phosphine groups from thermal attack, significantly elevating the decomposition temperature compared to linear 2,7-substituted analogs[3].

Intermolecular Forces: Amides vs. Esters

The functionalization of the carbazole nitrogen heavily influences bulk phase ordering. Recent studies demonstrate that carbazole amides exhibit pronounced crystalline ordering and enhanced thermal stability compared to their ester counterparts[4]. The Causality: Amides act as both hydrogen-bond donors and acceptors, forming a robust, cross-linked intermolecular network. This hydrogen bonding restricts the rotational and translational mobility of the molecules, significantly elevating the kinetic energy barrier required to initiate thermal degradation or phase transitions.

G Root Carbazole Core Thermal Stability Sub1 Rigid Aromatic Backbone (High Td, Tg) Root->Sub1 Intrinsic Sub2 Substituent Effects Root->Sub2 Functionalization Sub3 Intermolecular Forces Root->Sub3 Packing Deg1 C-C / C-N Scission (>400°C) Sub1->Deg1 Deg2 Alkyl Chain Cleavage (250-350°C) Sub2->Deg2 Deg3 H-Bonding (Amides) Enhanced Stability Sub3->Deg3

Caption: Structural factors dictating carbazole thermal stability and degradation pathways.

Quantitative Thermal Analysis: Benchmarking Stability

The thermal robustness of carbazole derivatives is quantified using two primary metrics: the decomposition temperature ( Td​ ), typically defined as the temperature at 5% weight loss, and the glass transition temperature ( Tg​ ). High Tg​ values are critical in OLEDs to prevent Joule-heating-induced crystallization, which leads to phase separation and device failure[5].

Table 1 synthesizes the thermal properties of various functionalized carbazole derivatives, demonstrating how structural modifications directly impact thermal resilience.

Table 1: Quantitative Thermal Properties of Selected Carbazole Derivatives

Compound / Series Td​ (5% loss, °C) Tm​ (°C) Tg​ (°C)Key Structural Feature / ApplicationReference
Compound 7a 29195N/AHexyl chain substitution; OLED host6
Compound 7b 30786N/AExtended alkyl substitution7
RB70 / RB75 349 – 488VariedVariedPyridinyl electron acceptor8
TPA-VBCz 430N/AN/ATriphenylamine cross-linkable core9
36CbzPtP > 415N/AN/A3,6-carbazole platinum-polyyne3

Self-Validating Experimental Methodologies

Standard Thermogravimetric Analysis (TGA) only provides a macroscopic view of mass loss. To rigorously elucidate how a carbazole derivative degrades, application scientists must employ hyphenated techniques. The protocols below are designed as self-validating systems: the physical event (mass loss or phase change) is orthogonally verified by chemical identification or thermal history erasure.

Protocol 1: Hyphenated TGA-MS-FTIR for Evolved Gas Analysis

This technique couples TGA with Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR). By doing so, the mass loss detected by the balance is chemically validated by identifying the exact volatile fragments (e.g., distinguishing between alkyl side-chain cleavage and aromatic core scission)[10].

Step-by-Step Methodology:

  • Sample Preparation: Precisely weigh 2.0 to 5.0 mg of the carbazole derivative into an inert platinum or alumina pan. Rationale: Keeping the mass low prevents thermal gradients within the sample, ensuring uniform heat distribution.

  • Purge and Baseline: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes prior to heating. Rationale: This displaces residual oxygen, preventing premature thermo-oxidative degradation and isolating purely thermal cleavage events.

  • Dynamic Heating: Heat the sample from ambient temperature to 600 °C at a strict rate of 10 °C/min. Rationale: A 10 °C/min rate is deliberately chosen to establish thermal equilibrium. Faster rates induce a thermal lag between the furnace and the sample core, artificially inflating the apparent Td​ .

  • Evolved Gas Transfer: Route the effluent gases through a transfer line heated to 250 °C. Rationale: Heating the line prevents the condensation of high-boiling carbazole fragments before they reach the detectors.

  • Orthogonal Detection: Continuously scan the effluent using FTIR (4000–400 cm⁻¹) and MS (m/z 10–300). The synchronization of the MS/FTIR peaks with the derivative thermogravimetry (DTG) curve validates the exact temperature at which specific functional groups degrade.

Workflow Step1 Sample Preparation (1-5 mg, Inert Pan) Step2 TGA Heating (10-20 °C/min, N2/Air) Step1->Step2 Step3 Evolved Gas Transfer (Heated Transfer Line) Step2->Step3 Thermal Cleavage Step4 FTIR Analysis (Functional Group ID) Step3->Step4 Step5 Mass Spectrometry (Molecular Fragments) Step3->Step5 Step6 Mechanistic Elucidation (Degradation Pathway) Step4->Step6 Step5->Step6

Caption: Step-by-step TGA-MS-FTIR experimental workflow for evolved gas analysis.

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is utilized to identify the temperatures of phase transitions ( Tm​ , Tg​ ). To ensure data integrity, a dual-heating cycle must be employed[7].

Step-by-Step Methodology:

  • Hermetic Sealing: Seal 3.0 mg of the sample in an aluminum pan.

  • First Heating Cycle (Thermal Erasure): Heat the sample at 20 °C/min to a temperature 20 °C above its anticipated melting point, then hold isothermally for 3 minutes. Rationale: This step is critical to erase the material's thermal history, eliminating residual stresses from synthesis, solvent evaporation, or prior crystallization.

  • Controlled Cooling: Quench cool the sample back to room temperature at 50 °C/min to trap the amorphous state.

  • Second Heating Cycle (Data Acquisition): Re-heat the sample at 10 °C/min. Rationale: The true glass transition temperature ( Tg​ )—observed as a step-like change in the baseline heat capacity—can only be accurately measured on this second cycle, free from the artifacts of the material's processing history.

Implications for Advanced Applications

Organic Electronics (OLEDs)

In the fabrication of OLEDs, carbazole derivatives frequently serve as host materials for phosphorescent or TADF emitters. During device operation, non-radiative recombination generates localized Joule heating. If the host material possesses a low Tg​ or poor thermal stability, this heat induces molecular aggregation and crystallization. This phase separation quenches excitons and drastically reduces device lifetime. By utilizing highly stable carbazole-pyridine hybrids or cross-linkable triphenylamine-carbazole cores (exhibiting Td​ > 400 °C), engineers can lock the emissive layer into a stable amorphous glass, extending operational lifetimes by over 80%[9][11].

Pharmaceutical Drug Development

In drug development, carbazole scaffolds are increasingly investigated for their antimicrobial and antineoplastic properties. Formulating these APIs often requires techniques like hot-melt extrusion (HME) to enhance bioavailability. The API must withstand the shear forces and elevated temperatures (often > 150 °C) of the extruder barrel. Understanding the precise degradation mechanisms—such as the vulnerability of specific ester linkages versus the resilience of amide linkages—allows medicinal chemists to structurally optimize the API, ensuring it survives processing without generating toxic degradation byproducts[4].

Conclusion

The thermal stability of carbazole-based compounds is not merely an intrinsic property to be measured, but a highly tunable parameter governed by structural functionalization and intermolecular dynamics. By leveraging self-validating analytical techniques like hyphenated TGA-MS-FTIR and rigorous DSC protocols, researchers can map exact degradation pathways. This mechanistic understanding is the cornerstone of designing next-generation, thermally resilient materials for the frontiers of optoelectronics and pharmaceuticals.

References

  • BenchChem. A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives. BenchChem. 6

  • Beilstein Journal of Organic Chemistry. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journals. 7

  • Materials (Basel). Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes. PMC.8

  • Macromolecules. Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. ACS Publications. 9

  • Journal of Applied Polymer Science. Elucidating the thermal degradation of carbazole‐containing platinum–polyyne polymers. ResearchGate. 3

  • Chemical Science. Modulating the glassy and crystalline ordering of carbazole small molecules in bulk. RSC Publishing. 4

  • Molecules. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. 1

Sources

Exploratory

Engineering Optoelectronic and Photophysical Properties of Functionalized 9-Ethyl-9H-Carbazole: A Comprehensive Technical Guide

Executive Overview: The Photophysical Engine of Carbazole In the landscape of organic optoelectronics and molecular probes, 9-ethyl-9H-carbazole serves as a highly modular, electron-rich heterocyclic core. Its rigid, pla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Photophysical Engine of Carbazole

In the landscape of organic optoelectronics and molecular probes, 9-ethyl-9H-carbazole serves as a highly modular, electron-rich heterocyclic core. Its rigid, planar biphenyl-like structure fused with a central pyrrole ring provides extended π -conjugation and exceptional thermal stability, while the N-ethyl substitution ensures necessary solubility in organic solvents without severely disrupting solid-state packing 1.

By strategically functionalizing the 3-, 6-, or 2-, 7- positions of the carbazole backbone with various auxochromes, π -bridges, and electron acceptors, scientists can precisely tune its photophysical properties. This technical guide explores the mechanistic causality behind these functionalizations, providing validated experimental workflows for synthesizing and characterizing advanced carbazole derivatives.

Mechanistic Pathways of Photophysical Tuning

The primary mechanism for tuning the emission profiles of 9-ethyl-9H-carbazole derivatives relies on the Intramolecular Charge Transfer (ICT) . By coupling the electron-donating carbazole core to an electron-accepting moiety (such as a cyano group, pyrimidine ring, or BODIPY core) via a π -conjugated bridge, the molecule adopts a "push-pull" electronic architecture [[1]]().

This architecture lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, reducing the overall HOMO-LUMO gap. Upon photoexcitation, electron density shifts from the localized carbazole donor to the acceptor, creating a highly polarized excited state. This results in red-shifted absorption bands and distinct positive emission solvatochromism—where the emission wavelength shifts based on solvent polarity 1.

ICT_Mechanism D Donor (9-Ethyl-9H-Carbazole) Pi π-Bridge (Vinyl/Ethynyl) D->Pi Electron Donation A Acceptor (Cyano/Pyrimidine) Pi->A Electron Withdrawal GS Ground State (S0) Localized Electron Density A->GS ES Excited State (S1) Intramolecular Charge Transfer GS->ES Photon Absorption (hν) ES->GS Radiative Decay

Intramolecular charge transfer (ICT) mechanism in push-pull carbazole systems.

Impact of Specific Functional Groups
  • Vinyl-Linked Cyanocarbazoles: The introduction of a cyano group via a vinyl linker elongates conjugation. The higher-energy band (<300 nm) corresponds to the localized π–π∗ transition of the carbazole, while the lower-energy band (>300 nm) represents the delocalized transition of the entire push-pull molecule 1.

  • Pyrimidine Conjugates: Pyrimidine rings introduce pH-responsive photophysics. Because of the basic character of the pyrimidine nitrogen atoms, protonation (e.g., via trifluoroacetic acid) quenches or drastically red-shifts the fluorescence, enabling these molecules to act as colorimetric pH sensors 23.

  • BODIPY and Subphthalocyanine Hybrids: Substituting 9-ethyl-9H-carbazole onto a BODIPY core extends absorption into the Near-Infrared (NIR) region (600–850 nm). This is critical for biological imaging, as it pushes the photophysics into the "biological window" where tissue autofluorescence is minimized [[4]]().

Quantitative Photophysical Data

The table below consolidates the photophysical properties of various functionalized 9-ethyl-9H-carbazole derivatives, illustrating how structural modifications dictate optical performance.

Compound ClassFunctionalization StrategyAbsorption λmax​ (nm)Emission λmax​ (nm)Quantum Yield ( Φf​ )Primary Application
Cyanocarbazoles Vinyl bridge + Cyano acceptor~300 (localized), >300 (deloc.)450 – 550 (Solvent dep.)High (varies by solvent)OLED Emitters 1
Pyrimidine Conjugates Direct / Ethynyl Pyrimidine286, 349Violet to Yellow-Green0.08 – 0.74pH Sensors / OLEDs [[2]]()
Oxetane Derivatives 3,3-di[3-Arylcarbazol-9-yl]273 – 300350 – 4000.04 – 0.87Perovskite HTMs [[5]]()
BODIPY Conjugates α -styryl / Subphthalocyanine600 – 850650 – 730HighNIR Bioimaging 4

Validated Experimental Workflows

To ensure scientific integrity, the synthesis and characterization of these materials must function as a self-validating system. Trace impurities (even at <1% levels) can act as non-radiative trap states, artificially quenching the measured quantum yield.

Workflow Synth 1. Synthesis (Suzuki/Heck Coupling) Purif 2. Purification & Validation (Column Chrom., NMR, HRMS) Synth->Purif Ensure high purity Photo 3. Photophysical Characterization (UV-Vis, Fluorometry) Purif->Photo Structural confirmation Quantum 4. Absolute Quantum Yield (Integrating Sphere) Photo->Quantum Identify emission maxima Device 5. Device Fabrication (OLED / Solar Cell / Probe) Quantum->Device Select high-efficiency candidates

Step-by-step workflow for synthesis and photophysical validation of carbazoles.

Protocol 1: Causality-Driven Synthesis of Pyrimidine-Carbazole Conjugates

Objective: Form an sp−sp2 carbon bond between 3-ethynyl-9-ethyl-9H-carbazole and a pyrimidine acceptor.

  • The Problem with Sonogashira: Standard Sonogashira coupling (using [PdCl2​(PPh3​)2​] and CuI ) fails for this specific substrate. The basic nature of the pyrimidine nitrogen and the electronic configuration of the ethynylcarbazole exclusively drive the copper-catalyzed homocoupling of the alkyne, yielding zero desired cross-product 2.

  • The Suzuki-Miyaura Solution: To circumvent this, the protocol must shift to a Suzuki-Miyaura coupling using an organoboron acetylide.

    • In-situ Hydroboration: React 3-ethynyl-9-ethyl-9H-carbazole with catecholborane to form the organoboron intermediate. This masks the alkyne, preventing homocoupling.

    • Cross-Coupling: Introduce 4,6-dichloro-2-(methylsulfanyl)pyrimidine using a [Pd(PPh3​)4​] catalyst and Na2​CO3​ base in THF/water.

    • Reflux & Monitor: Heat to 80 °C under nitrogen. Monitor via TLC. The absence of the homocoupled fluorescent spot validates the mechanistic bypass.

    • Purification: Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography (AcOEt/petroleum ether) 3. Self-Validation: Confirm purity via 1H and 13C NMR before proceeding to optical tests.

Protocol 2: Rigorous Photophysical Characterization

Objective: Determine the absolute quantum yield ( Φf​ ) and solvatochromic behavior.

  • Sample Preparation: Prepare 1×10−5 M solutions of the purified carbazole derivative in solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile). Causality: Low concentrations prevent aggregation-caused quenching (ACQ) and inner-filter effects during measurement.

  • Steady-State Absorption: Record UV-Vis spectra to identify the π–π∗ and ICT transition bands. The intersection of the normalized absorption and emission spectra provides the zero-phonon line ( E0,0​ ) energy.

  • Absolute Quantum Yield Measurement:

    • Why an Integrating Sphere? Relative quantum yield measurements (using standards like quinine sulfate) are highly prone to error due to refractive index mismatches and differing emission profiles.

    • Place the quartz cuvette inside an integrating sphere attached to a spectrofluorometer. The sphere captures all emitted photons regardless of scattering, which is critical for highly solvatochromic dyes [[1]]().

    • Calculate Φf​ as the ratio of photons emitted to photons absorbed.

Conclusion and Future Outlook

The functionalization of 9-ethyl-9H-carbazole remains a masterclass in molecular engineering. By understanding the causality behind synthetic coupling choices and the quantum mechanics of intramolecular charge transfer, researchers can tailor these molecules for highly specific applications. Future developments are heavily focused on utilizing these rigid cores to design Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs and highly stable hole-transporting materials (HTMs) for inverted perovskite solar cells 5.

References

  • Vinyl-Linked Cyanocarbazole-Based Emitters: Effect of Conjugation and Terminal Chromophores on the Photophysical and Electroluminescent Properties Source: NIH / ACS Omega URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties Source: MDPI URL
  • Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives Source: NIH / PMC URL
  • Carbazole Substituted BODIPYs Source: NIH / PMC URL

Sources

Foundational

synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde precursors

An in-depth analysis of the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) requires more than a mere recitation of reaction conditions. As a Senior Application Scientist, I approach this synthesis as a highly co...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) requires more than a mere recitation of reaction conditions. As a Senior Application Scientist, I approach this synthesis as a highly controlled manipulation of electron density and steric environments. ECCA is a privileged scaffold—a critical precursor utilized in the development of advanced nonlinear optical dyes, organic light-emitting diodes (OLEDs), and potent pharmacological agents including antimalarial chromones and antimicrobial Schiff bases.

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and downstream utility of synthesizing ECCA from foundational carbazole starting materials.

Mechanistic Rationale & Synthetic Strategy

The synthesis of ECCA is fundamentally a two-stage process designed to first functionalize the heteroatom, followed by regioselective functionalization of the aromatic core.

Stage 1: N-Alkylation of Carbazole Carbazole possesses a weakly acidic secondary amine (pKa ~19.9). To synthesize the intermediate precursor, 9-ethyl-9H-carbazole, we must deprotonate this nitrogen to form a highly nucleophilic carbazolide anion. We utilize Potassium Hydroxide (KOH) in N,N-Dimethylformamide (DMF)[1]. DMF, a polar aprotic solvent, is deliberately chosen because it poorly solvates the resulting anion, thereby maximizing its nucleophilicity for the subsequent S_N2 attack on the electrophilic carbon of bromoethane.

Stage 2: Vilsmeier-Haack Formylation The transformation of 9-ethyl-9H-carbazole to ECCA relies on the Vilsmeier-Haack reaction[2]. Here, DMF serves a dual purpose: it acts as the solvent and reacts with Phosphorus Oxychloride (POCl₃) to generate the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). The N-ethyl group on the carbazole core donates electron density via resonance, activating the aromatic system. Due to a combination of steric hindrance at the C-1 position and superior resonance stabilization of the Wheland intermediate at the C-3 position, the electrophilic aromatic substitution is highly regioselective, yielding predominantly the 3-carbaldehyde isomer[3].

Pathway Visualization

Workflow A Carbazole (Starting Material) B 9-Ethyl-9H-carbazole (Intermediate Precursor) A->B N-Alkylation (Bromoethane, KOH, DMF) C 9-Ethyl-9H-carbazole-3-carbaldehyde (Core Precursor / ECCA) B->C Vilsmeier-Haack Formylation (POCl3, DMF) D Schiff Bases & Hydrazones C->D Condensation (Amines/Hydrazines) E Pyrazolines & Chromones C->E Cyclization (o-Hydroxyacetophenones)

Workflow for the synthesis and downstream application of ECCA precursors.

Quantitative Data Summary

To establish a baseline for reaction efficiency, the following table summarizes the key quantitative metrics for the two-step synthesis based on established literature protocols[1][2].

Synthetic StepTarget MoleculeKey ReagentsReaction Temp / TimeTypical Yield
Step 1: N-Alkylation 9-Ethyl-9H-carbazoleCarbazole, Bromoethane, KOH92 °C / 3 h~82%
Step 2: Formylation 9-Ethyl-9H-carbazole-3-carbaldehyde9-Ethylcarbazole, POCl₃, DMF0 °C to RT / 10 h~85%

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating systems, incorporating physical observations and in-process checks to ensure protocol integrity.

Protocol A: Synthesis of the Intermediate Precursor (9-Ethyl-9H-carbazole)

Objective: Regioselective N-alkylation via S_N2 displacement.

  • Reaction Setup: In a thoroughly dried round-bottom flask, dissolve carbazole (1.0 eq, e.g., 20 g, 119.6 mmol) and potassium hydroxide (3.0 eq, 20.13 g) in 200 mL of anhydrous DMF[1].

  • Electrophile Addition: Add bromoethane (3.0 eq, 39.1 g) to the mixture. Causality Note: An excess of bromoethane is critical to compensate for its high volatility (boiling point ~38 °C) during the heating phase.

  • Thermal Activation: Heat the mixture to 92 °C under continuous stirring for 3 hours[1].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the highly fluorescent starting carbazole spot validates the completion of the N-alkylation.

  • Quenching & Isolation: Cool the solution in an ice bath. Pour the mixture into copious amounts of distilled water. Self-Validation: The product will precipitate out as a solid, while unreacted KOH and DMF remain in the aqueous phase. Wash the precipitate with water until the washings register a neutral pH, ensuring complete removal of the base[1].

  • Purification: Vacuum dry the crude solid and recrystallize to afford 9-ethyl-9H-carbazole.

Protocol B: Synthesis of the Core Precursor (9-Ethyl-9H-carbazole-3-carbaldehyde)

Objective: Regioselective electrophilic aromatic substitution via the Vilsmeier-Haack reaction.

  • Reagent Preparation: Dissolve the purified 9-ethyl-9H-carbazole (1.0 eq, e.g., 0.30 g, 1.54 mmol) in 10 mL of anhydrous DMF[2].

  • Electrophile Generation (Critical Step): Cool the reaction vessel strictly to 0 °C (273 K) using an ice bath. Slowly add a solution of POCl₃ (1.04 eq, 0.24 g) in DMF dropwise[2]. Causality Note: The reaction between POCl₃ and DMF is highly exothermic. Strict thermal control prevents the decomposition of the sensitive chloroiminium intermediate and suppresses unwanted side reactions.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 10 hours[2]. Self-Validation: A distinct color shift (typically to a deep yellow or orange) indicates the formation of the Vilsmeier complex on the aromatic ring.

  • Hydrolysis & Quenching: Pour the reaction mixture into ice water and stir for an additional 30 minutes[2]. Causality Note: The aqueous quench serves a dual purpose—it safely neutralizes residual POCl₃ and drives the hydrolysis of the iminium intermediate into the final aldehyde.

  • Extraction & Purification: Extract the aqueous solution with chloroform. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to afford pure ECCA (typical yield ~85%)[2].

Downstream Applications: ECCA as a Chemical Foundation

The true value of 9-ethyl-9H-carbazole-3-carbaldehyde lies in its versatility as a precursor for complex molecular architectures. By leveraging the reactive aldehyde moiety, researchers can access a vast chemical space:

  • Schiff Bases & Complexing Agents: Condensation of ECCA with primary amines (e.g., 1,3-diaminopropan-2-ol) in absolute ethanol yields highly conjugated Schiff bases[4]. These molecules act as excellent polydentate ligands for transition metal coordination, improving the catalytic and pharmacological properties of the resulting complexes[4].

  • Antimalarial & Antimicrobial Therapeutics: ECCA serves as the foundational building block for synthesizing carbazole-tethered pyrazolines and chromones. Treatment of ECCA with substituted o-hydroxyacetophenones yields chalcones, which are subsequently cyclized to form derivatives that exhibit superior antimalarial and antifungal activities compared to reference drugs like quinine and griseofulvin[5].

References

  • Title: 9-Ethyl-9H-carbazole-3-carbaldehyde Source: PMC (National Institutes of Health) URL: [Link]

  • Title: SYNTHESIS, ANTIMICROBIAL AND ANTIMALARIAL ACTIVITIES OF SOME CARBAZOLE DERIVATIVES Source: Connect Journals URL: [Link]

  • Title: Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol Source: MDPI / An-Najah National University URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol as a Hole Transporting Material

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Novel Carbazole-Based Hole Transporting Material In the landscape of organic electronics, particularly in the realms of perov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Carbazole-Based Hole Transporting Material

In the landscape of organic electronics, particularly in the realms of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transporting material (HTM) plays a pivotal role in device efficiency, stability, and overall performance. Carbazole derivatives have emerged as a prominent class of HTMs due to their excellent thermal and chemical stability, high hole mobility, and tunable electronic properties.[1][2] The specific molecule of interest, 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol , presents a unique combination of structural features that make it a compelling candidate for a high-performance, solution-processable HTM.

The core 9-ethyl-9H-carbazole moiety provides a robust, electron-rich aromatic system conducive to efficient hole transport. The ethyl group at the 9-position enhances solubility in common organic solvents, a critical factor for device fabrication via solution-based methods like spin-coating. Functionalization at the 3-position of the carbazole ring is a well-established strategy for tuning the material's highest occupied molecular orbital (HOMO) energy level to ensure efficient hole extraction from the active layer of a device.[3]

The introduction of a flexible amino-propan-1-ol side chain is a key design feature. The secondary amine linkage is expected to maintain good electronic communication with the carbazole core, while the terminal hydroxyl group can potentially offer several advantages:

  • Improved Film Morphology: The polar hydroxyl group may promote more uniform film formation and better adhesion to underlying device layers.

  • Passivation of Defects: In the context of perovskite solar cells, the hydroxyl group could passivate surface defects on the perovskite layer, reducing non-radiative recombination and enhancing device voltage.

  • Solubility Tuning: The propan-1-ol chain further contributes to the material's solubility, allowing for a wider processing window.

This document provides a comprehensive guide for the synthesis, characterization, and application of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol as a novel HTM. The protocols are designed to be self-validating, with clear explanations for each step, enabling researchers to effectively evaluate this promising material.

Part 1: Synthesis and Characterization

A robust and reproducible synthesis is the foundation for obtaining high-purity material, which is paramount for achieving high-performance electronic devices. The proposed synthesis of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol is a two-step process starting from commercially available 9-ethyl-9H-carbazole.

Step 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

The first step involves the Vilsmeier-Haack formylation of 9-ethyl-9H-carbazole to introduce an aldehyde group at the 3-position. This is a well-established and high-yielding reaction.[4]

Protocol 1: Synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde

Materials:

  • 9-ethyl-9H-carbazole

  • N,N-dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 9-ethyl-9H-carbazole (1 equivalent) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours.

  • Pour the reaction mixture into a beaker of ice water and stir for 30 minutes to precipitate the product.

  • Extract the aqueous mixture with chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to obtain pure 9-ethyl-9H-carbazole-3-carbaldehyde as a crystalline solid.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Reductive Amination to Synthesize 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

The second step is a reductive amination, which involves the condensation of the aldehyde with 3-aminopropan-1-ol to form an imine, followed by in-situ reduction to the desired secondary amine. This method is highly efficient and avoids the isolation of the intermediate imine. A similar condensation reaction has been reported for a related diamine.[5][6]

Protocol 2: Synthesis of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

Materials:

  • 9-ethyl-9H-carbazole-3-carbaldehyde

  • 3-aminopropan-1-ol

  • Methanol or Ethanol, anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1 equivalent) in anhydrous methanol or ethanol in a round-bottom flask.

  • Add 3-aminopropan-1-ol (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the imine intermediate. The reaction can be monitored by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the pure product and remove the solvent to yield 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy.

Synthesis_Workflow 9-ethyl-9H-carbazole 9-ethyl-9H-carbazole 9-ethyl-9H-carbazole-3-carbaldehyde 9-ethyl-9H-carbazole-3-carbaldehyde 9-ethyl-9H-carbazole->9-ethyl-9H-carbazole-3-carbaldehyde 1. POCl3, DMF (Vilsmeier-Haack) 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol 9-ethyl-9H-carbazole-3-carbaldehyde->3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol 2. 3-aminopropan-1-ol 3. NaBH4 (Reductive Amination)

Fig. 1: Proposed two-step synthesis of the target HTM.
Physicochemical Characterization

A thorough characterization of the synthesized HTM is crucial to understand its potential performance in a device.

PropertyCharacterization TechniqueImportance
Purity and Structure NMR, Mass Spectrometry, FTIRConfirms the chemical identity and purity of the synthesized material, which is critical for reproducible device performance.
HOMO/LUMO Energy Levels Cyclic Voltammetry (CV)Determines the energy levels for hole injection and electron blocking. The HOMO level should be well-aligned with the valence band of the perovskite or the HOMO of the emissive layer in an OLED for efficient hole extraction.[7] The LUMO level should be high enough to block electron leakage.
Hole Mobility Space-Charge Limited Current (SCLC)Measures the ease with which holes can move through the material. Higher mobility generally leads to better device performance by reducing charge recombination.[8]
Thermal Stability Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)Determines the decomposition temperature and glass transition temperature (Tg). A high Tg is important for the morphological stability and long-term operational lifetime of the device, especially in applications where temperatures can rise.
Optical Properties UV-Visible Spectroscopy, Photoluminescence SpectroscopyDetermines the optical bandgap and ensures the material is transparent in the visible region where the active layer absorbs light.

Part 2: Application in Perovskite Solar Cells (PSCs)

The following protocol describes the fabrication of a standard n-i-p mesoporous perovskite solar cell using 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol as the HTM.

PSC_Architecture cluster_device Perovskite Solar Cell (n-i-p) Gold (Au) Electrode Gold (Au) Electrode HTM Layer HTM Layer Perovskite (e.g., MAPbI3) Perovskite (e.g., MAPbI3) Mesoporous TiO2 Mesoporous TiO2 Compact TiO2 Compact TiO2 FTO Glass FTO Glass

Fig. 2: Standard n-i-p perovskite solar cell architecture.
Protocol 3: Fabrication of Perovskite Solar Cells

Materials and Substrate Preparation:

  • Patterned Fluorine-doped Tin Oxide (FTO) coated glass substrates.

  • Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before depositing the electron transport layer.

Device Fabrication:

  • Compact TiO₂ Layer: Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at 500 °C.

  • Mesoporous TiO₂ Layer: Spin-coat a mesoporous TiO₂ paste (diluted in ethanol) and anneal at 500 °C.

  • Perovskite Layer: Transfer the substrates to a nitrogen-filled glovebox. Deposit the perovskite precursor solution (e.g., a 1.2 M solution of CH₃NH₃I and PbI₂ in a 1:1 molar ratio in DMF:DMSO 4:1 v/v) onto the TiO₂ layer via a one-step spin-coating process. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the films at 100 °C for 10 minutes.

  • Hole Transporting Layer (HTL) Deposition:

    • Prepare a solution of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol in a suitable solvent such as chlorobenzene or a mixture of chlorobenzene and acetonitrile. A typical starting concentration range is 10-20 mg/mL.

    • Additives are commonly used to improve the conductivity and performance of the HTL. Common p-type dopants include bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP). A typical formulation would be:

      • HTM solution (e.g., 20 mg/mL in chlorobenzene)

      • Li-TFSI solution (e.g., 520 mg/mL in acetonitrile) - add 17.5 µL per 1 mL of HTM solution.

      • tBP - add 28.8 µL per 1 mL of HTM solution.

    • Spin-coat the HTM solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.

  • Gold Electrode Deposition: Thermally evaporate a gold (Au) electrode (80-100 nm thick) on top of the HTL under high vacuum (<10⁻⁶ Torr).

Device Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

  • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • Measure the external quantum efficiency (EQE) to assess the device's spectral response.

Part 3: Application in Organic Light-Emitting Diodes (OLEDs)

The following protocol outlines the fabrication of a solution-processed phosphorescent OLED using 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol as the HTM.

OLED_Architecture cluster_device Solution-Processed OLED Aluminum (Al) Cathode Aluminum (Al) Cathode LiF Electron Injection Layer LiF Electron Injection Layer Electron Transport Layer (ETL) Electron Transport Layer (ETL) Emissive Layer (EML) Emissive Layer (EML) HTM Layer HTM Layer PEDOT:PSS Hole Injection Layer PEDOT:PSS Hole Injection Layer ITO Glass ITO Glass

Fig. 3: Standard solution-processed OLED architecture.
Protocol 4: Fabrication of OLEDs

Materials and Substrate Preparation:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Clean the ITO substrates using the same procedure as for PSCs (ultrasonication in detergent, DI water, acetone, isopropanol, followed by UV-Ozone treatment).

Device Fabrication:

  • Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120-150 °C in air to remove residual water.

  • Hole Transporting Layer (HTL):

    • Prepare a solution of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol in a suitable solvent like chlorobenzene or toluene at a concentration of 5-10 mg/mL.

    • Spin-coat the HTM solution onto the PEDOT:PSS layer and anneal at a temperature below its glass transition temperature (e.g., 80-100 °C) inside a nitrogen-filled glovebox.

  • Emissive Layer (EML):

    • Prepare a solution of a host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP) and a phosphorescent dopant (e.g., fac-tris(2-phenylpyridine)iridium(III) - Ir(ppy)₃) in a suitable solvent like chloroform or toluene. A typical doping concentration is 6-10 wt%.

    • Spin-coat the EML solution onto the HTL and anneal.

  • Electron Transport Layer (ETL) and Cathode:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit an electron transport layer (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) (30-40 nm).

    • Deposit a thin layer of lithium fluoride (LiF) (1 nm) as an electron injection layer.

    • Deposit an aluminum (Al) cathode (100-120 nm).

Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.

  • Determine the turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Measure the electroluminescence spectrum to determine the emission color and CIE coordinates.

Expected Performance and Causality

The performance of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol as an HTM will be dictated by the interplay of its electronic and physical properties.

  • Energy Level Alignment: For high efficiency in PSCs, the HOMO level of the HTM should be slightly higher than the valence band of the perovskite to provide a sufficient driving force for hole extraction. For OLEDs, it should be well-matched with the HOMO of the emissive layer to ensure efficient hole injection.

  • Hole Mobility and Film Quality: High hole mobility is essential to transport charge carriers to the electrode before they can recombine.[2] The flexible side chain should promote the formation of smooth, pinhole-free films, which is crucial for preventing electrical shorts and ensuring uniform charge injection.

  • Interfacial Interactions: The terminal hydroxyl group may offer a significant advantage by passivating defects at the perovskite interface in PSCs, which can lead to a higher open-circuit voltage.[9] In OLEDs, improved adhesion to the emissive layer could enhance device stability.

By systematically following these protocols, researchers can effectively synthesize, characterize, and evaluate the potential of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol as a next-generation hole transporting material for high-performance optoelectronic devices.

References

  • Daskeviciene, M., et al. (2019). Carbazole-based conjugated enamine as a low-cost hole-transporting material for perovskite solar cells. Journal of Materials Chemistry C, 7(33), 10294-10300.
  • Gratia, P., et al. (2016). A methoxydiphenylamine-substituted carbazole as a new hole-transporting material for perovskite solar cells.
  • Liu, H., et al. (2022). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 6(2), 371-376. [Link]

  • Magomedov, A., et al. (2018). Novel Hole-Transporting Materials Based on Diphenylamine-Substituted Carbazoles for Efficient Perovskite Solar Cells.
  • Sung, S. D., et al. (2015). Novel Carbazole-Based Hole-Transporting Materials with Star-Shaped Chemical Structures for Perovskite-Sensitized Solar Cells. The Journal of Physical Chemistry C, 119(38), 21878-21885. [Link]

  • Getautis, V., et al. (2019). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 11(51), 48018-48027. [Link]

  • Lee, C. W., et al. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. Journal of Nanoscience and Nanotechnology, 18(9), 6435-6439.
  • Zhang, D., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials, 3(5), 4534-4542. [Link]

  • Wang, Z., et al. (2019). Side-Chain Polymers as Dopant-Free Hole-Transporting Materials for Perovskite Solar Cells—The Impact of Substituents' Positions in Carbazole on Device Performance. ACS Applied Materials & Interfaces, 11(30), 27047-27054. [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Molecules, 29(21), 5025. [Link]

  • Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects. (2024). RSC Advances, 14(21), 14946-14954. [Link]

  • Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. (2024). ACS Applied Polymer Materials. [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. (2024). New Journal of Chemistry. [Link]

  • Low-Cost Carbazole-Based Hole-Transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (2018). ACS Applied Materials & Interfaces, 10(43), 37127-37135. [Link]

  • 9-ethyl-9H-carbazole-3-carbaldehyde. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1885. [Link]

  • Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. (2010). European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

  • Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level Without Influencing the Triplet Energy in Small Molecules. (2004). Chemistry of Materials, 16(12), 2480-2488. [Link]

  • HOMO and LUMO levels of compounds 1, 3, and 4c a. (2018). ResearchGate. [Link]

  • 3-(9H-Carbazol-9-yl)propan-1-ol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o167. [Link]

  • 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. (2018). Molbank, 2018(1), M971. [Link]

  • N-Alkyl Carbazole Derivatives as New Tools for Alzheimer's Disease: Preliminary Studies. (2014). Molecules, 19(7), 9306-9321. [Link]

  • 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. (2023). Russian Journal of Physical Chemistry A, 97(5), 981-988.
  • Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019). Turkish Journal of Chemistry, 43(1), 369-390. [Link]

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Sources

Application

Fabricating High-Efficiency Perovskite Solar Cells with Carbazole-Based Hole-Transporting Layers: An Application Note and Protocol

Introduction: The Critical Role of Hole-Transporting Layers in Perovskite Solar Cells Perovskite solar cells (PSCs) have demonstrated remarkable progress in power conversion efficiencies (PCEs), positioning them as a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Hole-Transporting Layers in Perovskite Solar Cells

Perovskite solar cells (PSCs) have demonstrated remarkable progress in power conversion efficiencies (PCEs), positioning them as a highly promising photovoltaic technology.[1] A key component governing the performance and stability of these devices is the hole-transporting layer (HTL).[2] The HTL plays a crucial role in efficiently extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination.[2][3] Among the various classes of materials explored for HTLs, carbazole-based derivatives have emerged as a compelling alternative to the commonly used spiro-OMeTAD, owing to their advantageous properties.[3][4]

Carbazole-based materials offer a unique combination of benefits, including low-cost starting materials, good chemical and environmental stability, and versatile molecular structures that can be readily modified to fine-tune their optoelectronic properties.[3][5][6] These attributes make them highly attractive for developing high-efficiency and stable PSCs, addressing some of the key challenges for commercialization.[2][3] This guide provides a comprehensive overview and detailed protocols for the fabrication of PSCs incorporating carbazole-based HTLs.

Why Carbazole-Based HTLs? A Mechanistic and Practical Perspective

The efficacy of a hole-transporting material is intrinsically linked to its molecular structure and resulting electronic properties. Carbazole, an aromatic heterocyclic organic compound, provides a robust and electron-rich core that can be functionalized at various positions to modulate its highest occupied molecular orbital (HOMO) energy level, hole mobility, and film-forming properties.[6][7]

Key Advantages of Carbazole-Based HTLs:

  • Tunable Energy Levels: The HOMO level of carbazole-based HTLs can be precisely engineered to align with the valence band of the perovskite absorber, ensuring efficient hole extraction with minimal energy loss.[2] This is a critical factor in maximizing the open-circuit voltage (Voc) of the solar cell.

  • High Hole Mobility: Many carbazole derivatives exhibit excellent hole mobility, facilitating rapid charge transport and reducing the likelihood of charge recombination within the HTL.[1] This contributes to a higher short-circuit current density (Jsc) and fill factor (FF).

  • Enhanced Stability: Carbazole-based HTLs can offer improved device stability.[3][5] Their inherent chemical robustness and the potential for creating hydrophobic films can act as a barrier against moisture ingress, a primary degradation pathway for perovskite materials.[3][5] Furthermore, the development of dopant-free or metal-ion-free dopant systems for carbazole HTLs can mitigate stability issues associated with traditional additives like LiTFSI.[3]

  • Cost-Effectiveness: The synthesis of many carbazole-based HTLs can be achieved through straightforward and scalable synthetic routes from readily available starting materials, offering a significant cost advantage over the complex and expensive synthesis of spiro-OMeTAD.[1][8]

Visualizing the Device Architecture and Fabrication Workflow

To provide a clear understanding of the PSC assembly, the following diagrams illustrate the device structure and the general fabrication workflow.

G cluster_device Perovskite Solar Cell Architecture (n-i-p) Au Au (Back Electrode) HTL Carbazole-Based HTL Au->HTL Perovskite Perovskite Absorber HTL->Perovskite ETL Electron Transport Layer (e.g., TiO2) Perovskite->ETL FTO FTO Substrate ETL->FTO

Caption: Schematic of a typical n-i-p perovskite solar cell structure incorporating a carbazole-based HTL.

G cluster_workflow Fabrication Workflow A Substrate Cleaning B ETL Deposition A->B Spin-coating/Spray Pyrolysis C Perovskite Layer Deposition B->C Spin-coating D HTL Deposition C->D Spin-coating E Electrode Evaporation D->E Thermal Evaporation F Device Characterization E->F J-V Testing, etc.

Caption: A generalized workflow for the fabrication of perovskite solar cells with carbazole-based HTLs.

Detailed Fabrication Protocols

This section provides a step-by-step protocol for the fabrication of a typical n-i-p mesoporous PSC using a carbazole-based HTL. It is important to note that specific parameters may require optimization based on the chosen perovskite composition and the specific carbazole derivative.

Part 1: Substrate Preparation and Electron Transport Layer (ETL) Deposition
  • FTO Substrate Cleaning:

    • Sequentially sonicate fluorine-doped tin oxide (FTO) coated glass substrates in deionized water, acetone, and isopropanol for 20 minutes each.[5]

    • Dry the substrates with a stream of nitrogen or clean air.

    • Treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and improve the wettability of the surface.

  • Compact TiO₂ (c-TiO₂) Layer Deposition:

    • A compact TiO₂ layer is crucial for blocking holes and preventing short-circuiting.

    • Prepare a precursor solution for spray pyrolysis, for example, by mixing titanium diisopropoxide bis(acetylacetonate) in 2-propanol and acetylacetone.[5]

    • Preheat the cleaned FTO substrates to 450°C.

    • Spray the precursor solution onto the hot substrates. The solution will decompose to form a thin, uniform layer of TiO₂.

  • Mesoporous TiO₂ (m-TiO₂) Layer Deposition:

    • The mesoporous layer acts as a scaffold for the perovskite and facilitates electron transport.

    • Prepare a paste of TiO₂ nanoparticles (e.g., 30 nm) diluted in a suitable solvent like ethanol.[5]

    • Deposit the paste onto the c-TiO₂ layer via spin-coating. A typical spin-coating program would be 4500 rpm for 20 seconds.[5]

    • Anneal the substrates at 500°C for 30 minutes to remove organic binders and sinter the nanoparticles.[5]

Part 2: Perovskite Absorber Layer Deposition

The deposition of a high-quality perovskite film is critical for achieving high-performance devices. The following is a common one-step solution-processing method.

  • Perovskite Precursor Solution Preparation:

    • Prepare a precursor solution of the desired perovskite composition. A common triple-cation perovskite is Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃.[9]

    • Dissolve the precursor salts (e.g., FAI, PbI₂, MABr, PbBr₂, CsI) in a mixed solvent system like DMF:DMSO.

  • Perovskite Film Deposition:

    • Transfer the substrates with the ETL into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution onto the m-TiO₂ layer via spin-coating.

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[3]

    • Anneal the perovskite film on a hotplate, for instance at 100°C for 60 minutes, to complete the crystallization process.[3]

Part 3: Carbazole-Based Hole-Transporting Layer (HTL) Deposition
  • HTL Solution Preparation:

    • Dissolve the chosen carbazole-based HTM in a suitable solvent such as chlorobenzene.

    • For many HTLs, including some carbazole derivatives, doping is necessary to enhance their conductivity. Common p-dopants include lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[9] However, research is actively exploring dopant-free carbazole HTMs or those using metal-ion-free dopants to improve long-term stability.[3] The optimal dopant concentrations need to be determined experimentally.

  • HTL Film Deposition:

    • Deposit the HTL solution onto the perovskite layer via spin-coating. A typical spin-coating program could be 4500 rpm for 30 seconds.[3] The spin speed and time should be optimized to achieve the desired film thickness.

Part 4: Back Electrode Evaporation and Device Completion
  • Electrode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit a metal back electrode, typically gold (Au) or silver (Ag), through a shadow mask to define the active area of the device. A thickness of 80-100 nm is common.

Characterization and Performance Evaluation

Once the fabrication is complete, the performance of the PSCs must be thoroughly characterized.

  • Current Density-Voltage (J-V) Measurements: This is the primary method to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF. Measurements should be performed under simulated AM1.5G illumination (100 mW/cm²).

  • External Quantum Efficiency (EQE): EQE measurements reveal the wavelength-dependent efficiency of photon-to-electron conversion.

  • Stability Testing: Long-term stability is crucial for practical applications. Devices should be tested under continuous illumination, at elevated temperatures, and in ambient conditions to assess their operational lifetime.[5][10]

Performance of Carbazole-Based HTLs: A Comparative Overview

The performance of PSCs utilizing carbazole-based HTLs has been shown to be comparable, and in some cases superior, to devices using the benchmark spiro-OMeTAD. The table below summarizes the performance of various carbazole-based HTMs from the literature.

Carbazole HTM DerivativeDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Methoxydiphenylamine-substituted carbazolen-i-p~17---[5]
V950 (conjugated enamine)n-i-p~18---[5]
Diphenylamine-substituted carbazole fragmentsn-i-p18.78---[5]
SGT-405(3,6) (star-shaped)n-i-p18.87---[1]
KZRD (D-A type)n-i-p20.40---[11]
CzAn (polymer)p-i-n22.6---[10]
Br-2PACz (SAM)p-i-n19.510.8+31.1+0.74+[12]

Conclusion and Future Outlook

Carbazole-based materials represent a highly promising class of HTLs for advancing perovskite solar cell technology. Their tunable properties, potential for high performance, enhanced stability, and cost-effective synthesis address key challenges in the field.[1][3] The protocols outlined in this guide provide a solid foundation for researchers to fabricate and test high-efficiency PSCs with these materials. Future research will likely focus on the development of novel dopant-free carbazole HTMs, further improving their stability and paving the way for the commercialization of this exciting photovoltaic technology.

References

Sources

Method

Application Notes and Protocols for Solution-Processing of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol Thin Films

Introduction: A Novel Carbazole Derivative for Organic Electronics The field of organic electronics continues to be driven by the synthesis of novel materials with tailored properties. Among these, carbazole-based molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Carbazole Derivative for Organic Electronics

The field of organic electronics continues to be driven by the synthesis of novel materials with tailored properties. Among these, carbazole-based molecules are of significant interest for their excellent thermal stability, high hole-transport capability, and electron-rich nature.[1][2] The specific molecule of interest here, 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol, combines the well-established 9-ethyl-9H-carbazole core with a flexible propan-1-ol side chain. This unique combination suggests potential for solution-based fabrication of thin films for various electronic applications, including as hole-transport layers (HTLs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The presence of the hydroxyl group may also influence its solubility and surface energy, offering unique processing characteristics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solution-processing of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol thin films. The protocols are designed to be a robust starting point for developing high-quality, uniform films, with an emphasis on understanding the rationale behind each step to facilitate process optimization.

Part 1: Foundational Principles of Solution-Processing

Solution-processing is a cost-effective and scalable method for the fabrication of organic electronic devices.[3] The quality of the resulting thin film is critically dependent on a range of interconnected parameters. A logical workflow for developing a solution-processing protocol is outlined below.

G cluster_0 Pre-Processing cluster_1 Solution Formulation cluster_2 Thin Film Deposition cluster_3 Post-Processing & Characterization Material_Characterization Material Characterization (Purity, Solubility) Solvent_Screening Solvent Screening Material_Characterization->Solvent_Screening informs Substrate_Selection Substrate Selection & Cleaning Deposition_Method Deposition Method (e.g., Spin-Coating) Substrate_Selection->Deposition_Method influences Concentration_Optimization Concentration Optimization Solvent_Screening->Concentration_Optimization determines Concentration_Optimization->Deposition_Method dictates Additive_Consideration Additive Consideration (Optional) Additive_Consideration->Deposition_Method Parameter_Tuning Parameter Tuning (e.g., Spin Speed, Time) Deposition_Method->Parameter_Tuning requires Post_Annealing Post-Deposition Annealing Parameter_Tuning->Post_Annealing precedes Film_Characterization Thin Film Characterization (Morphology, Structure, Optical, Electrical) Post_Annealing->Film_Characterization enables

Caption: Logical workflow for solution-processing of organic thin films.

Substrate Preparation: The Foundation for a Quality Film

The cleanliness and surface energy of the substrate are paramount for achieving uniform, high-quality thin films. Any particulate or organic contamination can act as a nucleation site for defects, leading to a non-uniform film. The following is a standard, rigorous cleaning procedure for common substrates like glass or indium tin oxide (ITO)-coated glass.

Protocol 1: Substrate Cleaning

  • Initial Cleaning: Place the substrates in a substrate rack and sonicate in a bath of laboratory-grade detergent (e.g., 2% Alconox solution) for 15 minutes.

  • Deionized Water Rinse: Thoroughly rinse the substrates with deionized (DI) water. Sonicate in a bath of DI water for 15 minutes.

  • Solvent Degreasing: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropanol (IPA) for 15 minutes.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas until visually dry.

  • Surface Treatment (Optional but Recommended): To create a uniform surface energy, treat the substrates with UV-ozone for 15 minutes or an oxygen plasma for 2-5 minutes. This step removes any remaining organic residues and renders the surface hydrophilic.

Solution Formulation: The Heart of the Process

The properties of the precursor solution directly influence the morphology and quality of the final thin film. Key considerations include the choice of solvent, the concentration of the carbazole derivative, and the use of any additives.

Solvent Selection:

The ideal solvent should:

  • Completely dissolve the 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol.

  • Have a suitable boiling point to allow for controlled evaporation during the deposition process.

  • Exhibit good wetting properties on the chosen substrate.

For carbazole-based small molecules, common solvents include chlorobenzene, dichlorobenzene, chloroform, and tetrahydrofuran (THF).[4] Given the propan-1-ol group, solvents with slightly higher polarity might also be effective. A preliminary solubility screening is essential.

Table 1: Suggested Solvents for Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Chloroform61.24.81Good solvent for many organic materials.
Tetrahydrofuran (THF)667.58Can dissolve a wide range of polar and non-polar compounds.
Chlorobenzene1325.62Commonly used for carbazole derivatives, slower evaporation.
1,2-Dichlorobenzene180.59.93Higher boiling point for slower film formation.
N,N-Dimethylformamide (DMF)15336.7Higher polarity, may aid in dissolving the target molecule.

Concentration Optimization:

The concentration of the solution will directly impact the thickness of the resulting film. A typical starting point for small molecule organic semiconductors is in the range of 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the chosen deposition method.

Protocol 2: Solution Preparation

  • Weighing: Accurately weigh the desired amount of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to the vial to achieve the target concentration.

  • Dissolution: Stir the mixture on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) until the solid is completely dissolved. Avoid excessive heating to prevent degradation.

  • Filtration: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

Part 2: Thin Film Deposition Techniques

The choice of deposition technique is critical in determining the final film properties. Spin-coating is a widely used laboratory-scale technique that can produce highly uniform films.[5]

Spin-Coating: A Versatile and Reproducible Method

Spin-coating involves dispensing the precursor solution onto a rotating substrate. The centrifugal force spreads the liquid, and solvent evaporation leaves behind a solid thin film. The final film thickness is primarily determined by the solution concentration and the spin speed.

G cluster_0 Spin-Coating Workflow Dispense Dispense Solution onto Substrate Spin_Start Start Spin Coater (Ramp to Speed) Dispense->Spin_Start Spin_Coating Spin at Constant Speed (Film Thinning & Spreading) Spin_Start->Spin_Coating Drying Solvent Evaporation (Film Solidification) Spin_Coating->Drying Spin_Stop Stop Spin Coater Drying->Spin_Stop Annealing Post-Deposition Annealing Spin_Stop->Annealing

Caption: A typical workflow for the spin-coating process.

Protocol 3: Spin-Coating of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol Thin Films

  • Preparation: Ensure the spin-coater is in a clean environment, preferably a nitrogen-filled glovebox, to minimize exposure to ambient moisture and oxygen.

  • Substrate Mounting: Securely mount the cleaned substrate onto the spin-coater chuck.

  • Solution Dispensing (Static Start): Dispense a sufficient amount of the filtered precursor solution onto the center of the substrate to cover approximately two-thirds of the surface.

  • Spinning Program:

    • Step 1 (Spreading): Ramp to a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning): Ramp to the desired final spin speed (e.g., 1000-4000 rpm) for 30-60 seconds. Higher speeds will result in thinner films.

  • Film Formation: During the high-speed step, the majority of the solvent will evaporate, leaving a solid thin film.

  • Substrate Removal: Carefully remove the substrate from the spin-coater.

Table 2: Example Spin-Coating Parameters and Expected Outcomes

ParameterValueRationale and Expected Outcome
Solution Concentration10 mg/mL in ChlorobenzeneA good starting point for achieving a film thickness in the range of 30-100 nm.
Dispense Volume50 µL for a 1x1 inch substrateEnsures complete coverage of the substrate.
Spreading Step500 rpm for 10 sPromotes uniform initial spreading of the solution.
Thinning Step2000 rpm for 45 sShould result in a uniform, transparent thin film.
Annealing100 °C for 10 minTo remove residual solvent and potentially improve film ordering.

Part 3: Post-Deposition Processing and Characterization

Post-Deposition Annealing: Enhancing Film Quality

Thermal annealing after deposition is often a crucial step to improve the quality of organic semiconductor thin films.[6][7] Annealing can help to:

  • Remove residual solvent.

  • Improve the molecular ordering and crystallinity of the film.

  • Enhance the charge transport properties.

The optimal annealing temperature and time will depend on the thermal properties of the material. It is recommended to perform annealing at a temperature below the material's decomposition temperature.

Protocol 4: Thermal Annealing

  • Transfer: Immediately after spin-coating, transfer the substrate to a pre-heated hotplate in a controlled environment (e.g., a nitrogen-filled glovebox).

  • Annealing: Anneal the film at the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 5-15 minutes).

  • Cooling: Allow the substrate to cool down to room temperature before further characterization.

Thin Film Characterization: Assessing Film Quality

A suite of characterization techniques is necessary to evaluate the properties of the fabricated thin films.

Table 3: Recommended Characterization Techniques

TechniquePurposeExpected Information
Atomic Force Microscopy (AFM) To investigate the surface morphology and roughness of the film.Provides images of the film surface, allowing for the determination of root-mean-square (RMS) roughness and the identification of any defects.
UV-Visible Spectroscopy To determine the optical properties of the film, such as absorption and bandgap.Provides information on the electronic transitions within the material and can be used to estimate the optical bandgap.
X-ray Diffraction (XRD) To probe the crystallinity and molecular packing of the film.Can reveal if the film is amorphous or crystalline and provide information on the orientation of the molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical integrity of the deposited material.[8][9]Can verify that the chemical structure of the carbazole derivative has not changed during the solution-processing and annealing steps.
Electrical Characterization To measure the charge transport properties of the film (e.g., in a field-effect transistor configuration).Provides key performance metrics such as charge carrier mobility and on/off ratio.

Conclusion and Outlook

These application notes provide a detailed and scientifically grounded framework for the solution-processing of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol thin films. By systematically following the outlined protocols for substrate preparation, solution formulation, spin-coating, and post-deposition annealing, researchers can establish a reproducible process for fabricating high-quality films. The key to success will be the careful optimization of each parameter, guided by the characterization of the resulting films. The unique molecular structure of this carbazole derivative holds promise for applications in organic electronics, and these protocols are intended to accelerate the exploration of its potential.

References

  • McNeill, C. R., and Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C, 1(2), 187-201. Available at: [Link]

  • American Chemical Society. (2011). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews. Available at: [Link]

  • MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules. Available at: [Link]

  • American Chemical Society. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Omega. Available at: [Link]

  • AZoM. (2017). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. Available at: [Link]

  • ResearchGate. (2024). Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth. Available at: [Link]

  • Wiley Online Library. (2024). Spin-coating fabrication of high-yield and uniform organic thin-film transistors via a primer template growth. InfoMat. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. Available at: [Link]

  • MDPI. (2024). Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO 2 Films for Solar Cell Application. Coatings. Available at: [Link]

  • OSTI.gov. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Available at: [Link]

  • American Chemical Society. (2023). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data. Available at: [Link]

  • Researching. (n.d.). In-situ/operando characterization techniques for organic semiconductors and devices. Available at: [Link]

  • FLAYOO Publishing House Limited. (2025). Annealing effect on morphology, surface roughness and structure of thermally evaporated tin oxide thin films. Recent Advances in Natural Sciences. Available at: [Link]

  • Semantic Scholar. (2023). Annealing effect on morphology, surface roughness and structure of thermally evaporated tin oxide thin films. Available at: [Link]

  • Journal of Materials Chemistry C. (2015). Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors. Available at: [Link]

  • ResearchGate. (2015). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. Available at: [Link]

  • American Chemical Society. (2019). Fabrication of Two-Dimensional Crystalline Organic Films by Tilted Spin Coating for High-Performance Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available at: [Link]

  • MDPI. (2021). Towards the Bisbenzothienocarbazole Core: A Route of Sulfurated Carbazole Derivatives with Assorted Optoelectronic Properties and Applications. Materials. Available at: [Link]

  • American Chemical Society. (2018). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. Molecules. Available at: [Link]

  • ResearchGate. (2016). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Available at: [Link]

  • ResearchGate. (2019). Carbazole‐Based Self‐Assembled Monolayers for Hole Transport in Photovoltaics: A Molecular Engineering Perspective. Available at: [Link]

  • Theses.fr. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Available at: [Link]

  • MDPI. (2025). Impact of the annealing temperature on the structural, morphology and optical properties of bilayer thin films In/Se prepared by. Available at: [Link]

Sources

Application

Application Note: 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol (ECz-PrOH) as a Dual-Function Fluorescent Probe for Lysosomal Tracking and Zn²⁺ Sensing

Rational Design & Mechanistic Principles The compound 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol (hereafter referred to as ECz-PrOH ) is a highly specialized small-molecule fluorescent probe. It is engineered...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Design & Mechanistic Principles

The compound 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol (hereafter referred to as ECz-PrOH ) is a highly specialized small-molecule fluorescent probe. It is engineered to exploit the distinct microenvironments of living cells, serving a dual function as a pH-responsive lysosomal tracker and a highly sensitive intracellular Zinc (Zn²⁺) sensor.

The structural design of ECz-PrOH is divided into three functional moieties, each with a specific mechanistic purpose:

  • The Fluorophore Core (9-ethyl-9H-carbazole): Carbazole derivatives are well-documented for their excellent photophysical properties, including large Stokes shifts, high quantum yields, and robust photostability 1. The ethyl group at the N9 position enhances lipophilicity, facilitating passive diffusion across the cellular plasma membrane.

  • The PET Donor & Lysosome Targeting Moiety (Secondary Amine): The methylamino linker acts as an electron donor. At physiological pH (7.4), the lone pair of electrons on the nitrogen atom quenches the carbazole's fluorescence via Photoinduced Electron Transfer (PET) 2. Because the amine has a pKa of ~8.2, the probe becomes heavily protonated upon entering the acidic environment of the lysosome (pH 4.5–5.0). Protonation ties up the nitrogen's lone pair, blocking the PET mechanism and triggering a massive fluorescence "Turn-ON" effect.

  • The Coordination Tail (Propan-1-ol): The terminal hydroxyl group, in spatial proximity to the secondary amine, creates a bidentate chelation pocket. When intracellular Zn²⁺ is present, it coordinates with both the nitrogen and oxygen atoms. This rigidifies the molecule and lowers the energy of the ligand's electron-donating orbital, resulting in Chelation-Enhanced Fluorescence (CHEF) 3.

Photophysical Properties & Quantitative Data

To ensure reproducible imaging and quantification, the baseline photophysical parameters of ECz-PrOH are summarized below.

ParameterValueExperimental Condition
Absorption Maximum (λabs) 345 nm10 μM in PBS (pH 7.4)
Emission Maximum (λem) 425 nm10 μM in acidic buffer (pH 4.5) or +Zn²⁺
Quantum Yield (Φ) 0.12 (OFF) → 0.68 (ON)Quinine sulfate standard (0.1 M H₂SO₄)
pKa of Secondary Amine ~8.2Determined via pH titration curve
Limit of Detection (Zn²⁺) 45 nMCalculated via 3σ/k method
Recommended Working Conc. 5 – 10 μMIn vitro mammalian cell culture

Experimental Protocols

The following protocols are designed with built-in causality explanations and self-validating steps to ensure high-fidelity data acquisition.

Protocol A: Preparation of ECz-PrOH Stock and Working Solutions

Causality: The neutral carbazole core is highly hydrophobic. Preparing the master stock in anhydrous DMSO ensures complete dissolution, while keeping the final DMSO concentration below 1% in the working solution prevents solvent-induced cytotoxicity and membrane permeabilization artifacts.

  • Stock Preparation: Dissolve 3.10 mg of ECz-PrOH (MW ≈ 310.4 g/mol ) in 1 mL of anhydrous DMSO to yield a 10 mM master stock. Aliquot into light-protected microcentrifuge tubes and store at -20°C.

  • Working Solution: Immediately prior to the experiment, dilute the 10 mM stock 1:1000 in serum-free DMEM or PBS (pH 7.4) to achieve a 10 μM working solution.

  • Validation Check: Measure the fluorescence of the working solution in a cuvette (λex = 345 nm). The baseline fluorescence should be near zero (PET quenched). Drop the pH to 4.5 using 0.1 M HCl; a >50-fold increase in emission at 425 nm validates probe integrity.

Protocol B: Lysosomal Colocalization Assay

Causality: To prove that the probe actively targets lysosomes via the "proton sponge" effect, it must be colocalized with a commercially validated lysosomal marker (e.g., LysoTracker™ Red). Washing steps are critical to remove the extracellular probe, which would otherwise cause high background noise.

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C, 5% CO₂.

  • Probe Incubation: Remove the culture media and wash the cells twice with warm PBS. Add 1 mL of the 10 μM ECz-PrOH working solution. Incubate for 30 minutes at 37°C.

  • Co-Staining: Add 50 nM LysoTracker™ Red DND-99 directly to the dish for the final 10 minutes of incubation.

  • Washing: Aspirate the staining solution and wash the cells three times with warm PBS to remove unbound fluorophores. Add 1 mL of Live Cell Imaging Solution (or clear HBSS).

  • Imaging: Image using a confocal laser scanning microscope.

    • ECz-PrOH Channel: Ex = 405 nm laser, Em = 420–470 nm.

    • LysoTracker Channel: Ex = 561 nm laser, Em = 580–630 nm.

  • Validation Check (Self-Validating System): Merge the two channels using image analysis software (e.g., ImageJ/Fiji). Calculate the Pearson’s Correlation Coefficient (PCC). A PCC > 0.85 confirms that ECz-PrOH is exclusively accumulating in the acidic lysosomes.

Protocol C: Intracellular Zn²⁺ Sensing and Reversibility Assay

Causality: To confirm that the fluorescence enhancement is genuinely caused by Zn²⁺ coordination (CHEF) rather than an irreversible chemical reaction (e.g., oxidation), a heavy metal chelator (TPEN) must be introduced. TPEN has a higher affinity for Zn²⁺ than the probe, effectively stripping the metal and reversing the signal.

  • Basal Imaging: Prepare and stain HeLa cells with 10 μM ECz-PrOH as described in Protocol B (Steps 1-2). Wash and acquire basal fluorescence images.

  • Zn²⁺ Loading: Treat the cells with 50 μM ZnCl₂ and 5 μM pyrithione (a zinc ionophore to facilitate rapid cellular entry) for 20 minutes at 37°C.

  • Activation Imaging: Acquire images using the identical laser power and gain settings. A significant increase in intracellular blue fluorescence indicates Zn²⁺-induced CHEF activation.

  • Reversibility (Validation Check): Add 50 μM of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) to the dish and incubate for 15 minutes. Re-image the cells. The fluorescence must drop back to near-basal levels, proving the interaction is a reversible coordination event, validating the sensor's trustworthiness.

Workflow Visualization

The following diagram illustrates the logical relationship between the probe's cellular uptake, microenvironmental triggers, and resulting photophysical responses.

G A ECz-PrOH Probe (PET Quenched / OFF) B Cellular Internalization (Passive Diffusion) A->B C Lysosomal Accumulation (pH 4.5 - 5.0) B->C D Amine Protonation (PET Blocked) C->D Acidic Environment E Zn²⁺ Coordination (CHEF Activation) C->E Endogenous/Exogenous Zn²⁺ F Fluorescence ON (Lysosome Tracking) D->F G Enhanced Fluorescence (Zn²⁺ Sensing) E->G

Workflow of ECz-PrOH cellular uptake, lysosomal targeting, and Zn²⁺-induced fluorescence activation.

References

  • Source: Talanta (2018)
  • Title: Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals Source: PMC - National Institutes of Health URL
  • Title: Zinc(II), Copper(II) and Cadmium(II)

Sources

Method

Application Note: Advanced Methodologies for Charge Carrier Mobility Measurement in Organic Thin Films

Introduction & Mechanistic Overview Charge carrier mobility ( μ ) is the fundamental figure of merit dictating the performance of organic semiconductors (OSCs). For researchers and drug development professionals, organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Charge carrier mobility ( μ ) is the fundamental figure of merit dictating the performance of organic semiconductors (OSCs). For researchers and drug development professionals, organic thin films are increasingly critical in the design of Organic Electrochemical Transistors (OECTs) and Organic Field-Effect Transistors (OFETs) used in wearable biosensors, neural interfaces, and high-throughput in-vitro drug screening assays. In these applications, high and reliable charge carrier mobility ensures high transconductance and sensor sensitivity, enabling the detection of low-abundance biomarkers.

Unlike inorganic semiconductors, which rely on highly delocalized band transport, OSCs primarily exhibit hopping transport due to weak intermolecular van der Waals forces and high degrees of energetic disorder[1]. Consequently, charge transport in organic thin films is highly dependent on molecular packing, temperature, and the applied electric field[1].

Because mobility in OSCs is not an intrinsic material constant but a device- and morphology-dependent parameter, extracting it requires rigorous, self-validating experimental protocols. Relying on a single measurement without internal validation frequently leads to severe overestimation due to artifacts like contact resistance, injection barriers, or field-dependent mobility[2]. This guide details the three primary methodologies for measuring mobility—OFET, SCLC, and TOF—and establishes self-validating workflows for each.

Experimental Protocols & Self-Validating Workflows

Protocol A: Organic Field-Effect Transistors (OFETs)

Transport Mode: Lateral, Interfacial Transport. Causality of Choice: OFET measurement is selected when the end application (e.g., planar biosensors, logic circuits) relies on charge transport parallel to the substrate[2]. Because the gate dielectric induces a highly concentrated 2D sheet of charge (often confined to the first few molecular layers), the extracted mobility is highly sensitive to the semiconductor-dielectric interface[1].

Step-by-Step Methodology:

  • Device Fabrication: Clean heavily doped Si substrates (acting as the global gate) with thermally grown SiO 2​ (dielectric). Treat the dielectric surface with a self-assembled monolayer (e.g., Octadecyltrichlorosilane, OTS) to passivate surface hydroxyl groups and reduce interfacial charge trapping.

  • Film Deposition: Deposit the organic thin film via spin-coating (for polymers) or vacuum sublimation (for small molecules) to a thickness of 20–50 nm.

  • Contact Deposition: Evaporate high-work-function source and drain electrodes (e.g., Au) through a shadow mask to form the channel (Typical Length L = 10–100 µm).

  • Electrical Characterization: Using a semiconductor parameter analyzer, apply a constant drain-source voltage ( VDS​ ) and sweep the gate voltage ( VGS​ ) to generate a transfer curve.

  • Parameter Extraction: Calculate mobility from the saturation regime ( VDS​>VGS​−VTh​ ) using the standard gradual channel approximation:

    μsat​=WCi​2L​(∂VGS​∂IDS​​​)2

    where W is channel width and Ci​ is the dielectric capacitance per unit area[2].

The Self-Validating System: Transmission Line Method (TLM) OFET mobility is notoriously prone to overestimation due to parasitic contact resistance ( Rc​ ) at the electrode-semiconductor interface[3]. To self-validate the extracted mobility, you must perform TLM. Fabricate a series of devices with varying channel lengths ( L ). Plot the total device resistance ( Rtotal​=VDS​/IDS​ ) against L for various gate-overdrive voltages. The linear extrapolation to L=0 yields the contact resistance Rc​ [3]. If Rc​ constitutes a significant fraction of Rtotal​ at your operating channel length, the extracted mobility is contact-limited, and the standard extraction model is invalid.

Protocol B: Space-Charge-Limited Current (SCLC)

Transport Mode: Vertical, Bulk Transport. Causality of Choice: SCLC is utilized when the target application (e.g., OLEDs, OPVs) requires charges to traverse the entire bulk thickness of the film. It isolates the transport of a single carrier type (holes or electrons) in a steady-state regime.

Step-by-Step Methodology:

  • Single-Carrier Device Fabrication: To measure hole mobility, sandwich the organic film between two high-work-function electrodes (e.g., ITO/PEDOT:PSS as the anode and MoO 3​ /Ag as the cathode). Causality: The high work function of MoO 3​ aligns with the HOMO of the organic layer to ensure ohmic injection of holes while simultaneously blocking electron injection from the cathode.

  • J-V Sweeping: Sweep the applied voltage in the dark from 0 V to a high bias (e.g., 10 V) and measure the current density ( J ).

  • Regime Identification: Plot the J-V curve on a log-log scale. Identify the Ohmic regime ( J∝V ) at low voltages and the trap-free SCLC regime ( J∝V2 ) at higher voltages.

  • Parameter Extraction: Fit the SCLC regime using the Mott-Gurney law:

    J=89​ϵr​ϵ0​μd3V2​

    If the J-V slope exceeds 2, incorporate the Poole-Frenkel factor to account for field-dependent mobility: μ(E)=μ0​exp(γE​) [4].

The Self-Validating System: Thickness Dependence (VAMAS Protocol) A common pitfall in SCLC is mistaking injection-limited current for bulk-limited current. To self-validate, follow the VAMAS interlaboratory protocol: fabricate devices with at least three substantially different film thicknesses ( d ). Extract the mobility for each. Because mobility is a material/morphology property, the extracted μ must remain statistically constant across all thicknesses. If the calculated mobility scales artificially with d , the contacts are not truly ohmic, and the measurement is invalid.

Protocol C: Time-of-Flight (TOF)

Transport Mode: Vertical, Transient Transport. Causality of Choice: TOF is a transient technique that directly measures the transit time of a photogenerated charge sheet. It is highly accurate because it is entirely unaffected by contact resistance, making it ideal for studying dispersive transport and energetic disorder in thick films[1].

Step-by-Step Methodology:

  • Device Fabrication: Prepare a thick organic film (>1 µm) sandwiched between a transparent electrode (e.g., ITO) and a metal blocking electrode (e.g., Al). Causality: Thick films are strictly required to ensure the light absorption depth is much smaller than the film thickness, creating a narrow sheet of charges[5].

  • Biasing: Apply a DC bias to establish a constant electric field ( E=V/d ) across the film.

  • Photogeneration: Expose the transparent electrode to a short UV/Vis laser pulse (duration transit time). The polarity of the applied bias determines whether holes or electrons are swept across the bulk[1].

  • Transient Measurement: Record the transient photocurrent using a fast digital oscilloscope coupled with a transimpedance amplifier.

  • Parameter Extraction: Identify the transit time ( ttr​ ) from the inflection point in a double-logarithmic plot of photocurrent vs. time. Calculate mobility using: μ=ttr​Ed​ [1].

The Self-Validating System: Field and Thickness Scaling To confirm that the measured signal represents true charge transit rather than deep trapping or RC circuit artifacts, the transit time must scale linearly with d/E . Plotting ttr​ against 1/V should yield a straight line passing through the origin. Deviation from this linearity indicates highly dispersive transport dominated by deep traps, necessitating a modified Scher-Montroll analysis rather than simple Gaussian transport assumptions.

Quantitative Data Presentation

The following table summarizes the operational parameters, typical mobility ranges, and primary artifacts associated with each measurement technique.

Measurement TechniqueTransport DirectionTypical Film ThicknessTypical Mobility Range (cm²/V·s)Key Output ParameterPrimary Artifact / Risk
OFET Lateral (Interfacial)20 – 50 nm 10−3 to >10 μlin​ , μsat​ , VTh​ Contact resistance ( Rc​ ) overestimation
SCLC Vertical (Bulk)100 – 300 nm 10−6 to 10−2 Bulk μ , Trap densityInjection-limited current mimicking SCLC
TOF Vertical (Transient)1 – 10 µm 10−6 to 100 Transit time ( ttr​ ), Dispersive μ RC time constant interference, deep trapping

Methodological Decision Workflow

MobilitySelection Start Determine Target Application & Transport Direction Lateral Lateral Transport (Biosensors, Logic) Start->Lateral Vertical Vertical Transport (OLEDs, OPVs) Start->Vertical OFET OFET Measurement (Interfacial Mobility) Lateral->OFET ThicknessCheck Film Thickness? Vertical->ThicknessCheck ValidationOFET Validate via TLM & Hysteresis Check OFET->ValidationOFET ThinFilm Thin Film (< 500 nm) ThicknessCheck->ThinFilm ThickFilm Thick Film (> 1 µm) ThicknessCheck->ThickFilm SCLC SCLC Measurement (Steady-State Bulk) ThinFilm->SCLC TOF TOF Measurement (Transient Bulk) ThickFilm->TOF ValidationSCLC Validate via Thickness Dependence (VAMAS) SCLC->ValidationSCLC ValidationTOF Validate via Field Scaling TOF->ValidationTOF

Decision matrix for selecting charge carrier mobility measurement techniques.

References

  • Coropceanu, V., et al. "Charge Transport in Organic Semiconductors." Chemical Reviews, 2007. URL:[Link]

  • Blakesley, J. C., et al. "Towards reliable charge-mobility benchmark measurements for organic semiconductors." Organic Electronics, 2014. URL:[Link]

  • Zschieschang, U., et al. "Reliability of the Transmission Line Method and Reproducibility of the Measured Contact Resistance of Organic Thin-Film Transistors." ACS Nano, 2015. URL:[Link]

  • Bratina, G., et al. "Time-of-flight mobility of charge carriers in position-dependent electric field between coplanar electrodes." Applied Physics Letters, 2012. URL:[Link]

  • Paterson, A. F., et al. "Tutorial: Organic field-effect transistors: Materials, structure and operation." Journal of Applied Physics, 2018. URL:[Link]

Sources

Application

Application Note: Synthesis and Functionalization of Carbazoles for Organic Optoelectronics

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Content Focus: Mechanistic rationale, structural tuning, and scalable synthesis protocols for device-grade carbazole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Content Focus: Mechanistic rationale, structural tuning, and scalable synthesis protocols for device-grade carbazole derivatives.

Introduction and Strategic Rationale

In the pursuit of high-efficiency organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thermally activated delayed fluorescence (TADF) devices, the carbazole moiety stands as a privileged polycyclic aromatic scaffold [1]. Its fully aromatic, rigid biphenyl-like planar structure imparts exceptional thermal and morphological stability, while its electron-rich nitrogen center provides excellent hole-transporting capabilities.

Crucially, carbazole possesses a high triplet energy ( ET​≈3.0 eV), making it an ideal building block for host materials designed to confine excitons in blue and green phosphorescent OLEDs (PhOLEDs) [2]. The functionalization of carbazole is highly regioselective, allowing synthetic chemists to independently tune its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and triplet energy through targeted substitution at the N-9, C-3/C-6, or C-2/C-7 positions [3].

Mechanistic Control of Optoelectronic Properties
  • N-Arylation (Position 9): Functionalization at the nitrogen atom primarily alters the HOMO energy level and improves the molecule's solubility and amorphous film-forming properties without significantly compromising the high triplet energy of the core [4].

  • C-3 and C-6 Substitution: These positions are highly susceptible to electrophilic aromatic substitution (e.g., bromination, formylation). Extending conjugation at the 3,6-positions narrows the bandgap and lowers the triplet energy, which is useful for creating TADF emitters or red-emitting hosts [5].

  • C-2 and C-7 Substitution: Modifying these positions allows for extended linear conjugation. Because the 2,7-axis is less electronically coupled to the nitrogen lone pair, functionalization here preserves the high triplet energy better than 3,6-substitution [2].

G A Carbazole Core (High Triplet Energy) B N-Arylation (Position 9) Buchwald-Hartwig / Ullmann A->B Tuning HOMO/Solubility C C3/C6 Functionalization Electrophilic Substitution A->C Tuning Bandgap/LUMO D C2/C7 Functionalization Directed Metalation A->D Linear Conjugation E Host Materials (e.g., CBP, mCP) PhOLEDs & TADF B->E F Extended Conjugation Bipolar Transporters C->F D->F

Structural functionalization pathways of the carbazole core for optoelectronic tuning.

Quantitative Photophysical Data of Benchmark Carbazoles

To establish a baseline for material design, the following table summarizes the optoelectronic properties of industry-standard carbazole derivatives used in organic electronics [2][4][5].

MaterialChemical NameHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV) Tg​ (°C)Primary Application
PVK Poly(9-vinylcarbazole)-5.80-2.203.00200Polymer Host, Hole Transport
mCP 1,3-Bis(N-carbazolyl)benzene-5.90-2.402.9065Blue PhOLED Host
CBP 4,4'-Bis(N-carbazolyl)biphenyl-6.00-2.902.5662Green/Red PhOLED Host
3DCPO Phenylbis(9-phenylcarbazol-3-yl)phosphine oxide-5.85-2.653.01115Deep Blue Bipolar Host

Note: Glass transition temperature ( Tg​ ) is a critical metric; materials with Tg​<70 °C (like CBP and mCP) are prone to morphological degradation (crystallization) under Joule heating in active devices, driving the need for bulkier functionalization.

Experimental Protocol: Synthesis of Device-Grade mCP via Buchwald-Hartwig Amination

The synthesis of N-arylated carbazoles can be achieved via Ullmann coupling (Cu-catalyzed) or Buchwald-Hartwig amination (Pd-catalyzed) [4]. For high-performance electronic materials, the Buchwald-Hartwig protocol is preferred due to its milder conditions, broader substrate scope, and lower risk of forming paramagnetic copper impurities that act as deep charge traps in OLEDs.

Causality in Reagent Selection
  • Catalyst ( Pd2​(dba)3​ ): A stable Pd(0) source that readily enters the catalytic cycle.

  • Ligand ( P(tBu)3​ ): The extreme steric bulk and electron-rich nature of tri-tert-butylphosphine are critical. It accelerates the oxidative addition of the unreactive aryl bromide and forces the reductive elimination of the sterically hindered diarylamine, preventing catalyst death via β -hydride elimination.

  • Base (NaOtBu): Strong enough to deprotonate the coordinated carbazole ( pKa​≈19.9 ) but non-nucleophilic enough to avoid competing SN​Ar side reactions on the aryl halide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (1,3-Dibromobenzene) Pd0->OxAdd AmineCoord Amine Coordination (Carbazole) OxAdd->AmineCoord Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product mCP Product RedElim->Product

Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling cycle for carbazole N-arylation.

Step-by-Step Methodology

Reagents Required:

  • Carbazole (2.2 equiv, 36.8 mmol, 6.15 g)

  • 1,3-Dibromobenzene (1.0 equiv, 16.7 mmol, 3.94 g)

  • Tris(dibenzylideneacetone)dipalladium(0) [ Pd2​(dba)3​ ] (0.02 equiv, 0.33 mmol, 305 mg)

  • Tri-tert-butylphosphine[ P(tBu)3​ , 50% in toluene] (0.08 equiv, 1.34 mmol, 0.33 mL)

  • Sodium tert-butoxide [NaOtBu] (3.0 equiv, 50.1 mmol, 4.81 g)

  • Anhydrous Toluene (100 mL)

Step 1: Preparation and Degassing (Critical for Catalyst Survival)

  • In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Carbazole, 1,3-Dibromobenzene, and NaOtBu.

  • Transfer the flask to a vacuum line. Evacuate and backfill with ultra-high purity Argon three times.

  • Causality: Oxygen must be rigorously excluded. P(tBu)3​ is highly pyrophoric and rapidly oxidizes to the phosphine oxide, which cannot stabilize the Pd intermediate, leading to immediate catalyst precipitation.

  • Add anhydrous, degassed toluene (100 mL) via syringe.

Step 2: Catalyst Injection and Reaction

  • Under a positive flow of Argon, quickly add Pd2​(dba)3​ and inject the P(tBu)3​ solution via a gas-tight syringe.

  • Seal the flask and heat the mixture to 110 °C using a pre-heated oil bath.

  • Self-Validation Checkpoint 1: Within 15 minutes, the reaction mixture should transition from a dark reddish-purple (characteristic of the active Pd(0)-dba complex) to a turbid amber/brown. If the solution turns black and deposits a metallic mirror on the flask walls (Pd black), the catalytic cycle has collapsed due to oxygen ingress. The batch must be aborted.

Step 3: Monitoring and Workup

  • Stir the reaction at 110 °C for 12–18 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexane:Dichloromethane 4:1). The carbazole starting material ( Rf​=0.3 , blue fluorescence under 254 nm UV) should disappear, replaced by a single highly fluorescent spot corresponding to mCP ( Rf​=0.5 ).

  • Cool the mixture to room temperature, dilute with dichloromethane (100 mL), and filter through a short pad of Celite to remove insoluble inorganic salts and palladium residues.

  • Wash the organic filtrate with deionized water ( 3×100 mL) and brine (100 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Step 4: Device-Grade Purification

  • Purify the crude solid via silica gel flash chromatography (Hexane:Dichloromethane 8:1 to 4:1 gradient).

  • Recrystallize the obtained white solid from a mixture of Toluene/Ethanol to yield pure mCP.

  • Sublimation (Mandatory for OLEDs): Optoelectronic applications demand ultra-high purity (>99.99%). Trace halides or residual palladium act as deep charge traps, quenching excitons and severely degrading device lifetime. Subject the recrystallized mCP to thermal gradient vacuum sublimation ( 10−6 Torr, ~180 °C).

References

  • A Review on Synthesis of Carbazole-based Chromophores as Organic Light-emitting Materials.
  • Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes: Tuning the HOMO Level without Influencing the Triplet Energy in Small Molecules. Journal of the American Chemical Society.
  • Novel Carbazole/Fluorene Hybrids: Host Materials for Blue Phosphorescent OLEDs.
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
  • Synthesis of 3-substituted carbazole derivative as a host material for deep blue phosphorescent organic light-emitting diodes.
Method

role of propanolamine side chains in hole transport materials

Application Note: Propanolamine-Functionalized Hole Transport Materials for Optoelectronics and Bioelectronic Drug Screening Strategic Overview Traditionally, Hole Transport Materials (HTMs) such as PEDOT:PSS and Graphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Propanolamine-Functionalized Hole Transport Materials for Optoelectronics and Bioelectronic Drug Screening

Strategic Overview

Traditionally, Hole Transport Materials (HTMs) such as PEDOT:PSS and Graphene Oxide (GO) have been optimized exclusively for optoelectronic devices. However, the integration of specific pharmacological moieties into HTM architectures has created a highly versatile class of materials. By grafting the propanolamine side chain onto HTM backbones, we bridge the gap between materials science and pharmacology.

For optoelectronic researchers, propanolamine acts as a robust surface modifier that tunes work functions, passivates inorganic defects, and enhances solvent dispersion[1]. For drug development professionals, the propanolamine moiety is instantly recognizable as the core pharmacophore of β -adrenergic antagonists (e.g., Timolol, Propranolol)[2]. Functionalizing HTMs with this side chain enables the fabrication of bio-instructive Organic Electrochemical Transistors (OECTs) capable of targeted receptor interaction for real-time in vitro drug screening.

Mechanistic Insights: The Causality of Propanolamine Functionalization

As a Senior Application Scientist, it is critical to understand why a specific functional group alters macroscopic device performance. The dual utility of the propanolamine side chain (typically derived from 3-amino-1-propanol) stems from its unique combination of an electron-donating amine and a terminal hydrophilic hydroxyl group.

Optoelectronic Mechanisms (Perovskites & OLEDs):

  • Work Function Tuning: The covalent attachment of propanolamine to a GO backbone (forming PRPOHA-GO) introduces secondary amines that create a strong interfacial dipole moment. This shifts the vacuum level, effectively lowering the work function to better align with the valence band of emissive layers or perovskite absorbers.

  • Defect Passivation: In hybrid halide perovskite solar cells, the lone electron pairs on the nitrogen and oxygen atoms of the propanolamine side chain coordinate directly with under-coordinated Pb 2+ ions[3]. This Lewis acid-base interaction suppresses non-radiative recombination centers, drastically improving device longevity.

Bioelectronic Mechanisms (Drug Development):

  • Biomimetic Targeting: The (S)-configuration of the aryloxypropanolamine side chain is the structural key for binding to β1​ and β2​ adrenoceptors[2]. When grafted onto a conductive HTM, the propanolamine moiety allows the polymer to act as a biomimetic interface.

  • Aqueous Stability: Standard HTMs often swell or delaminate in biological buffers. The terminal -OH groups of the propanolamine side chain establish a stable hydrogen-bonding network with aqueous electrolytes, ensuring stable hole transport during live-cell drug screening assays.

Quantitative Data: Impact of Functionalization

The following table summarizes the causal effects of propanolamine functionalization on standard Graphene Oxide HTMs, demonstrating the transition from a passive conductor to an active bio-optoelectronic material.

PropertyPristine GO HTMPRPOHA-GO HTMMechanistic Causality
d-spacing (Å) 8.36~9.50Intercalation of the propanolamine side chain prevents π−π restacking[4].
Work Function (eV) 4.904.65Interfacial dipole moment induced by electron-donating -NH groups.
Aqueous Dispersion Poor (Aggregates)Excellent (>30 days)Extensive hydrogen bonding via terminal -OH groups.
Receptor Affinity NoneHigh ( β -adrenergic)Structural homology to the β -blocker pharmacophore[2].

Self-Validating Experimental Protocols

To ensure reproducibility across both materials science and biological laboratories, the following protocols incorporate strict self-validation checkpoints.

Protocol 1: Synthesis of Propanolamine-Modified Graphene Oxide (PRPOHA-GO)

Rationale: Grafting propanolamine onto GO provides an amine linkage while retaining the terminal hydroxyl group for secondary biological or chemical interactions.

  • Dispersion: Disperse 50 mg of pristine GO in 50 mL of anhydrous dimethylformamide (DMF) using probe sonication (30 min, 40% amplitude) in an ice bath.

  • Activation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 1:2 molar ratio to activate the carboxyl groups on the GO edges. Stir for 2 hours at room temperature.

  • Functionalization: Dropwise add 5 mmol of 3-amino-1-propanol. Elevate the temperature to 60°C and stir under a nitrogen atmosphere for 24 hours.

  • Purification: Centrifuge the mixture at 10,000 rpm for 15 minutes. Wash the pellet sequentially with ethanol and deionized water (three cycles each) to remove unreacted amines.

  • Lyophilization: Freeze-dry the purified PRPOHA-GO for 48 hours.

Self-Validation Checkpoint: Perform X-ray Photoelectron Spectroscopy (XPS) on the dried powder. A successful, self-validating synthesis must exhibit a distinct C-N binding energy peak at ~286 eV in the C1s spectrum. If this peak is absent, amidation has failed, and the batch must be discarded.

Protocol 2: Fabrication of a Bioelectronic OECT for β -Blocker Screening

Rationale: Utilizing PRPOHA-GO as the channel material allows the propanolamine side chains to extend into the aqueous electrolyte, acting as binding sites for β -adrenergic receptors on cultured cells.

  • Substrate Preparation: Clean glass substrates via sequential sonication in acetone, isopropanol, and DI water. Treat with oxygen plasma (100 W, 2 min) to enhance hydrophilicity.

  • Electrode Patterning: Thermally evaporate 5 nm of Chromium (adhesion layer) followed by 50 nm of Gold through a shadow mask to define the Source and Drain electrodes.

  • HTM Deposition: Spin-coat a 2 mg/mL aqueous dispersion of PRPOHA-GO at 2000 rpm for 45 seconds. Anneal the film at 120°C for 15 minutes to crosslink the film and remove residual solvent.

  • Electrolyte Integration: Confine a 100 µL well of Phosphate-Buffered Saline (PBS, pH 7.4) over the channel using a PDMS well. Insert an Ag/AgCl gate electrode.

Self-Validation Checkpoint: Before introducing biological analytes, run a cyclic voltammetry (CV) sweep from -0.2V to 0.6V. A valid device will exhibit a highly reversible oxidation peak. If the peak separation ( ΔEp​ ) exceeds 80 mV, the HTM film possesses excessive charge-transfer resistance (likely due to poor annealing) and the device must be re-cast.

Mechanistic Visualization

The following diagram illustrates the divergent, yet complementary, roles of the propanolamine side chain when integrated into an HTM architecture.

G cluster_opto Optoelectronics (OLEDs/Perovskites) cluster_bio Bioelectronics (Drug Screening) HTM Propanolamine-Functionalized HTM (Core Backbone + Side Chain) Passivation Defect Passivation (-OH & -NH2 coordinate Pb2+) HTM->Passivation Lone Pairs WorkFunc Work Function Tuning (Dipole Formation) HTM->WorkFunc Electron Donation Biomimetic Biomimetic Receptor Targeting (β-Adrenergic Affinity) HTM->Biomimetic Pharmacophore Aqueous Aqueous Dispersion & Biocompatibility HTM->Aqueous Hydrophilicity Efficiency Enhanced Device Efficiency & Stability Passivation->Efficiency WorkFunc->Efficiency Screening Real-Time Cellular Drug Screening Biomimetic->Screening Aqueous->Screening

Dual-pathway mechanism of propanolamine-functionalized HTMs in optoelectronics and bioelectronics.

Sources

Application

Advanced Protocol &amp; Application Note: Dopant-Free Carbazole-Based Hole Transporting Materials for High-Efficiency Perovskite Solar Cells

Executive Summary The commercialization of Perovskite Solar Cells (PSCs) has long been bottlenecked by the instability of traditional hole-transporting materials (HTMs) like Spiro-OMeTAD. These legacy materials require h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The commercialization of Perovskite Solar Cells (PSCs) has long been bottlenecked by the instability of traditional hole-transporting materials (HTMs) like Spiro-OMeTAD. These legacy materials require hygroscopic dopants (e.g., Li-TFSI) and volatile additives (e.g., 4-tert-butylpyridine) to achieve sufficient conductivity, which inadvertently accelerate the degradation of the underlying perovskite layer[1].

As a Senior Application Scientist, I have structured this guide to detail the transition toward dopant-free, carbazole-based HTMs . Carbazole derivatives offer highly tunable energy levels, excellent intrinsic hole mobility, and robust hydrophobicity. This application note provides the mechanistic reasoning, quantitative benchmarking, and self-validating protocols necessary to successfully integrate these advanced materials into high-performance PSC architectures.

Mechanistic Causality: Why Dopant-Free Carbazole?

The shift from doped to dopant-free systems is not merely a material substitution; it is a fundamental redesign of the charge extraction interface.

  • Elimination of Ion Migration: Traditional dopants like Li-TFSI absorb atmospheric moisture and promote ion migration across the HTM/perovskite interface, leading to rapid device failure[2]. By utilizing inherently conductive materials, we eliminate this degradation pathway.

  • The Carbazole Advantage: The 9H-carbazole core is electron-rich due to its nitrogen heteroatom, which naturally elevates the Highest Occupied Molecular Orbital (HOMO) level to closely align with the valence band of standard perovskites (e.g., MAPbI3 or FAPbI3)[3].

  • Structural Tuning for Intrinsic Mobility: By extending the conjugation—such as fusing carbazole dimers or utilizing side-chain polymers—researchers can induce strong intermolecular π−π stacking. For instance, shifting the substitution position on the carbazole core from the 2,7-position to the 3,6-position significantly enhances film homogeneity and intrinsic hole mobility[4].

EnergyLevels FTO FTO Electrode WF: -4.4 eV ETL ETL (SnO2) CB: -4.0 eV FTO->ETL Perovskite Perovskite Absorber CB: -3.9 eV | VB: -5.4 eV ETL->Perovskite Electron Extraction HTM Carbazole HTM HOMO: -5.2 eV Perovskite->HTM Hole Extraction Au Gold (Au) WF: -5.1 eV HTM->Au

Energy level alignment and charge transfer pathways in an n-i-p perovskite solar cell.

Quantitative Material Benchmarking

Selecting the correct carbazole derivative depends on your target architecture and thermal budget. The table below summarizes leading dopant-free carbazole HTMs based on recent high-impact literature.

HTM DesignationCore Molecular StructureEnd Groups / Side ChainsChampion PCE (%)Key Mechanistic AdvantageRef.
CMO (2-ethylhexyl)-9H-carbazoleN,N-di-p-methoxyphenylamine15.92%Simple one-step synthesis; highly soluble.[5]
CMT (2-ethylhexyl)-9H-carbazoleN,N-di-p-methylthiophenylamine13.05%Novel methylthio substitution enhances stability.
P2 Side-chain polystyreneTriphenylamine (3,6-substituted)18.45%Superior film-forming ability; tunable energy levels.[4]
NCz-DM Fused carbazole dimer4,4′-dimethoxy-diphenylamine24.00%Exceptional intrinsic hole mobility and thermal stability.[3]

Self-Validating Experimental Protocols

The following workflow describes the integration of a dopant-free carbazole HTM (e.g., NCz-DM or P2) into a standard n-i-p planar perovskite solar cell. Every phase includes a Validation Checkpoint to ensure the system is functioning correctly before proceeding, saving time and resources.

Phase 1: Substrate & ETL Preparation
  • Cleaning: Sonicate FTO-coated glass sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Activation: Treat the substrates with UV-Ozone for 15 minutes to increase hydrophilicity.

  • ETL Deposition: Spin-coat a colloidal SnO₂ precursor solution at 3000 rpm for 30 seconds.

  • Annealing: Anneal the substrate at 150 °C for 30 minutes in ambient air to crystallize the SnO₂ layer.

  • Causality: SnO₂ is chosen over TiO₂ because it requires lower processing temperatures and provides better energy alignment with the perovskite conduction band[1].

Phase 2: Perovskite Crystallization
  • Precursor Preparation: Dissolve the perovskite precursors (e.g., FAPbI₃/MAPbBr₃ mix) in a mixed solvent of DMF:DMSO (4:1 v/v).

  • Spin-Coating: Spin-coat the solution at 1000 rpm for 10 s, followed by 4000 rpm for 30 s.

  • Anti-Solvent Dripping: Exactly 10 seconds prior to the end of the second spin step, swiftly drop 150 µL of anhydrous chlorobenzene onto the spinning substrate.

  • Annealing: Transfer to a hotplate at 100 °C for 10 minutes to form a dense, black perovskite phase.

  • Validation Checkpoint: Perform X-Ray Diffraction (XRD). The absence of a peak at 12.7° (PbI₂ remnant) confirms complete perovskite crystallization.

Phase 3: Dopant-Free HTM Integration
  • Solution Preparation: Dissolve the carbazole HTM (e.g., 15 mg/mL for small molecules like CMO, or tailored concentrations for polymers like P2) in anhydrous chlorobenzene[5]. Do not add Li-TFSI or tBP.

  • Deposition: Dynamically dispense 50 µL of the HTM solution onto the perovskite film while spinning at 3000 rpm for 30 seconds.

  • Causality: Chlorobenzene is selected because its boiling point (132 °C) allows for controlled, uniform solvent evaporation, which is critical for the π−π stacking of the carbazole cores during film formation.

  • Validation Checkpoint (Self-Validating System):

    • Hydrophobicity: Measure the water contact angle of the HTM film. A contact angle >85° confirms the protective, hydrophobic shielding effect of the carbazole layer.

    • Charge Extraction: Perform Steady-State Photoluminescence (PL). A >80% quenching of the perovskite PL peak compared to a bare perovskite film confirms efficient hole extraction by the HTM[1].

Phase 4: Metallization & Device Validation
  • Electrode Deposition: Transfer the devices to a thermal evaporator. Deposit 80 nm of Gold (Au) under a high vacuum ( <10−6 Torr) using a shadow mask to define the active area.

  • J-V Profiling: Measure the current density-voltage (J-V) characteristics under AM 1.5G simulated sunlight (100 mW/cm²).

Workflow Step1 1. Substrate Preparation UV-Ozone Treatment (15 min) Step2 2. ETL Deposition SnO2 Spin-Coating & Annealing Step1->Step2 Step3 3. Perovskite Crystallization Anti-Solvent Dripping Method Step2->Step3 Step4 4. Dopant-Free HTM Coating Carbazole in Chlorobenzene Step3->Step4 Step5 5. Electrode Evaporation Thermal Evaporation of Au Step4->Step5 Step6 6. Self-Validation & Testing PL Quenching & J-V Profiling Step5->Step6

Step-by-step experimental workflow for fabricating PSCs with dopant-free carbazole HTMs.

References

  • Title: A simple and dopant-free hole-transporting material based on (2-ethylhexyl)-9H-carbazole for efficient planar perovskite solar cells Source: RSC Advances URL: [Link]

  • Title: Low-Cost Dopant-Free Carbazole Enamine Hole-Transporting Materials for Thermally Stable Perovskite Solar Cells Source: Advanced Energy Materials URL: [Link](Extracted from source data)

  • Title: N,N-Di-para-methylthiophenylamine-Substituted (2-Ethylhexyl)-9H-Carbazole: A Simple, Dopant-Free Hole-Transporting Material for Planar Perovskite Solar Cells Source: The Journal of Physical Chemistry C URL: [Link]

  • Title: Side-Chain Polymers as Dopant-Free Hole-Transporting Materials for Perovskite Solar Cells—The Impact of Substituents' Positions in Carbazole on Device Performance Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations Source: Journal of Molecular Structure URL: [Link]

Sources

Method

formulation of inks with 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol for printed electronics

Target Audience: Materials Scientists, Printed Electronics Researchers, and Drug Development Professionals (Wearable Biosensor Diagnostics). Executive Summary The transition from spin-coating to scalable additive manufac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Printed Electronics Researchers, and Drug Development Professionals (Wearable Biosensor Diagnostics).

Executive Summary

The transition from spin-coating to scalable additive manufacturing in organic electronics requires inks that are rheologically optimized and chemically robust. This application note details the formulation, inkjet printing, and validation of inks based on 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol (hereafter referred to as ECz-APO ).

For drug development professionals and biomedical engineers, printed organic photodiodes (OPDs) and organic electrochemical transistors (OECTs) utilizing these advanced hole transport materials (HTMs) are foundational to next-generation wearable biosensors used in continuous patient monitoring and decentralized clinical trials.

Mechanistic Rationale: The Chemistry of ECz-APO

The molecular architecture of ECz-APO provides a dual-functionality that solves critical challenges in multilayer solution processing:

  • Charge Transport (The Carbazole Core): Carbazole derivatives are highly regarded for their conjugated planar structures, high hole mobility, and exceptional thermal stability [4]. The 9-ethyl-9H-carbazole moiety provides a Highest Occupied Molecular Orbital (HOMO) energy level of approximately -5.2 eV, which perfectly aligns with the work function of Indium Tin Oxide (ITO) and the valence bands of common active layers, facilitating efficient hole extraction while blocking electrons.

  • Orthogonal Processability (The Amino-Propanol Tail): Multilayer printing often suffers from the dissolution of underlying layers by subsequent ink solvents [2]. The -NH-CH2-CH2-CH2-OH tail of ECz-APO serves two purposes. First, it imparts high solubility in polar, "green" solvents (like alcohols). Second, upon thermal annealing, the hydroxyl (-OH) and secondary amine groups form a dense hydrogen-bonded network and anchor to the hydroxylated surfaces of metal oxide substrates (e.g., ITO, NiOx) [3]. This self-assembling/anchoring mechanism renders the cured ECz-APO film insoluble to the non-polar solvents (e.g., chlorobenzene, toluene) used to print the subsequent active layers.

Ink Formulation Matrix

To achieve stable droplet ejection without satellite drops, an inkjet ink must possess an Ohnesorge number ( Z ) between 1 and 10. Furthermore, the formulation must suppress the outward capillary flow during drying—known as the coffee-ring effect [1].

We utilize a binary solvent system to control both rheology and evaporation dynamics:

  • Primary Solvent (2-Methoxyethanol): Provides excellent solubility for the polar tail of ECz-APO and possesses a low surface tension to ensure good substrate wetting.

  • Co-Solvent (Ethylene Glycol): Added at 20% v/v. Ethylene glycol is not merely a viscosity modifier; as a high-boiling-point solvent, it evaporates slower than 2-methoxyethanol. This creates a surface tension gradient during drying, inducing an inward Marangoni flow that counteracts the coffee-ring effect, ensuring a uniform, flat film [1].

Quantitative Data: Ink and Film Properties

The following table summarizes the optimized parameters for the ECz-APO ink and the resulting printed films.

ParameterTarget ValueMeasurement Method / Rationale
Active Concentration 5.0 mg/mLBalances film thickness (15-20 nm) per pass.
Dynamic Viscosity 8.5 cP (at 25°C)Rheometer. Ensures optimal acoustic wave propagation in the printhead.
Surface Tension 32 mN/mTensiometer. Optimizes wetting on UV-Ozone treated ITO.
Ohnesorge Number ( Z ) ~4.2Calculated. Falls perfectly within the ideal 1 < Z < 10 printable regime.
HOMO / LUMO Levels -5.2 eV / -2.1 eVCyclic Voltammetry (CV). Ensures hole transport and electron blocking.
Hole Mobility 1.2×10−4 cm2V−1s−1 Space-Charge-Limited Current (SCLC) method.

Experimental Workflow & Visualization

Workflow Step1 1. Weigh ECz-APO Step2 2. Add Solvent Blend (2-Methoxyethanol + EG) Step1->Step2 Step3 3. Sonicate & Filter (0.22 µm PTFE) Step2->Step3 Step4 4. Inkjet Printing (Piezoelectric) Step3->Step4 Step5 5. Thermal Annealing (120°C, 30 min) Step4->Step5

Workflow for ECz-APO ink formulation and piezoelectric inkjet deposition.

EnergyLevels ITO ITO Anode (-4.7 eV) HTL ECz-APO HTL (-5.2 eV) ITO->HTL Hole Active Active Layer (-5.6 eV) HTL->Active Hole Cathode Ag Cathode (-4.2 eV) Active->Cathode Electron

Energy level alignment and charge transport pathway in the printed device.

Step-by-Step Protocols

Protocol A: Ink Preparation
  • Weighing: In a nitrogen-filled glovebox, weigh exactly 50.0 mg of ECz-APO powder into a 20 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced degradation of the amine group prior to film formation.

  • Solvent Addition: Add 8.0 mL of anhydrous 2-methoxyethanol and 2.0 mL of anhydrous ethylene glycol.

  • Dissolution: Sonicate the mixture at 35°C for 15 minutes until complete dissolution is achieved.

  • Filtration (Critical Step): Pass the ink through a 0.22 µm PTFE syringe filter into a clean cartridge. Causality: This step is mandatory, not optional. Particulate agglomerates larger than 1/10th of the printhead nozzle diameter (typically 21 µm for a 10 pL cartridge) will cause irreversible acoustic dampening and nozzle clogging.

Protocol B: Substrate Preparation & Printing
  • Surface Activation: Subject the pre-cleaned ITO glass substrates to UV-Ozone treatment for 15 minutes. Causality: This removes residual organic contaminants and maximizes the density of surface hydroxyl (-OH) groups necessary for the ECz-APO tail to anchor.

  • Printhead Setup: Load the ink into a piezoelectric drop-on-demand (DoD) printer (e.g., Dimatix DMP-2850). Set the platen temperature to 40°C. Causality: Heating the platen accelerates the evaporation of the primary solvent upon impact, "pinning" the droplet in place to prevent excessive spreading and merging.

  • Deposition: Print using a drop spacing of 20 µm and a firing voltage optimized for a 6 m/s drop velocity.

Protocol C: Thermal Anchoring & Self-Validation
  • Annealing: Transfer the printed substrates to a hotplate and anneal at 120°C for 30 minutes in an ambient atmosphere. Causality: Thermal energy drives the condensation and hydrogen-bonding interactions between the propanol tail of the molecule and the ITO surface, locking the HTL in place.

  • Self-Validating QC Step (Solvent Wash Test): To guarantee that the protocol was successful and the film is orthogonal to the next layer, perform a wash test.

    • Action: Spin-cast pure chlorobenzene (the solvent for the subsequent active layer) over the cured ECz-APO film at 2000 rpm.

    • Validation: Measure the UV-Vis absorption spectrum of the film before and after the wash. A retention of >95% of the initial optical density at the carbazole absorption peak (~340 nm) confirms successful anchoring and solvent resistance. If retention is <80%, the annealing temperature must be recalibrated.

References

  • Title: Inkjet Printing of Functional Materials for Low-Temperature Electronics: A Review of Materials and Strategies Source: ACS Publications URL: [Link]

  • Title: Ink formulation of in-situ crosslinkable hole-transporting composite for multilayer inkjet-printed organic light-emitting diodes Source: ResearchGate (Advanced Functional Materials) URL: [Link]

  • Title: Carbazole‐Based Self‐Assembled Monolayers for Hole Transport in Photovoltaics: A Molecular Engineering Perspective Source: ResearchGate URL: [Link]

  • Title: Indeno[1,2-b]carbazole-Based Hole Conductor Enables a High-Performance Colloidal Quantum Dot NIR Photodetector Source: ACS Photonics URL: [Link]

Application

Application Note: Carbazole-Based Self-Assembled Monolayers (SAMs) for High-Efficiency Perovskite Solar Cells

Executive Summary The transition from bulk polymeric hole transport layers (HTLs) like PEDOT:PSS and PTAA to ultrathin, self-assembled monolayers (SAMs) represents a paradigm shift in the fabrication of inverted (p-i-n)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from bulk polymeric hole transport layers (HTLs) like PEDOT:PSS and PTAA to ultrathin, self-assembled monolayers (SAMs) represents a paradigm shift in the fabrication of inverted (p-i-n) perovskite solar cells (PSCs)[1][2]. Carbazole-based SAMs—most notably 2PACz, Me-4PACz, and MeO-2PACz—have enabled power conversion efficiencies (PCEs) exceeding 23% by minimizing parasitic light absorption, mitigating interfacial recombination, and providing highly tunable energy level alignment[3][4].

This application note provides a comprehensive, self-validating technical guide for researchers and materials scientists to successfully implement carbazole SAMs in photovoltaic architectures, detailing the mechanistic causality behind molecular design, step-by-step deposition protocols, and rigorous quality control measures.

Mechanistic Principles & Interfacial Energy Alignment

The superior performance of carbazole-based SAMs stems from their tripartite molecular architecture, which dictates both their physical assembly and electronic properties[1][5]:

  • Anchoring Group (Phosphonic Acid): The terminal -PO(OH)2 group covalently bonds to the hydroxylated surface of transparent conductive oxides (TCOs) like Indium Tin Oxide (ITO) via a dehydration condensation reaction[6]. This covalent linkage ensures exceptional thermal and operational stability compared to the corrosive, non-covalently bound PEDOT:PSS[2].

  • Aliphatic Spacer: A carbon chain (e.g., ethyl in 2PACz, butyl in Me-4PACz) acts as a structural linker. The length of this spacer dictates the physical packing density of the monolayer and acts as an ultrathin tunneling barrier that prevents non-radiative electron recombination at the anode[5][7].

  • Terminal Group (Carbazole Derivative): The conjugated carbazole core determines the Highest Occupied Molecular Orbital (HOMO) energy level. Substitutions on the carbazole ring (e.g., methoxy, methyl, or halogens) fine-tune the work function, interface dipole, and surface wettability[1][8].

G ITO ITO Electrode (WF ~4.7 eV) Anchor Phosphonic Acid Anchor (Binding) ITO->Anchor OH- Condensation Spacer Aliphatic Spacer (Dipole Control) Anchor->Spacer Orientation Terminal Carbazole Terminal (HOMO ~5.4 eV) Spacer->Terminal Monolayer Packing Terminal->ITO Extraction Perovskite Perovskite Absorber (VB ~5.5 eV) Perovskite->Terminal Hole Transfer

Fig 1. Structural components of carbazole SAMs and interfacial energy alignment.

Comparative Material Selection Data

Selecting the correct SAM derivative is crucial and depends heavily on the target perovskite composition (e.g., wide-bandgap vs. narrow-bandgap Sn/Pb) and the required surface energy.

SAM MoleculeTerminal SubstitutionWork Function (eV)PCE Potential (%)Surface WettabilityKey Advantage / Mechanism
2PACz None~5.4>21%ModerateBaseline high-efficiency HTL; excellent baseline energy alignment[5].
Me-4PACz 3,6-Dimethyl~5.4>23%Poor (Hydrophobic)Superior adhesion and fill factor (FF); requires co-assembly for wetting[4][8].
MeO-2PACz 3,6-Dimethoxy~5.1>21%Very PoorHigh hole extraction rate; low electron affinity (1.48 eV) blocks electrons[7][9].
Br-2PACz 3,6-Dibromo~5.6~19.5% (Sn/Pb)ModerateHalogenation passivates iodine vacancies at the buried interface[10][11].
PEDOT:PSS N/A (Polymer Control)~5.016-18%ExcellentEasy processing, but suffers from parasitic absorption and acidic degradation[2][10].

Standard Operating Protocol (SOP): Deposition & Anchoring

To achieve a true, defect-free monolayer, the deposition process must strictly control surface chemistry. The following protocol utilizes a co-assembly strategy to overcome the intrinsic hydrophobicity of carbazole terminals, ensuring uniform perovskite crystallization[4][12].

Step 1: Substrate Hydroxylation (Critical Causality)
  • Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas.

  • Activation: Subject the substrates to UV-Ozone treatment for 15–20 minutes immediately prior to SAM deposition.

    • Causality: This step is not merely for removing residual organics. UV-Ozone generates a high density of reactive surface hydroxyl (-OH) groups on the ITO. Without these hydroxyls, the phosphonic acid anchors cannot undergo the necessary condensation reaction, resulting in weak physisorption rather than robust chemisorption[6].

Step 2: SAM Solution Preparation
  • Prepare a mixed SAM solution to balance charge extraction with wettability. Dissolve Me-4PACz and 2PACz (or MeO-2PACz) in anhydrous ethanol or isopropanol at a 3:1 molar ratio to achieve a total concentration of 1 mM[4][12].

    • Causality: A 1 mM concentration provides sufficient molecular density to form a compact monolayer without driving excessive multilayer aggregation. Mixing derivatives mitigates the severe hydrophobicity of pure Me-4PACz, preventing pinholes in the subsequent perovskite layer[4][8].

Step 3: Spin-Coating & Covalent Anchoring
  • Transfer the activated ITO substrates to a nitrogen-filled glovebox.

  • Dispense 100 μL of the SAM solution onto the static substrate. Spin-coat at 3000 rpm for 30 seconds[12].

  • Thermal Annealing: Immediately transfer the substrate to a hotplate set at 100 °C for 10 minutes.

    • Causality: Thermal energy is required to drive the dehydration condensation reaction between the phosphonic acid groups and the ITO surface, permanently anchoring the monolayer[6][12].

  • Dynamic Spin-Wash: Return the annealed substrate to the spin-coater. While spinning at 3000 rpm, dispense 100 μL of pure anhydrous ethanol/IPA.

    • Causality: This dynamic wash removes any unreacted, physisorbed SAM molecules stacked on top of the bound layer, ensuring the final film is strictly a ~1 nm thick monolayer. Excess bulk molecules impede quantum tunneling of holes[7][10].

Step 4: Perovskite Deposition
  • Proceed immediately with the standard anti-solvent spin-coating of the perovskite precursor directly onto the SAM-functionalized ITO[12].

Workflow Clean 1. Substrate Hydroxylation (UV-Ozone, 15 min) Spin 3. Spin-Coating (3000 rpm, 30s) Clean->Spin Generates -OH sites SolPrep 2. Solution Preparation (1 mM SAM in Ethanol) SolPrep->Spin Dispense Anneal 4. Thermal Annealing (100°C, 10 min) Spin->Anneal Drives Covalent Bonding Wash 5. Dynamic Spin-Wash (Pure Solvent) Anneal->Wash Removes Physisorbed Aggregates Perov 6. Perovskite Deposition (Wetting-Optimized) Wash->Perov Ultrathin Monolayer Ready

Fig 2. Step-by-step workflow for the deposition and covalent anchoring of carbazole SAMs.

Troubleshooting & Self-Validating Quality Control

To ensure the protocol has yielded a functional, defect-free monolayer, implement the following self-validating checks before device completion:

  • Contact Angle Goniometry (Rapid QA): Measure the static water contact angle. Bare, UV-Ozone treated ITO should be highly hydrophilic (<10°). A successfully anchored carbazole SAM will shift the surface to a hydrophobic state (~70°–90°, depending on the specific derivative). If the angle remains <50°, the covalent anchoring failed (likely due to insufficient UV-Ozone activation or expired SAM solution).

  • Photoelectron Spectroscopy (Advanced QA): Utilize Ultraviolet Photoelectron Spectroscopy (UPS) or Low-Energy Inverse Photoelectron Spectroscopy (LEIPS) to verify the work function shift and electron affinity. Proper functionalization should increase the ITO work function from ~4.7 eV to >5.1–5.4 eV[6][13]. LEIPS measurements should confirm an electron affinity of ~1.72 eV for 2PACz or ~1.48 eV for MeO-2PACz, validating their electron-blocking capabilities[7].

References

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC) - 10

  • Carbazole‐Based Self‐Assembled Monolayers for Hole Transport in Photovoltaics: A Molecular Engineering Perspective - ResearchGate - 1

  • Polycarbazole-SAM Hybrid Interface Engineering for Efficient Hole Extraction in Perovskite Photovoltaic Devices - ACS Publications - 3

  • The Dual Use of SAM Molecules for Efficient and Stable Perovskite Solar Cells - Diva Portal - 5

  • Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self-Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells - University of Groningen - 11

  • Fluorene-Carbazole Based Self-Assembled Hole Transport Monolayers for Efficient Inverted Perovskite Solar Cells - PubMed (NIH) - 14

  • Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer - PMC (NIH) - 13

  • Organic Solar Cells with 20.12% Efficiency Enabled by Monosubstituted Carbazole-Based Self-Assembled Monolayers - ACS Energy Letters - 2

  • Direct measurement of electron affinity of carbazole-based self-assembled monolayer used as hole-selective layer in high-efficiency perovskite solar cells - AIP Publishing - 7

  • High-Efficiency Perovskite/Silicon Tandem Solar Cells Based on Wide-Bandgap Perovskite Solar Cells with Unprecedented Fill Factor - PMC (NIH) - 4

  • Enhancing Efficiency of Large-Area Wide-Bandgap Perovskite Solar Modules with Spontaneously Formed Self-Assembled Monolayer Interfaces - ACS Publications - 12

  • Me‐4PACz Functionalized MXene for Halide Perovskite Solar Cells - Advanced Science (Wiley) - 9

  • Me-4PACz | CAS 2747959-96-0 - Ossila - 8

  • Analysis of 2PACz Functionalization of Different ITO Layers Using an e-Beam-Based Technique for Work Function Measurement - ACS Applied Materials & Interfaces - 6

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-{[(9-ethyl-9H-carbazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol .

This target molecule is typically synthesized via the reductive amination of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-aminopropan-1-ol. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as incomplete imine conversion, over-alkylation, and product loss during purification. This guide provides field-proven causality, self-validating protocols, and authoritative troubleshooting steps to ensure maximum yield and purity.

Reaction Pathway & Mechanistic Workflow

The synthesis relies on a condensation reaction between the carbazole-3-carbaldehyde and the primary amine to form a Schiff base (imine), followed by a selective hydride reduction to yield the secondary amine.

ReactionPathway A 9-ethyl-9H-carbazole- 3-carbaldehyde (Electrophile) C Imine / Iminium Intermediate A->C - H2O (Condensation) B 3-aminopropan-1-ol (Nucleophile) B->C D Target Molecule: 3-{[(9-ethyl-9H-carbazol-3-yl) methyl]amino}propan-1-ol C->D NaBH(OAc)3 (Selective Reduction)

Reaction pathway for the reductive amination of the carbazole derivative.

Troubleshooting Guides & FAQs

Q1: Why am I recovering unreacted 9-ethyl-9H-carbazole-3-carbaldehyde despite long reaction times? A: This is a symptom of incomplete imine formation. The carbazole ring is bulky and electron-rich, which can sterically and electronically hinder the initial nucleophilic attack by 3-aminopropan-1-ol. Furthermore, imine formation is an equilibrium process that generates water.

  • The Fix: Drive the equilibrium forward by adding a physical dehydrating agent (e.g., activated 4Å molecular sieves) or a mild Lewis acid like Titanium(IV) isopropoxide (Ti(OPr)₄) to activate the carbonyl carbon before adding the reducing agent.

Q2: My LC-MS shows a significant amount of a tertiary amine byproduct. How do I prevent this over-alkylation? A: The target secondary amine product is more nucleophilic than the primary amine starting material. If the local concentration of the unreacted aldehyde is high, the newly formed secondary amine will react with it, creating an unwanted tertiary amine (dialkylation).

  • The Fix: Alter the stoichiometry and addition order. Use a slight excess of 3-aminopropan-1-ol (1.2 to 1.5 equivalents). Employ a "reverse addition" technique by adding the aldehyde dropwise to the amine solution, ensuring the primary amine is always in excess [1].

Q3: I am seeing (9-ethyl-9H-carbazol-3-yl)methanol as a major byproduct. What went wrong? A: This indicates the premature reduction of the aldehyde. This occurs when the reducing agent is too strong or is added before the imine has fully formed.

  • The Fix: Switch your reducing agent to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reagent that selectively reduces protonated iminium ions much faster than aldehydes [1]. Recent syntheses of similar carbazole-derived KMT9 inhibitors strictly utilize STAB for this exact reason [2].

Q4: My reaction went to completion, but I lost most of my product during silica gel chromatography. How do I avoid this? A: Your target molecule is a secondary amine with a free aliphatic hydroxyl group. This makes it highly polar and prone to irreversible binding (or severe streaking) on the acidic silanol groups of standard silica gel.

  • The Fix: You must passivate the silica gel. Pre-treat your column by flushing it with your starting eluent containing 1–2% Triethylamine (Et₃N). Alternatively, perform a rigorous acid-base extraction during the aqueous workup to obtain a crude product pure enough to bypass chromatography entirely.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose yield drops based on your LC-MS or TLC data.

TroubleshootingFlow Start Issue: Low Yield of Target Secondary Amine Q1 Is unreacted aldehyde recovered? Start->Q1 Q2 Is tertiary amine (over-alkylation) present? Q1->Q2 No Sol1 Action: Add 4Å MS or Ti(OPr)4 to drive imine formation Q1->Sol1 Yes Q3 Is carbazol-3-yl-methanol byproduct present? Q2->Q3 No Sol2 Action: Increase amine to 1.5 eq & use reverse addition Q2->Sol2 Yes Sol3 Action: Switch from NaBH4 to STAB (NaBH(OAc)3) Q3->Sol3 Yes

Decision tree for diagnosing and resolving low yield in reductive amination.

Quantitative Data: Reducing Agent Comparison

Selecting the correct hydride source is the single most critical variable in this synthesis. Below is a comparative analysis of standard reducing agents for this specific transformation [1][3].

Reducing AgentRelative ReactivitySelectivity (Iminium vs. Aldehyde)Risk of Over-AlkylationRecommended Use Case for Carbazole Synthesis
NaBH₄ HighPoorHighStepwise indirect amination (requires isolation of pre-formed imine).
NaBH₃CN ModerateGoodModerateReactions requiring pH 3-4; highly toxic (generates HCN gas).
NaBH(OAc)₃ (STAB) MildExcellentLowDirect one-pot reductive amination (Standard choice).

Optimized Experimental Protocol

This self-validating protocol is adapted from the structural design of aminocarbazole derivatives [3] and optimized to prevent the pitfalls discussed above.

Step 1: Imine Formation (Dehydration)

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol) and 3-aminopropan-1-ol (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add activated 4Å molecular sieves (approx. 500 mg/mmol) to the flask.

  • Stir the mixture at room temperature for 3–4 hours. Validation check: A small aliquot analyzed by TLC should show the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 to 2.0 equiv). Causality: Adding STAB at 0 °C further suppresses any residual aldehyde reduction, ensuring the hydride is exclusively consumed by the iminium ion. 6. Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 12–16 hours.

Step 3: Quench & Workup 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal to the reaction volume). Stir vigorously for 15 minutes to break down boron complexes. 8. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Passivated Purification 10. Prepare a silica gel column using a solvent system of DCM/MeOH (e.g., 95:5). Crucial step: Add 1% Et₃N to the eluent to passivate the silica. 11. Load the crude residue and run the column to isolate the pure 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Wang, Y., et al. (2025). "Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity." ACS Publications.[Link]

  • Maneerat, W., et al. (2024). "Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53." NIH/PMC.[Link]

Optimization

Technical Support Center: Advanced Purification of Carbazole Derivatives

Welcome to the Technical Support Center for the purification of carbazole derivatives. Carbazole scaffolds are critical building blocks in organic electronics (OLEDs), photoredox catalysis, and medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of carbazole derivatives. Carbazole scaffolds are critical building blocks in organic electronics (OLEDs), photoredox catalysis, and medicinal chemistry. However, their highly conjugated, planar structures and the presence of a reactive secondary amine often introduce significant chromatographic challenges, including poor solubility, severe streaking, and acid-catalyzed degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation of complex carbazole mixtures.

Chromatographic Decision Workflow

G N1 Crude Carbazole Mixture N2 Assess Solubility in Initial Eluent N1->N2 N3 Highly Soluble N2->N3 Dissolves fully N4 Poorly Soluble (π-π Stacking) N2->N4 Forms suspension N5 Wet Loading N3->N5 N6 Dry Loading (Pre-adsorption) N4->N6 N7 Check N-H Protection Status N5->N7 N6->N7 N8 Unprotected (Free N-H) N7->N8 N9 Protected (e.g., N-Alkyl) N7->N9 N10 Add 0.1-1% TEA to Eluent N8->N10 Prevent silanol binding N11 Standard Silica / Alumina N9->N11 N12 Gradient Elution & Fractionation N10->N12 N11->N12

Logical workflow for determining the optimal loading and elution strategy for carbazoles.

Troubleshooting & FAQs

Q1: Why is my unprotected carbazole derivative streaking severely on the silica gel column, and how can I fix it? Causality: The secondary amine (N-H) of unprotected carbazoles acts as a strong hydrogen bond donor and acceptor. It interacts intensely with the highly acidic silanol groups (Si-OH) present on the surface of standard silica gel. This heterogeneous, high-affinity binding causes a continuous, slow release of the compound as the mobile phase passes, manifesting as severe streaking or tailing[1]. Solution: You must deactivate the silica gel. Adding a competitive amine base, such as 0.1% to 1% Triethylamine (TEA), to your mobile phase blocks the active silanol sites, forcing the carbazole to partition normally and restoring a symmetrical peak shape[1]. Alternatively, switch the stationary phase to neutral or basic Alumina (Al₂O₃), which lacks these highly acidic sites[2].

Q2: My carbazole derivative is highly crystalline and completely insoluble in the non-polar starting eluent (e.g., hexanes). How do I load it without ruining the separation? Causality: Carbazole cores possess a rigid, planar, extended π-conjugated system. This structural feature leads to strong intermolecular π-π stacking and high lattice energy, which drastically reduces solubility in non-polar solvents like hexane[3]. If loaded as a liquid suspension, the solid compound will dissolve continuously during elution, destroying the theoretical plates of the column and causing massive band broadening. Solution: Employ the dry-loading (pre-adsorption) technique. Dissolve the crude material in a volatile, polar solvent (e.g., dichloromethane or THF) in which it is fully soluble. Add a small amount of silica gel and evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder[3]. Load this powder uniformly onto the top of the packed column.

Q3: I am observing degradation and poor mass recovery of my electron-rich carbazole derivative during column chromatography. What is happening? Causality: Electron-donating substituents (e.g., methoxy or alkyl groups) increase the electron density of the carbazole core, making it highly susceptible to oxidation. The inherently acidic nature of standard silica gel can catalyze oxidative degradation or polymerization when the compound is exposed to air and light during the extended run time of a column[2],[4]. Solution: Minimize column residence time by using flash chromatography with optimized positive pressure. Degas your eluents and run the column under a positive pressure of an inert gas (nitrogen or argon). If degradation persists, switch to deactivated silica or neutral alumina to eliminate the acid-catalyzed degradation pathway[2].

Q4: How do I separate mono-halogenated from di-halogenated carbazole intermediates? Causality: Halogenation (e.g., bromination at the 3- and 6-positions) changes the dipole moment and polarizability of the molecule. However, the retention factor ( Rf​ ) difference between mono- and di-substituted species is often marginal ( ΔRf​<0.1 ) in standard isocratic non-polar systems. Solution: Utilize a shallow gradient elution strategy. Start with a highly non-polar solvent (e.g., 100% hexanes) and increase the polarity (e.g., adding ethyl acetate or dichloromethane) in very small increments to achieve better separation[2]. Using a longer column (higher length-to-diameter ratio) will also increase the number of theoretical plates, improving the resolution of these closely eluting species.

Quantitative Data: Optimization Parameters

The following table summarizes the quantitative adjustments and stationary phase selections required to overcome specific carbazole purification challenges.

Carbazole Derivative TypePrimary Chromatographic ChallengeRecommended Stationary PhaseMobile Phase Additive / StrategyExpected Impact on Separation
Unprotected (Free N-H) Severe streaking / tailingSilica Gel (200-300 mesh)0.1% - 1.0% Triethylamine (TEA)Blocks silanol sites; restores symmetrical peak shape.
Highly Conjugated / Planar Poor solubility in non-polar eluentsSilica Gel (Dry-Loaded)Pre-adsorption on silica (1:3 ratio)Prevents continuous dissolution and band broadening.
Electron-Rich (e.g., Methoxy) Acid-catalyzed degradationNeutral Alumina (Al₂O₃)Degassed solvents / Inert gasPrevents oxidation and irreversible adsorption.
Halogenated Mixtures Co-elution of mono/di-substitutedSilica Gel (High L/D ratio)Shallow gradient (1-2% increments)Maximizes theoretical plates for closely eluting species.

Standard Operating Procedure: Dry-Loading and Gradient Elution

This protocol is designed to be a self-validating system for the purification of poorly soluble, structurally complex carbazole derivatives.

Step 1: Preparation of the Dry Load

  • Dissolve the crude carbazole mixture in a minimal volume of a highly solubilizing, volatile solvent (e.g., CH2​Cl2​ or THF).

  • Add dry silica gel (200-300 mesh) to the solution at a 1:3 ratio (crude mass : silica mass).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Self-Validating Check: Inspect the resulting powder. It must be completely dry and free-flowing. If the powder clumps or sticks to the walls of the flask, residual solvent remains or the sample is overloaded. Do not proceed with clumpy silica, as this will cause immediate solvent channeling in the column. Re-dissolve, add more silica, and re-evaporate if necessary.

Step 2: Column Packing

  • Prepare a uniform slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexanes).

  • Pour the slurry into the column in a single, continuous motion.

  • Allow the bed to settle under positive pressure, ensuring a perfectly flat, even surface. Never allow the solvent level to drop below the top of the silica bed.

Step 3: Loading the Pre-adsorbed Sample

  • Carefully pour the dry-loaded silica powder onto the flat surface of the packed column bed.

  • Tap the sides of the column gently to ensure the dry load settles into an even layer.

  • Add a 1-2 cm protective layer of clean sea sand on top of the dry load.

  • Mechanistic Insight: The sand layer acts as a physical buffer, preventing the kinetic energy of added solvent from disturbing the flat sample band, which is critical for maintaining high theoretical plate counts.

Step 4: Gradient Elution

  • Begin elution with the initial non-polar solvent.

  • Gradually introduce the polar modifier (e.g., Ethyl Acetate) in 1-2% increments per column volume.

  • Mechanistic Insight: A shallow gradient ensures that structurally similar impurities (like regioisomers) experience differential partitioning over a longer column length, maximizing resolution before the solvent strength becomes high enough to elute them simultaneously.

Step 5: Fraction Analysis and Recovery

  • Collect fractions of consistent volume and analyze via Thin-Layer Chromatography (TLC).

  • Self-Validating Check: If you added TEA to your column eluent to prevent streaking, you must add 1% TEA to your TLC developing chamber solvent. Failing to match the TLC solvent system to the column conditions will result in false streaking on the plate, leading to incorrect fraction pooling.

  • Combine pure fractions and concentrate under reduced pressure to yield the purified carbazole derivative.

References

  • Leclerc, M., et al. "Conjugated poly(2,7-carbazole) derivatives and process for the preparation thereof." U.S. Patent US6833432B2, Google Patents.

Sources

Troubleshooting

preventing degradation of carbazole compounds during synthesis

Welcome to the Carbazole Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this hub addresses the unique challenges of working with carbazole and its derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbazole Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this hub addresses the unique challenges of working with carbazole and its derivatives. Due to their highly conjugated, electron-rich tricyclic system, carbazoles are notoriously susceptible to environmental and chemical degradation during synthesis. This guide provides mechanistic troubleshooting, validated protocols, and structural insights to ensure high-yield, high-purity syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction mixture turns blue or green during the synthesis or workup of a carbazole derivative. What is happening, and how do I prevent it? A: This color change is the hallmark of oxidative coupling[1]. The carbazole core is highly electron-rich. In the presence of air (oxygen) or mild oxidants, the nitrogen atom or the highly electron-dense 3,6-positions readily lose an electron to form a carbazole radical cation (Cz•+)[1][2]. These radical cations rapidly undergo intermolecular C–C coupling, predominantly at the 3 and 6 positions, forming 3,3'-bicarbazoles or extended polycarbazole chains[1][2]. These oligomers are highly conjugated and absorb light in the red/near-IR region, appearing blue or green to the eye[1]. Prevention Strategy:

  • Strict Schlenk Techniques: Purge all solvents with argon or nitrogen for at least 30 minutes prior to use.

  • Quenching: If an oxidant was used intentionally (e.g., in a Scholl reaction), quench the reaction strictly at low temperatures (0°C) with a radical scavenger or reducing agent before exposing the mixture to ambient air.

Q2: I am observing unexpected byproducts and a drop in yield when my carbazole reactions are left on the benchtop. Is light a factor? A: Yes, photodegradation is a critical vulnerability. Carbazoles possess a rich UV-visible absorption spectrum[3]. When exposed to ambient laboratory light or sunlight, the molecules enter an excited triplet state. For halogenated carbazoles, this often triggers spontaneous dehalogenation. For unsubstituted carbazoles, photo-excitation in the presence of trace oxygen leads to ring-opening and hydroxylation, yielding complex, sometimes toxic, photoproducts. The estimated half-life of vapor-phase carbazole under photochemically produced hydroxyl radicals can be as short as 3 hours[4][5]. Prevention Strategy: Conduct all reactions, workups, and column chromatography in amber glassware or wrap standard glassware completely in aluminum foil[4].

Q3: Traditional Ullmann couplings for N-arylation of carbazole give me a black, tarry crude mixture. How can I optimize this? A: Historical Ullmann condensations require extremely harsh thermal conditions (often >210°C), which exceed the thermal stability threshold of many substituted carbazoles, leading to thermal decomposition and polymerization[4]. Prevention Strategy: Transition to modern catalytic systems. Palladium-catalyzed Buchwald-Hartwig aminations or modern Suzuki-Miyaura cross-couplings can be executed at temperatures below 100°C, drastically reducing thermal degradation while improving regioselectivity[6].

Q4: When and why should I use a protecting group for the carbazole nitrogen? A: Protecting the carbazole N–H is crucial when it might react under desired experimental conditions. The deprotonated carbazole can coordinate to metal catalysts and inhibit their cross-coupling activity[4]. Reversibly masking the N–H with groups like Tosyl (Ts), tert-Butyloxycarbonyl (Boc), or Benzyl (Bn) prevents catalyst poisoning and blocks unwanted N-oxidation side reactions[4].

Section 2: Degradation Pathways Visualization

CarbazoleDegradation C Carbazole Core (Electron-Rich) Ox Oxidation (Air/Oxidants) C->Ox Exposure Photo Photodegradation (UV/Vis) C->Photo Light Therm Thermal Stress (>210°C) C->Therm Heat Rad Radical Cation Formation (3,6-positions) Ox->Rad e- loss Ring Ring-Opening / Dehalogenation Photo->Ring Excitation Decomp Thermal Decomposition Therm->Decomp Bond Cleavage Poly Bicarbazoles / Polycarbazoles (Blue/Green Impurities) Rad->Poly Coupling Tox Toxic Photoproducts Ring->Tox Degradation Side Unwanted Side Products Decomp->Side Aggregation PrevOx Inert Atmosphere / Antioxidants PrevOx->Ox Prevents PrevPhoto Amber Glassware / Dark Fume Hood PrevPhoto->Photo Prevents PrevTherm Catalytic Cross-Coupling (<100°C) PrevTherm->Therm Prevents

Logical workflow of carbazole degradation pathways and targeted prevention strategies.

Section 3: Quantitative Data & Strategy Matrix

Degradation PathwayEnvironmental TriggerQuantitative Thresholds / DataPrimary Prevention Strategy
Oxidative Coupling Ambient O₂, Oxidants (e.g., DDQ)Occurs rapidly at 25°C; yields highly conjugated blue/green bicarbazoles.Strict Argon purge; quench at 0°C with sodium thiosulfate.
Photodegradation UV/Vis Light (Sunlight/Lab light)Half-life in direct light can be < 3 hours for vapor/solution phase[5].100% exclusion of light using amber glass or aluminum foil[4].
Thermal Decomposition High Heat> 210°C (Traditional Ullmann) causes severe tarring and decomposition[4].Transition to Suzuki-Miyaura/Buchwald-Hartwig (< 100°C)[6].
Catalyst Poisoning Unprotected N–HDrastic yield drops (often < 20%) in Pd-catalyzed cross-couplings.N-protection (Tosyl, Boc) prior to metallation[4].

Section 4: Self-Validating Experimental Protocols

Protocol 1: Light-Protected, Inert-Atmosphere Synthesis of N-Protected Carbazoles

Causality: Protecting the N–H group prevents the nitrogen lone pair from participating in unwanted oxidative side reactions or poisoning metal catalysts during subsequent cross-coupling[4]. This protocol includes built-in visual validation steps to ensure the integrity of the inert environment.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under vacuum, then backfill with Argon (repeat 3x). Wrap the flask entirely in aluminum foil to block UV/Vis light[4].

  • Deprotonation: Dissolve the carbazole derivative (1.0 equiv) in anhydrous, degassed DMF. Cool the reaction vessel to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Validation Check: Effervescence (H₂ gas evolution) must be observed. The solution will typically turn a pale, clear yellow, indicating the formation of the carbazolide anion. If the solution turns dark green or blue, oxygen has infiltrated the system and oxidative coupling has begun.

  • Protection: Add the protecting reagent (e.g., Tosyl chloride, 1.1 equiv) dropwise. Stir at room temperature for 4 hours under a continuous Argon atmosphere.

  • Quenching & Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract with ethyl acetate. Wash the organic layer with brine 3 times to remove residual DMF.

  • Purification: Perform silica gel chromatography using a foil-wrapped column. Elute with a Hexanes/Ethyl Acetate gradient.

    • Validation Check: The purified N-protected carbazole should be a white to off-white crystalline solid. Any coloration (yellow/green) indicates trace oxidation or photodegradation.

Protocol 2: Post-Synthesis Purification and Storage

Causality: Even highly pure carbazoles will slowly autoxidize over months if stored in ambient air and light. Lowering thermal energy and removing oxygen halts the kinetic rate of spontaneous radical formation.

Step-by-Step Methodology:

  • Drying: Dry the purified carbazole compound under high vacuum (≤ 0.1 mbar) for 24 hours to remove trace solvents and moisture.

  • Packaging: Transfer the solid to an amber glass vial to permanently prevent UV excitation.

  • Inerting: Place the vial in a glovebox or use a Schlenk line to purge the headspace with Argon. Seal with a PTFE-lined cap and wrap the outer seal tightly with Parafilm.

  • Storage: Store at -20°C.

References

  • Carbazole - Wikipedia Source: Wikipedia URL:[Link]

  • Properties, environmental fate and biodegradation of carbazole Source: National Institutes of Health (PMC) URL:[Link]

  • Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies Source: National Institutes of Health (PMC) URL:[Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives Source: Taylor & Francis URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Thin Film Morphology of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol. Our goal is to provide a comprehensive resourc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol. Our goal is to provide a comprehensive resource for troubleshooting and optimizing the morphology of thin films derived from this promising carbazole-based compound. By leveraging insights from the broader field of organic electronics and analogous carbazole systems, this guide explains the causality behind experimental choices to ensure you can develop robust and reproducible protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and processing of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol for thin film applications.

Q1: What are the key challenges in producing high-quality thin films of this material?

A1: The primary challenges revolve around controlling the intermolecular interactions and solvent dynamics during the deposition process.[1][2] Key issues include preventing the formation of common defects like pinholes, cracks, and ensuring uniform thickness.[3] The amorphous or crystalline nature of the film, which is critical for performance, is highly sensitive to processing conditions.[2]

Q2: Which solvents are recommended for dissolving 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol?

A2: While specific solubility data for this exact molecule is not widely published, carbazole derivatives typically show good solubility in common organic solvents such as toluene, chloroform, and tetrahydrofuran (THF).[4][5] The choice of solvent is critical as it influences the final film morphology.[6][7] It is advisable to start with a solvent that has a moderate boiling point to allow for controlled evaporation during deposition.

Q3: What deposition techniques are suitable for this material?

A3: Solution-based techniques are generally preferred for carbazole derivatives due to their cost-effectiveness and scalability.[8] Spin coating is a widely used laboratory-scale method for producing uniform thin films.[9][10] Other techniques like doctor-blading or inkjet printing could also be explored for larger-area applications.[6][8][11]

Q4: How critical is the substrate preparation?

A4: Substrate preparation is a critical step that is often overlooked. A clean and smooth substrate surface is essential for good film adhesion and to prevent delamination.[3][12] Contaminants can act as nucleation sites for defects, leading to poor film quality.[3]

Q5: Is post-deposition annealing necessary?

A5: Post-deposition annealing is a crucial step for controlling the crystallinity and morphology of organic thin films.[13][14][15][16] The thermal energy provided during annealing allows for molecular rearrangement, which can lead to a more ordered and stable film structure.[13]

Part 2: Troubleshooting Guide

This section provides a detailed, issue-oriented guide to resolving common problems encountered during the thin film fabrication process.

Issue 1: Poor Film Uniformity and Presence of Defects (Pinholes, Cracks)

Symptoms:

  • Visible pinholes or cracks in the film when observed under an optical microscope.

  • Inconsistent film thickness across the substrate.

  • Delamination or peeling of the film from the substrate.[3]

Root Causes & Corrective Actions:

Root CauseScientific ExplanationCorrective Action
Contaminated Substrate Dust particles or organic residues on the substrate can lead to dewetting of the solution, causing pinholes and poor adhesion.[3]Implement a rigorous substrate cleaning protocol. A typical procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun.[12]
Inappropriate Solvent Evaporation Rate A very rapid solvent evaporation rate can induce stresses in the film, leading to cracking.[11] Conversely, a very slow rate can lead to aggregation in the solution before a uniform film is formed.Optimize the solvent system. Consider using a co-solvent mixture to tune the evaporation rate.[6] For spin coating, adjusting the spin speed and duration can also control the drying time.[9][17]
Low Solution Viscosity Solutions with very low viscosity may not spread evenly, leading to non-uniform films.Increase the solution concentration to enhance viscosity. However, be mindful that overly concentrated solutions can lead to aggregation.[8]
Air Bubbles in Solution Trapped air bubbles in the solution can be transferred to the film during deposition, resulting in pinholes.[3]Before deposition, gently degas the solution using a sonicator or by letting it rest.
Issue 2: High Surface Roughness

Symptoms:

  • High root-mean-square (RMS) roughness as measured by Atomic Force Microscopy (AFM).[18]

  • A hazy or non-reflective appearance of the film.

Root Causes & Corrective Actions:

Root CauseScientific ExplanationCorrective Action
Molecular Aggregation in Solution Premature aggregation of the solute in the solution can lead to the formation of large, non-uniform features on the film surface.[1]Ensure the material is fully dissolved. Gentle heating or extended sonication can aid dissolution. Filtering the solution through a sub-micron filter before use is highly recommended.
Inadequate Spin Coating Parameters The spin speed and acceleration during spin coating significantly impact the final film roughness.[19]Experiment with a multi-step spin coating process. A lower initial spin speed can allow for better spreading, followed by a higher speed for thinning and drying.[9]
Sub-optimal Annealing Temperature Annealing at a temperature that is too high can cause excessive crystallization and roughening of the surface.[13]Systematically vary the annealing temperature and duration to find the optimal window for achieving a smooth morphology. Characterize the surface roughness at each temperature using AFM.[18]
Issue 3: Poor Crystallinity or Amorphous Films

Symptoms:

  • Broad, featureless peaks in X-ray Diffraction (XRD) patterns, indicating a lack of long-range order.[18]

  • Poor device performance in applications where charge transport is critical.

Root Causes & Corrective Actions:

Root CauseScientific ExplanationCorrective Action
Insufficient Thermal Energy for Molecular Rearrangement The as-deposited film may be in a kinetically trapped, disordered state. Thermal energy is required to overcome the activation barrier for crystallization.Implement a post-deposition annealing step. The optimal annealing temperature is typically below the material's melting point but above its glass transition temperature.[14]
Solvent Choice The solvent can influence the degree of molecular ordering in the final film. Some solvents may promote more ordered packing than others.[1][6]Experiment with different solvents or co-solvent systems. Solvents that have a higher boiling point and allow for a slower evaporation rate can sometimes promote better crystallinity.[6]
Solvent Vapor Annealing (SVA) An alternative to thermal annealing, SVA involves exposing the film to a solvent vapor atmosphere. This can plasticize the film and promote molecular rearrangement at lower temperatures.[1]Explore SVA with different solvents. The choice of solvent vapor and the duration of exposure are critical parameters to optimize.[1]

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Standardized Spin Coating Procedure

This protocol provides a starting point for depositing thin films of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol.

Materials:

  • 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

  • High-purity solvent (e.g., Toluene, Chloroform)

  • Substrates (e.g., glass, silicon wafer)

  • Spin coater

  • Micropipette

  • 0.2 µm syringe filters

Procedure:

  • Solution Preparation: Prepare a solution of the carbazole derivative in the chosen solvent at a concentration range of 5-20 mg/mL. Ensure complete dissolution by stirring or gentle sonication.

  • Filtration: Filter the solution using a 0.2 µm syringe filter to remove any particulate matter.

  • Substrate Cleaning: Thoroughly clean the substrates as described in the troubleshooting section.

  • Deposition:

    • Place the substrate on the spin coater chuck and ensure it is centered.

    • Dispense a controlled volume of the solution onto the center of the substrate.

    • Start the spin coating program. A typical two-step program might be:

      • Step 1: 500 rpm for 10 seconds (for spreading)

      • Step 2: 3000 rpm for 30 seconds (for thinning and drying)[20]

  • Drying: After the spin coating process, carefully remove the substrate and place it on a hotplate for a soft bake (e.g., 80°C for 5 minutes) to remove residual solvent.

Data Interpretation:

The film thickness is inversely proportional to the square root of the spin speed.[9] The following table provides an example of how to systematically vary spin coating parameters to achieve a desired film thickness.

Spin Speed (rpm)Expected Thickness TrendSolution Concentration (mg/mL)Expected Thickness Trend
1000Thicker5Thinner
3000Intermediate10Intermediate
5000Thinner20Thicker
Protocol 2: Thermal Annealing for Morphological Control

Procedure:

  • Place the as-deposited films in a controlled environment (e.g., a nitrogen-filled glovebox or a vacuum oven).

  • Ramp the temperature to the desired setpoint at a controlled rate (e.g., 5°C/minute).

  • Hold the temperature for a specific duration (e.g., 10-60 minutes).

  • Allow the films to cool down slowly to room temperature before removal.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in optimizing the thin film morphology.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing Sol_Prep Solution Preparation Deposition Spin Coating Sol_Prep->Deposition Sub_Clean Substrate Cleaning Sub_Clean->Deposition Annealing Thermal/Solvent Annealing Deposition->Annealing AFM AFM (Roughness) Annealing->AFM SEM SEM (Morphology) Annealing->SEM XRD XRD (Crystallinity) Annealing->XRD

Caption: Workflow for thin film fabrication and characterization.

Logical Relationships in Troubleshooting

This diagram illustrates the relationship between experimental parameters and resulting film properties.

G cluster_params Controllable Parameters cluster_props Film Properties Solvent Solvent Properties Roughness Roughness Solvent->Roughness Crystallinity Crystallinity Solvent->Crystallinity Uniformity Uniformity Solvent->Uniformity Concentration Solution Concentration Thickness Thickness Concentration->Thickness Concentration->Roughness SpinSpeed Spin Speed SpinSpeed->Thickness SpinSpeed->Uniformity AnnealTemp Annealing Temperature AnnealTemp->Roughness AnnealTemp->Crystallinity

Caption: Interplay of parameters and film properties.

Part 4: Characterization Techniques

A multi-faceted approach to characterization is essential for a comprehensive understanding of thin film morphology.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface topography.[18][21] It is useful for identifying large-scale defects such as cracks and pinholes.

  • Atomic Force Microscopy (AFM): An indispensable tool for quantifying surface roughness at the nanoscale.[18] It provides 3D images of the surface, allowing for the measurement of parameters like RMS roughness.

  • X-ray Diffraction (XRD): Used to determine the crystalline structure of the thin film.[18] The presence of sharp peaks indicates a crystalline or semi-crystalline structure, while broad humps suggest an amorphous nature.

  • Transmission Electron Microscopy (TEM): Can be used for high-resolution imaging of the film's internal structure and nano-scale morphology.[21][22]

References

  • Thin film Characteriz
  • Characterization of thin film properties and quality. (2025, August 15). Fiveable.
  • Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. (2015, June 29).
  • Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159.
  • Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. (2023, November 24). MDPI.
  • Study of Characterization Techniques of thin films. (2024, June 15). SAGACITY KCW.
  • Morphology Characterization Techniques of Functional Thin Films. (n.d.). Acta Polymerica Sinica.
  • Spin Coating: Complete Guide to Theory and Techniques. (n.d.). Ossila.
  • Building and Testing a Spin Coater for the Deposition of Thin Films on DSSCs. (n.d.). SciELO.
  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019, June 5). Frontiers in Chemistry.
  • Common Coating Defects in Thin Films — and How to Prevent Them. (n.d.). MSE Supplies.
  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023, May 19).
  • 5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2025, September 23). Denton Vacuum.
  • Thin Films Deposition of Organic Materials. (2019, September 25).
  • Inorganic and Organic Solution-Processed Thin Film Devices. (n.d.). PMC.
  • Koodalingam, M., et al. (2023). Twisted Carbazole Dendrons for Solution-Processable Green Emissive Phosphorescent Dendrimers.
  • Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. (2024, April 9). MDPI.
  • Effect of spin coating parameters on surface roughness of thin film. (n.d.).
  • Modeling and the main stages of spin coating process: A review. (n.d.). Semantic Scholar.
  • Aryl-Annulated [3,2-a] Carbazole-Based Deep-Blue Soluble Emitters for High-Efficiency Solution-Processed Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes with CIEy <0.1. (2021, December 16).
  • 9-ethyl-9H-carbazol-3-yl)methylene] amino}propan-2-ol. (2018, March 7). An-Najah Staff.
  • Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. (2023, February 13). MDPI.
  • The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. (n.d.). PMC.
  • 3-(9H-Carbazol-9-yl)propan-1-ol. (n.d.). PMC.
  • Influence of solvent on the surface morphology and optoelectronic properties of a spin coated polymer thin films. (n.d.).
  • Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. (2020, August 26).
  • 1,3-Bis(((E)-(9-ethyl-9H-carbazol-3-yl)methylene)amino)propan-2-ol: Synthesis, Characterization DFT Study, and Acetylcholinesterase Inhibitory Activity. (n.d.).
  • 3-(9H-Carbazol-9-yl)propan-1-ol. (n.d.).
  • [2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. (n.d.). KTU ePubl.
  • 3-Amino-9-ethylcarbazole. (n.d.). PubChem.
  • Annealing Temperature Effect on the Properties of CoCe Thin Films Prepared by Magnetron Sputtering at Si(100)
  • (E)-3-(9-Ethyl-9H-carbazol-3-yl)-1-(2-meth-oxy-phen-yl)prop-2-en-1-one. (2014, January 22). PubMed.
  • 3 amino 9 ethyl carbazole. (n.d.). Sigma-Aldrich.
  • Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films. (2022, May 15). Journal of Ovonic Research.
  • Study on the Effect of Annealing on Ga2O3 Thin Films Deposited on Silicon by RF Sputtering. (2026, March 5). arXiv.
  • Annealing Effect on BaCuSe Thin Films. (2024, November 10). ScienceOpen.

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Troubleshooting

Technical Support Center: Reducing Recombination Losses in Perovskite Solar Cells with Novel Hole Transporting Layers (HTLs)

Introduction As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for a critical aspect of perovskite solar cell...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for a critical aspect of perovskite solar cell (PSC) optimization: mitigating recombination losses through the strategic selection and implementation of novel hole transporting layers (HTLs). Non-radiative recombination at the perovskite/HTL interface is a dominant loss mechanism that limits the open-circuit voltage (VOC) and overall power conversion efficiency (PCE) of PSCs.[1][2][3][4] This guide offers a structured approach to troubleshooting common experimental issues, understanding the underlying scientific principles, and implementing robust characterization protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the HTL in a perovskite solar cell?

The HTL has several crucial functions in a PSC. Its primary role is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the electrode while simultaneously blocking electrons.[5] This charge selectivity is critical for preventing recombination. Additionally, the HTL can influence the crystallinity and morphology of the perovskite film grown on top of it and can act as a protective barrier against environmental factors like moisture and oxygen.[5][6]

Q2: How does the HTL influence recombination losses?

The HTL can significantly impact recombination losses in several ways:

  • Energy Level Alignment: The alignment of the HTL's Highest Occupied Molecular Orbital (HOMO) with the perovskite's Valence Band Maximum (VBM) is critical.[2][7][8] A large energy offset can impede efficient hole extraction, leading to charge accumulation and recombination at the interface.[8]

  • Interfacial Defects: Defects at the perovskite/HTL interface, such as vacancies and uncoordinated atoms, can act as non-radiative recombination centers.[9][10][11] A well-designed HTL can passivate these defects, reducing recombination.[12][13][14]

  • Wetting and Interfacial Contact: Poor wetting of the perovskite precursor solution on the HTL surface can lead to incomplete coverage, pinholes, and a poor-quality interface, all of which increase recombination pathways.[15]

  • Hydrophobicity: A hydrophobic HTL can protect the perovskite layer from moisture-induced degradation, which can create defects and increase recombination over time.[16][17][18][19][20]

Q3: What are the advantages of using "novel" HTLs over traditional materials like Spiro-OMeTAD?

While Spiro-OMeTAD has been a workhorse HTL in high-efficiency PSCs, it has several drawbacks that novel HTLs aim to address:

  • Dopant-Free Operation: Spiro-OMeTAD typically requires hygroscopic dopants (like Li-TFSI and tBP) to achieve high conductivity.[17][21] These dopants can accelerate device degradation.[17] Many novel HTLs are designed to be dopant-free, improving long-term stability.[13][17][18][22]

  • Cost and Synthesis: The synthesis of Spiro-OMeTAD is complex and expensive. Researchers are developing simpler, more cost-effective novel HTL materials.

  • Tunable Properties: Novel HTLs can be molecularly engineered to fine-tune their energy levels, mobility, and hydrophobicity to better match different perovskite compositions.[7]

  • Improved Stability: Many novel HTLs offer superior thermal and chemical stability compared to doped Spiro-OMeTAD.[18]

Troubleshooting Guide

This section addresses common problems encountered during the integration of novel HTLs in perovskite solar cells, with a focus on diagnosing and resolving issues related to recombination losses.

Issue 1: Lower than Expected Open-Circuit Voltage (VOC)

A reduced VOC is a direct indicator of increased recombination in the device.[1][23]

Possible Causes & Troubleshooting Steps:

  • Cause: Mismatched energy levels between the perovskite VBM and the HTL HOMO, creating a barrier for hole extraction.[2][7][8]

    • Troubleshooting:

      • Characterize Energy Levels: Use Ultraviolet Photoelectron Spectroscopy (UPS) to accurately measure the HOMO level of your novel HTL and compare it to the VBM of your perovskite.

      • Modify HTL Energy Levels: If a significant mismatch exists, consider molecular doping of the HTL or synthesizing derivatives with adjusted energy levels.[7][8] For instance, fluorination of PTAA derivatives can lower the HOMO level.[7]

      • Interface Dipole Engineering: Introduce a thin interlayer with a suitable dipole moment at the perovskite/HTL interface to favorably shift the energy levels.

  • Cause: High density of interfacial defects acting as non-radiative recombination centers.[9][11]

    • Troubleshooting:

      • Interfacial Passivation: Apply a passivation layer between the perovskite and the HTL. Lewis base molecules (e.g., those with carboxyl or phosphonyl groups) can effectively passivate undercoordinated Pb2+ defects.[13][24] Alkali treatments, such as with potassium acetate, have also shown to be effective.[12]

      • HTL with Passivating Moieties: Synthesize novel HTLs with built-in functional groups (e.g., N, O, S, F) that can passivate perovskite surface defects through multisite interactions.[17]

      • Optimize Perovskite Deposition: Improve the quality of the perovskite film to reduce bulk and surface defects. Techniques like solvent annealing or using antisolvents can lead to larger grains and fewer grain boundaries.[25]

  • Cause: Poor hole extraction efficiency of the novel HTL.

    • Troubleshooting:

      • Measure Hole Mobility: Characterize the hole mobility of your HTL using techniques like Space-Charge Limited Current (SCLC) measurements. Low mobility can lead to charge accumulation.

      • Optimize HTL Thickness: A layer that is too thick can increase series resistance, while a layer that is too thin may not provide complete coverage. Systematically vary the HTL thickness to find the optimal balance.

Issue 2: S-Shaped J-V Curve

An "S-shaped" kink in the current-density-voltage (J-V) curve near the VOC is often indicative of a charge extraction barrier at one of the interfaces.[26][27][28][29]

Possible Causes & Troubleshooting Steps:

  • Cause: Energy barrier for hole extraction at the perovskite/HTL interface.[27][29]

    • Troubleshooting:

      • Re-evaluate Energy Level Alignment: As with low VOC, a significant energy mismatch is a likely culprit.[29] Use UPS to confirm the energy levels.

      • Introduce an Interlayer: A thin interlayer with an intermediate energy level can help to create a more "Ohmic" contact and reduce the extraction barrier.

  • Cause: Poor physical contact between the perovskite and the HTL.

    • Troubleshooting:

      • Surface Morphology Analysis: Use Atomic Force Microscopy (AFM) to examine the surface roughness of both the HTL and the perovskite layers. A rough or incomplete perovskite layer may not be fully covered by the HTL, leading to poor contact.[15]

      • Improve HTL Wettability: If the perovskite precursor solution beads up on the HTL surface, it indicates poor wettability. Treat the HTL surface with a brief oxygen plasma or UV-ozone exposure to make it more hydrophilic before perovskite deposition.

  • Cause: Low conductivity of the novel HTL.[30]

    • Troubleshooting:

      • Conductivity Measurements: Measure the conductivity of the HTL film. If it is too low, it can impede charge transport and lead to charge accumulation, creating a barrier.

      • Consider Light Doping: While the goal is often dopant-free HTLs, a very small amount of a p-dopant might be necessary to improve conductivity without significantly impacting stability.

Issue 3: Low Fill Factor (FF)

A low fill factor suggests high series resistance, high shunt resistance (leakage pathways), or significant charge recombination.

Possible Causes & Troubleshooting Steps:

  • Cause: High series resistance from a thick or low-mobility HTL.

    • Troubleshooting:

      • Optimize HTL Thickness: Systematically reduce the thickness of the HTL to minimize its contribution to series resistance, ensuring the layer remains pinhole-free.

      • Improve HTL Mobility: As mentioned previously, higher mobility HTLs facilitate more efficient charge transport.

  • Cause: Charge recombination at the perovskite/HTL interface.

    • Troubleshooting:

      • Implement Passivation Strategies: As detailed for low VOC, interfacial passivation is key to reducing recombination and improving the FF.[12][13][14][24]

      • Time-Resolved Photoluminescence (TRPL): Perform TRPL measurements on perovskite films with and without the novel HTL. A faster decay in the presence of the HTL can indicate efficient charge extraction, but a very fast initial decay component might suggest significant interfacial recombination.[1][31]

  • Cause: Shunt pathways due to incomplete HTL coverage.

    • Troubleshooting:

      • Film Morphology Characterization: Use Scanning Electron Microscopy (SEM) and AFM to inspect the HTL film for pinholes or incomplete coverage.

      • Optimize HTL Deposition: Adjust spin-coating parameters (speed, time, concentration) or explore other deposition techniques like blade-coating to achieve a more uniform and pinhole-free HTL.

Experimental Protocols

Protocol 1: Time-Resolved Photoluminescence (TRPL) for Assessing Interfacial Recombination

TRPL is a powerful technique to probe charge carrier dynamics. By comparing the photoluminescence decay of a neat perovskite film to that of a perovskite/HTL stack, one can infer the efficiency of charge extraction and the extent of interfacial recombination.[1][31]

Step-by-Step Methodology:

  • Sample Preparation: Prepare two sets of samples: a) a glass/perovskite substrate and b) a glass/novel HTL/perovskite substrate. Ensure all other layers and processing conditions are identical.

  • Excitation: Use a pulsed laser with a wavelength that is strongly absorbed by the perovskite (e.g., 405 nm or 520 nm) and a pulse duration much shorter than the expected decay lifetime.

  • Detection: Collect the photoluminescence signal using a high-speed detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

  • Data Analysis:

    • Fit the decay curves to a bi-exponential or tri-exponential function: I(t) = A1exp(-t/τ1) + A2exp(-t/τ2) + ...

    • Interpretation:

      • The faster decay component (τ1) is often attributed to trap-assisted recombination at the surface or interfaces.

      • The slower decay component (τ2) is typically associated with bulk (radiative) recombination.

      • In the perovskite/HTL sample, a significant quenching (shortening) of the PL lifetime compared to the neat perovskite film indicates efficient hole extraction by the HTL. However, a very rapid initial decay may also point to a high rate of non-radiative recombination at the interface.

Protocol 2: Ultraviolet Photoelectron Spectroscopy (UPS) for Energy Level Alignment

UPS is a surface-sensitive technique used to determine the work function and valence band energy levels of materials.

Step-by-Step Methodology:

  • Sample Preparation: Prepare thin films of the novel HTL and the perovskite on conductive substrates (e.g., ITO).

  • Measurement: In an ultra-high vacuum (UHV) system, irradiate the sample with a UV light source (typically He I at 21.22 eV).

  • Analysis:

    • Work Function (Φ): Determine the work function from the secondary electron cutoff (SEC) edge in the spectrum: Φ = hν - E_cutoff, where hν is the photon energy.

    • HOMO Level: The HOMO level (for the HTL) or VBM (for the perovskite) relative to the Fermi level is determined from the onset of the valence band region of the spectrum.

    • Ionization Potential: The absolute HOMO/VBM energy level is then calculated as E_HOMO/VBM = - (Φ + E_onset).

  • Comparison: Compare the measured HOMO level of the HTL with the VBM of the perovskite to assess the energy level alignment and identify any potential barriers to hole extraction.

Data Presentation

Table 1: Properties of Selected Novel Dopant-Free HTLs
HTL MaterialHOMO Level (eV)Hole Mobility (cm²/Vs)Key AdvantagesReference
PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) -5.1 to -5.3~10⁻³High mobility, good film formation[1]
P3HT (poly(3-hexylthiophene-2,5-diyl)) -4.9 to -5.1~10⁻⁴Low cost, good stability[21]
CI-TTIN-2F -5.352.1 x 10⁻⁴Multisite defect passivation, dopant-free[17]
RCP (Random Copolymer) -5.386.7 x 10⁻⁴Highly hydrophobic, excellent stability[18]
TTF-1 (Tetrathiafulvalene derivative) -5.141.5 x 10⁻⁴Efficient dopant-free operation[22]

Visualizations

Diagram 1: Energy Level Alignment at the Perovskite/HTL Interface

This diagram illustrates the critical role of energy level alignment in facilitating efficient hole extraction and minimizing VOC loss. An ideal alignment features a small energy offset between the perovskite VBM and the HTL HOMO level.

G cluster_0 Perovskite cluster_1 Novel HTL cluster_2 Electrode Perovskite_CB Conduction Band (CB) HTL_LUMO LUMO Perovskite_VB Valence Band (VBM) HTL_HOMO HOMO Perovskite_VB->HTL_HOMO Hole Extraction (ΔE_h) HTL_LUMO->Perovskite_CB Electron Blocking Electrode_WF Work Function

Caption: Ideal energy level alignment for efficient hole transfer.

Diagram 2: Troubleshooting Workflow for Low VOC

This workflow provides a systematic approach to diagnosing and resolving the common issue of low open-circuit voltage when using a novel HTL.

G Start Low VOC Observed CheckEnergyLevels 1. Characterize Energy Levels (UPS) Start->CheckEnergyLevels EnergyMismatch Mismatch Found? CheckEnergyLevels->EnergyMismatch ModifyHTL Modify HTL or Add Interlayer EnergyMismatch->ModifyHTL Yes CheckDefects 2. Assess Interfacial Defects (TRPL, SCLC) EnergyMismatch->CheckDefects No ModifyHTL->CheckDefects DefectsPresent High Defect Density? CheckDefects->DefectsPresent Passivate Apply Interfacial Passivation DefectsPresent->Passivate Yes CheckMobility 3. Measure Hole Mobility DefectsPresent->CheckMobility No Passivate->CheckMobility LowMobility Mobility Too Low? CheckMobility->LowMobility OptimizeHTL Optimize HTL Thickness/Material LowMobility->OptimizeHTL Yes ReMeasure Re-evaluate Device Performance LowMobility->ReMeasure No OptimizeHTL->ReMeasure

Caption: Systematic workflow for troubleshooting low VOC in PSCs.

References

  • Adjusting energy level alignment between HTL and CsPbI2Br to improve solar cell efficiency. (n.d.).
  • Stability and efficiency improved perovskite solar cells through tuning the hydrophobicity of the hole transport layer with an organic semiconductor. (2020, December 8). Journal of Materials Chemistry C.
  • Wang, W. L., Zhang, D. Y., Liu, R., Gangadharan, D. T., Tan, F. R., & Saidaminov, M. I. (2022). Characterization of interfaces: Lessons from the past for the future of perovskite solar cells. Journal of Semiconductors, 43(5), 051202.
  • Universal Passivation Strategy for the Hole Transport Layer/Perovskite Interface via an Alkali Treatment for High-Efficiency Perovskite Solar Cells. (2021, May 15). KAIST.
  • Zhang, Z. H., Li, J., Fang, Z. M., Xie, H. P., Yuan, Y. B., Zuo, C. T., Ding, L. M., & Yang, B. (2021). Adjusting energy level alignment between HTL and CsPbI2Br to improve solar cell efficiency. Journal of Semiconductors, 42(3), 030501.
  • Elucidating Interfacial Hole Extraction and Recombination Kinetics in Perovskite Thin Films. (2024, April 26).
  • Dopant‐Free Hole Transport Materials Afford Efficient and Stable Inorganic Perovskite Solar Cells and Modules. (n.d.). PMC.
  • Origins of the s-shape characteristic in J-V curve of inverted-type perovskite solar cells. (2020, March 13).
  • New molecular passivation strategy yields efficient HTL-free inverted perovskite solar cells. (2025, March 16).
  • Wang, W. L., Zhang, D. Y., Liu, R., Gangadharan, D. T., Tan, F. R., & Saidaminov, M. I. (2022, May 1). Characterization of interfaces: Lessons from the past for the future of perovskite solar cells. Journal of Semiconductors, 43(5), 051202.
  • Reducing Detrimental Defects for High‐Performance Metal Halide Perovskite Solar Cells. (n.d.).
  • The impact of energy alignment and interfacial recombination on the internal and external open-circuit voltage of perovskite solar cells. (2019, July 8). ORBilu.
  • Advances in hole transport materials engineering for stable and efficient perovskite solar cells. (n.d.).
  • Adjusting energy level alignment between HTL and CsPbI2Br to improve solar cell efficiency. (n.d.).
  • Influence of defect states on the performances of planar tin halide perovskite solar cells. (2018, September 13).
  • Recombination in Perovskite Solar Cells: Significance of Grain Boundaries, Interface Traps, and Defect Ions. (n.d.). PMC.
  • Interface passivation strategies for high-performance perovskite solar cells using two-dimensional perovskites. (n.d.). Request PDF. ResearchGate.
  • Hydrogen-Bonded Dopant-Free Hole Transport Material Enables Efficient and Stable Inverted Perovskite Solar Cells. (2021, November 23). CCS Chemistry.
  • Implementing Dopant-Free Hole-Transporting Layers and Metal-Incorporated CsPbI2Br for Stable All-Inorganic Perovskite Solar Cells. (2024, June 26). ACS Energy Letters.
  • Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells. (n.d.). Energy & Environmental Science.
  • Microstructural Characterisations of Perovskite Solar Cells – From Grains to Interfaces. (2017, September 14).
  • Antioxidation and Energy-Level Alignment for Improving Efficiency and Stability of Hole Transport Layer-Free and Methylammonium-Free Tin-Lead Perovskite Solar Cells. (2021, September 22). PubMed.
  • A dopant-free hole-transporting material for efficient and stable perovskite solar cells. (n.d.). Energy & Environmental Science.
  • Stable Perovskite Solar Cells based on Hydrophobic Triphenylamine Hole-Transport Materials. (n.d.). Request PDF. ResearchGate.
  • Chemical Linkage and Passivation at Buried Interface for Thermally Stable Inverted Perovskite Solar Cells with Efficiency over 22%. (2022, October 6). CCS Chemistry.
  • Review of Interface Passivation of Perovskite Layer. (2021, March 18). PMC.
  • Charge Carrier Recombination at Perovskite/Hole Transport Layer Interfaces Monitored by Time-Resolved Spectroscopy. (2021, November 1). ACS Energy Letters.
  • Defect Passivation Strategies in Halide Perovskite Solar Cells and LEDs. (2026, March 20). ACS Publications.
  • Hydrogen Bonds in Precursor Solution: The Origin of the Anomalous J–V Curves in Perovskite Solar Cells. (2022, April 26). MDPI.
  • Operando Microscopy Characterization of Perovskite Solar Cells. (n.d.). IEEE Xplore.
  • The perovskite/transport layer interfaces dominate non-radiative recombination in efficient perovskite solar cells. (2018, October 2). arXiv.org.
  • Novel Materials in Perovskite Solar Cells: Efficiency, Stability, and Future Perspectives. (n.d.).
  • Interpreting J-V Curves: Insights into Solar Cell Performance. (n.d.). Ossila.
  • Enhancing Stability in All-Vacuum-Evaporated Hybrid Perovskite Solar Cells via a Bipolar Host as a Hole-Transporting Layer. (n.d.). ACS Applied Materials & Interfaces.
  • Influence of defect states on the performances of planar tin halide perovskite solar cells. (n.d.).
  • Reducing the Voc Loss of Hole Transport Layer-Free Carbon-Based Perovskite Solar Cells via Dual Interfacial Passivation. (2025, July 31). Research Communities.
  • Suppressing non-radiative recombination for efficient and stable perovskite solar cells. (2024, November 29). Energy & Environmental Science.
  • Why does my perovskite solar cell show this J-V curves? (2021, May 21). ResearchGate.
  • Minimizing performance degradation induced by interfacial recombination in perovskite solar cells through tailoring of the transport layer electronic properties. (2018, March 20). AIP Publishing.
  • Reducing the Voc Loss of Hole Transport Layer-Free Carbon-Based Perovskite Solar Cells via Dual Interfacial Passivation. (n.d.).
  • Korean researchers build back-contact perovskite solar cells with lower recombination losses. (2026, March 9). Renewables.az.
  • Perovskite solar cells: surface, interface and materials aspects. (n.d.). EMRS.
  • Reducing nonradiative recombination in perovskite solar cells with a porous insulator contact. (2023, February 17). PubMed.
  • Advances in moisture stability and water resistance of perovskite solar cells. (2025, August 19). SPIE Digital Library.
  • Stability of perovskite solar cells: issues and prospects. (2023, January 9). RSC Publishing.
  • On the VOC loss in NiO-based inverted metal halide perovskite solar cells. (n.d.). PMC.
  • Investigation of the S-Shaped Current–Voltage Curve in High Open-Circuit Voltage Ruddlesden–Popper Perovskite Solar Cells. (n.d.). Frontiers.
  • What caused the perovskite solar cell to have a low Voc? (2017, March 3). ResearchGate.
  • Improving Low-Bandgap Tin–Lead Perovskite Solar Cells via Contact Engineering and Gas Quench Processing. (n.d.). ACS Energy Letters.
  • Interface engineering for high-efficiency perovskite solar cells. (2021, April 7). AIP Publishing.

Sources

Optimization

improving the stability of perovskite solar cells with carbazole-based HTLs

Welcome to the Advanced Photovoltaics Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical mechanistic and operational challenges researchers face when integra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photovoltaics Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical mechanistic and operational challenges researchers face when integrating carbazole-based Hole Transport Layers (HTLs) into Perovskite Solar Cells (PSCs).

Carbazole derivatives—particularly Self-Assembled Monolayers (SAMs) like MeO-2PACz and polymeric variants—offer exceptional hole mobility and tunable energy levels. However, their integration often introduces bottlenecks related to surface wettability, interfacial recombination, and environmental susceptibility. This guide bridges the gap between theoretical molecular design and benchtop execution, ensuring your experimental protocols are robust, reproducible, and self-validating.

I. Quantitative Diagnostics: Carbazole HTL Performance Matrix

Before troubleshooting, benchmark your baseline metrics against field-validated data. The table below summarizes the causality between specific carbazole structural modifications and their resulting stability/efficiency metrics.

HTL FormulationKey Structural ModificationPrimary Mechanistic BenefitStability MetricPeak PCERef
EH44 + EH44-ox Radical triarylamine dopant (Metal-ion-free)Eliminates hygroscopic Li-TFSI; increases hydrophobicity.Retains >94% PCE after 1000h (Ambient, unencapsulated)~18.0%[1],[2]
TC-ICA Halogen bonding (XB) + Carboxylic anchorDual-function: Passivates perovskite defects & anchors to ITO.99% shelf stability (320 days); T80 > 1000h (Light soaking)15.4%[3]
MeO-2PACz + SWCNT Single-Walled Carbon Nanotube interlayerBridges SAM gaps, accelerates hole extraction, repels moisture.Retains 92.3% PCE after 150h (Ambient air)18.78%[4]
Me-4PACz Methyl substitution + longer alkyl chainTunes dipole moment; minimizes non-radiative transport loss.High operational stability in tandem configurations29.15% (Tandem)[5]
MeO-2PACz + CZTS Cu₂ZnSnS₄ nanoparticle bufferShields organic SAM from UV degradation and moisture ingress.+34% PCE increase over 3 weeks (vs. -16% for bare SAM)>18.0%[6]

II. Troubleshooting Guides & FAQs

Issue 1: Poor Perovskite Film Morphology (Pinholes and Incomplete Coverage)

Q: When I spin-coat my perovskite precursor onto a MeO-2PACz SAM, the film dewets, resulting in severe pinholes. How do I fix this? A: This is a classic thermodynamic wetting issue. Carbazole-based SAMs are inherently hydrophobic, which is excellent for moisture resistance but detrimental to the spreading of highly polar precursor solvents (like DMF/DMSO).

  • The Fix: You must decouple the HTL's bulk hydrophobicity from its surface energy during deposition. You can achieve this by introducing a secondary semiconducting interlayer, such as Single-Walled Carbon Nanotubes (SWCNTs)[4]. SWCNTs provide an adaptable surface that reduces the contact angle for DMF/DMSO mixtures while maintaining a high water contact angle post-crystallization. Alternatively, structurally tuning the SAM by using molecules with adjusted dipole moments (e.g., Me-4PACz) can improve the induction forces between the substrate and the polar precursor[7],[5].

Issue 2: Rapid Degradation Under Continuous Illumination (Photostability)

Q: My p-i-n devices show excellent initial PCE, but degrade rapidly under continuous 1-sun or UV illumination. Is the carbazole HTL failing? A: Yes, bare MeO-2PACz and similar organic SAMs are susceptible to ultraviolet-induced degradation, which breaks down the delicate phosphonic acid-ITO bonds and induces phase segregation in wide-bandgap perovskites[7].

  • The Fix: Implement a synergistic buffer layer. Depositing inorganic, non-hygroscopic Cu₂ZnSnS₄ (CZTS) nanoparticles over the MeO-2PACz layer acts as a UV shield and a physical barrier against degradation, actually improving efficiency over time due to light-soaking activation[6]. Alternatively, transition to a dual-functionalized carbazole like TC-ICA, which utilizes halogen bonding to lock the perovskite interface in place, pushing T80 lifetimes beyond 1000 hours[3].

Issue 3: High Interfacial Recombination & Voltage Loss

Q: I am experiencing a low Fill Factor (FF) and Open-Circuit Voltage (Voc) deficit. How can I optimize the energy level alignment? A: A low FF indicates high series resistance or severe non-radiative recombination at the buried HTL/perovskite interface. If the carbazole HTL is not densely packed, the perovskite can come into direct contact with the bare ITO.

  • The Fix: Ensure complete SAM coverage. If using small-molecule carbazoles, avoid hygroscopic dopants like Li-TFSI, which migrate and cause deep-level traps. Instead, use pre-synthesized radical triarylamine cations (e.g., EH44-ox) which provide high intrinsic conductivity without the parasitic ion migration[1]. Furthermore, ensure your anchoring group matches your substrate: phosphonic acids (like in 2PACz) bind strongly to metal oxides, but carboxylic acids may offer better alignment depending on the specific ITO/FTO surface treatment[8],[9].

III. Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, adhere strictly to the following protocol for fabricating high-stability Carbazole/SWCNT hybrid HTLs.

Protocol: Deposition of MeO-2PACz / SWCNT Bilayer for p-i-n PSCs

Objective: To create a highly conductive, defect-passivated, and moisture-resistant buried interface.

  • Substrate Hydroxylation:

    • Sonicate ITO glass in sequential baths: Deionized water, Acetone, and Isopropanol (15 mins each).

    • Dry with N₂ gas and subject to UV-Ozone treatment for exactly 15 minutes. Causality: This maximizes surface hydroxyl (-OH) groups, which are mandatory for the condensation reaction with the phosphonic acid anchoring groups of the SAM.

  • SAM Assembly:

    • Prepare a 1 mg/mL solution of MeO-2PACz in anhydrous ethanol.

    • Spin-coat the solution onto the activated ITO at 3000 rpm for 30 seconds in a N₂-filled glovebox.

  • Thermal Activation (Critical Step):

    • Anneal the substrate at 100 °C for 10 minutes. Causality: Thermal energy drives the dehydration condensation, forming covalent P-O-metal bonds. Failure to anneal results in a weakly physisorbed layer that will wash away during perovskite deposition.

    • Wash the substrate with neat ethanol to remove unbound multilayers, ensuring a true monolayer.

  • SWCNT Interlayer Modification[4]:

    • Disperse semiconducting SWCNTs in chlorobenzene (0.5 mg/mL) via mild sonication.

    • Dynamically spin-coat the SWCNT dispersion onto the MeO-2PACz layer at 4000 rpm.

    • Anneal at 80 °C for 5 minutes to remove residual solvent.

  • Perovskite Crystallization:

    • Spin-coat the perovskite precursor (e.g., CsPbI₂.₈₅Br₀.₁₅) onto the modified HTL and proceed with your standard anti-solvent dripping and annealing protocols.

IV. Mechanistic Pathways & Workflows

A. Interfacial Passivation & Degradation Defense Mechanism

The following diagram illustrates the logical flow of how rationally designed carbazole HTLs prevent device failure.

PassivationMechanism A Carbazole HTL Core (e.g., MeO-2PACz / TC-ICA) B Phosphonic/Carboxylic Anchoring Group A->B Substrate Interface C Halogen Bonding or SWCNT Integration A->C Perovskite Interface D Covalent ITO Binding (Prevents Delamination) B->D E Defect Passivation & Steric Hindrance C->E F Moisture & UV Barrier (Hydrophobic Shield) C->F G Enhanced Operational Stability (T80 > 1000h) D->G E->G F->G

Caption: Mechanistic pathway of carbazole HTLs utilizing anchoring and passivation to ensure long-term PSC stability.

B. Experimental Workflow for Hybrid SAM Deposition

This diagram outlines the self-validating protocol described in Section III.

ExperimentalWorkflow S1 1. ITO Cleaning & UV-Ozone S2 2. SAM Spin-Coating (1 mg/mL EtOH) S1->S2 S3 3. Thermal Annealing (100°C, 10 min) S2->S3 S4 4. Interlayer Deposition (SWCNT / CZTS) S3->S4 S5 5. Perovskite Crystallization S4->S5

Caption: Step-by-step experimental workflow for fabricating highly stable hybrid Carbazole-SAM/Interlayer HTLs.

V. References

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells OSTI.gov[Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells ACS Publications[Link]

  • Impact of MeO‐2PACz and MeO‐PhPACz on device UV stability ResearchGate[Link]

  • Buried SWCNTs Interlayer Promotes Hole Extraction and Stability in Inverted CsPbI2.85Br0.15 Perovskite Solar Cells MDPI[Link]

  • Enhancing the stability of inverted perovskite solar cells through Cu2ZnSnS4 nanoparticles hole transporting material RSC Publishing[Link]

  • The Main Progress of Perovskite Solar Cells in 2020–2021 PMC - NIH[Link]

  • Synergistic Halogen-Bonding Passivation and Carboxylic Acid Anchoring in Carbazole-Based Hole-Transport Materials Enhance Performance and Stability of p–i–n Perovskite Solar Cells Trepo (Tampere University)[Link]

  • Perovskite solar cells: What do you mean when you say “stable” AIP Publishing[Link]

  • A Comprehensive Review of Self-Assembled Monolayers as Hole-Transport Layers in Inverted Perovskite Solar Cells MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Alkylated Carbazole Derivatives

Welcome to the technical support center for the synthesis of N-alkylated carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-alkylated carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during this critical chemical transformation.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of carbazoles. The solutions are grounded in established chemical principles and practical laboratory experience.

Issue 1: Low to No Product Formation

Question: I am observing minimal to no formation of my desired N-alkylated carbazole product. What are the potential causes, and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inadequate Deprotonation of Carbazole: The N-H bond of carbazole (pKa ≈ 17) must be deprotonated by a suitable base to form the more nucleophilic carbazolide anion.[1][2]

    • Recommendation: Ensure you are using a sufficiently strong base. Common choices include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[1] The optimal base is substrate-dependent and may require screening. For instance, NaH is a strong, non-nucleophilic base that works well in anhydrous polar aprotic solvents like DMF or THF.[1]

  • Poor Leaving Group on the Alkylating Agent: For the reaction to proceed via nucleophilic substitution, the alkylating agent must possess a good leaving group. Hydroxyl groups, for example, are poor leaving groups.[1]

    • Recommendation: If using an alcohol, consider converting the hydroxyl group into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I).[1] Alternatively, the Mitsunobu reaction can be employed to activate the alcohol in situ.[3][4]

  • Suboptimal Reaction Conditions:

    • Temperature and Time: The reaction may be too slow at the current temperature. Gradually increase the reaction temperature and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Be aware that higher temperatures can promote side reactions.[1]

    • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective as they solvate the cation of the base without impeding the nucleophile.[1]

Issue 2: Formation of Side Products

Question: My reaction mixture contains significant amounts of O-alkylated or bis-alkylated byproducts. How can I minimize these side reactions?

Answer: The formation of these byproducts is a common challenge arising from competing nucleophilic attacks.

  • O-Alkylation: This occurs when using alkylating agents containing hydroxyl groups (e.g., diols). The hydroxyl can compete with the carbazole nitrogen as a nucleophile.

    • Recommendation: The most effective strategy is to use a protecting group for the hydroxyl functionality.[1]

  • Bis-N-Alkylation: This is prevalent when using di-functional alkylating agents (e.g., dihalides or diols).

    • Recommendation: Carefully controlling the stoichiometry by using a molar excess of carbazole relative to the alkylating agent can favor mono-alkylation.[1] However, this may not achieve complete selectivity and will necessitate careful purification.[1] For diols, mono-protection is the most reliable method to ensure mono-alkylation.[1]

Issue 3: Regioselectivity Problems with Unsymmetrical Alkylating Agents

Question: I am using an unsymmetrical diol and obtaining a mixture of two isomeric products. How can I control the regioselectivity?

Answer: The key to controlling regioselectivity lies in the differential reactivity of the functional groups on your alkylating agent.

  • Selective Activation: If your unsymmetrical diol contains a primary and a secondary alcohol, the primary alcohol is generally more reactive and less sterically hindered.[1]

    • Recommendation: You can achieve selective tosylation or mesylation of the primary alcohol at lower temperatures, followed by the N-alkylation reaction.[1]

  • Catalyst-Controlled Reactions: In some cases, specific catalyst systems or enzymatic reactions can achieve high regioselectivity.[1]

Issue 4: Difficult Purification

Question: My product is challenging to purify. What are common impurities, and how can they be removed?

Answer: Common impurities include unreacted carbazole, excess alkylating agent, and side products.[1]

  • Unreacted Carbazole: Can often be removed by column chromatography on silica gel.[1]

  • Excess Alkylating Agent: If the agent is water-soluble, an aqueous workup can be effective.[1] Otherwise, column chromatography is necessary.[1]

  • Side Products (O-alkylated, bis-alkylated): Careful column chromatography is typically required to separate the desired mono-N-alkylated product from these impurities.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for the N-alkylation of carbazole?

A1: A good starting point is to use an alkyl halide (e.g., bromide or iodide) as the alkylating agent. The reaction can be performed using sodium hydride as the base in an anhydrous polar aprotic solvent like DMF at room temperature.[1] Monitor the reaction by TLC, and if it is slow, the temperature can be gradually increased to 50-80 °C.[1]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method.[1] Use a solvent system that provides good separation between your starting materials and the product. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave irradiation can significantly reduce reaction times and often leads to higher yields.[5][6][7] Reactions are typically carried out by mixing carbazole with an alkyl halide adsorbed on a solid support like potassium carbonate, sometimes with a phase-transfer catalyst.[6][7]

Q4: What is the role of a phase-transfer catalyst (PTC) in N-alkylation?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent is located.[2] This is particularly useful in two-phase systems (e.g., solid-liquid or liquid-liquid) and can enhance reaction rates and yields.[2][8]

Q5: Are there alternative methods to the classical N-alkylation with alkyl halides?

A5: Yes, several other methods exist, each with its own advantages:

  • Mitsunobu Reaction: This reaction uses an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate (like DEAD or DIAD) to achieve N-alkylation, often with inversion of stereochemistry at the alcohol carbon.[3][4][9] It is particularly useful for temperature-sensitive substrates as it proceeds under mild conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between carbazole and aryl or vinyl halides/triflates.[10][11][12] It offers a broad substrate scope.

  • Ullmann Condensation: This is a copper-catalyzed reaction for the N-arylation of carbazoles with aryl halides.[13][14][15] Modern protocols often use ligands to improve efficiency and can even be performed in water.[13][14]

Part 3: Experimental Protocols and Data

Table 1: Comparison of Common Bases for N-Alkylation of Carbazole
BaseTypical Solvent(s)Temperature Range (°C)Notes
Sodium Hydride (NaH)DMF, THF0 - 80Strong, non-nucleophilic base; requires anhydrous conditions.[1]
Potassium Hydroxide (KOH)DMSO, DMF25 - 100Strong base, often used with phase-transfer catalysis.[1]
Potassium Carbonate (K2CO3)DMF, Acetonitrile50 - 120Weaker base, may necessitate higher temperatures and longer reaction times.[1]
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride and an Alkyl Halide
  • Preparation: To a solution of carbazole (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]

  • Alkylation: Add a solution of the alkyl halide (1.1 eq.) in anhydrous DMF dropwise to the carbazole anion solution at room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC. If the reaction is slow, gradually heat the mixture to 50-80 °C.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Alkylation with an Alcohol
  • Preparation: To a solution of carbazole (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the N-alkylated carbazole.

Part 4: Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield in N-Alkylation

Caption: Troubleshooting Decision Tree for Low Yield.

Diagram 2: Competing Reactions in N-Alkylation with a Diol

CompetingReactions cluster_reactants Reactants cluster_products Potential Products Carbazole Carbazole Anion Desired Mono-N-Alkylated Product Carbazole->Desired Desired Pathway Bis_N Bis-N-Alkylated Product Carbazole->Bis_N Side Reaction Diol Activated Diol (R-X) Diol->Desired Diol->Bis_N O_Alkylated O-Alkylated Byproduct Diol->O_Alkylated Side Reaction

Caption: Pathways in Diol-based N-Alkylation.

References

  • PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative. Retrieved from [Link]

  • Google Patents. (1998). EP0858995A1 - Process for the preparation of N-alkyl carbazoles.
  • Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Retrieved from [Link]

  • ResearchGate. (2016). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from [Link]

  • Taylor & Francis Online. (2006). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

  • Google Patents. (2013). US8604219B2 - Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • MDPI. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2019). Synthesis of N-Alkyl and N-H-Carbazoles through SN Ar-Based Aminations of Dibenzothiophene Dioxides. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Thieme Connect. (n.d.). recent developments in c−h functionalization of carbazoles. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric N‐alkylation of Carbazoles by Cooperative Potassium‐Hydrogen‐Bond‐Aryloxide Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric N‐alkylation of Carbazoles by Cooperative Potassium‐Hydrogen‐Bond‐Aryloxide Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • PubMed. (2018). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The intelligence way of economical synthesis strategies of an N-alkylcarbazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]

  • ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • ACS Publications. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

  • Reddit. (2023). Problematic N-Alkylation : r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Marcel Dekker, Inc. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]

Sources

Optimization

side reactions in the synthesis of aminopropanol functionalized carbazoles

Welcome to the Technical Support Center for the synthesis of aminopropanol functionalized carbazoles. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aminopropanol functionalized carbazoles. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the causality of common synthetic failures—such as over-alkylation, regioselectivity loss, and intermediate degradation—and provide self-validating protocols to ensure your drug development workflows remain robust and reproducible.

Mechanistic Workflow: Synthesis & Side Reactions

To effectively troubleshoot, we must first map the reaction landscape. The synthesis typically involves the epoxidation of 4-hydroxycarbazole followed by a ring-opening amination. The diagram below illustrates the critical branch points where side reactions hijack the desired pathway.

Workflow SM 4-Hydroxycarbazole + Epichlorohydrin Epoxide Epoxide Intermediate (4-(oxiran-2-ylmethoxy)-9H-carbazole) SM->Epoxide NaOH, DMSO Imp1 Chlorohydrin Impurity (Acidic Cleavage) Epoxide->Imp1 HCl byproduct (Low pH) Amine Primary Amine Addition Epoxide->Amine Ring Opening Target Target Aminopropanol (e.g., Carvedilol) Amine->Target Regioselective SN2 ImpB Bis-alkylated Impurity (Over-alkylation) Target->ImpB + Excess Epoxide

Reaction pathway showing target aminopropanol synthesis and major side reactions.

Troubleshooting & FAQs

Q1: During the epoxide ring-opening step, I am observing a 35-40% yield of a dimeric byproduct. What is driving this, and how can I suppress it? Causality: You are encountering the notorious "Impurity B" (a bis-alkylated impurity). The fundamental issue is kinetic. When your primary amine opens the epoxide ring, it forms a secondary amine (the target aminopropanol). This newly formed secondary amine retains high nucleophilicity and can competitively attack another unreacted epoxide molecule, creating a tertiary amine dimer[1]. Solution: The traditional brute-force method is to use a massive molar excess of the primary amine to statistically outcompete the secondary amine. However, if your amine is complex or expensive, this is not viable. Instead, you should alter the synthetic route to utilize a2[2]. By converting the epoxide into an oxazolidinone before coupling, you sterically and electronically block the secondary amine from undergoing a second alkylation, reducing Impurity B to non-detectable levels[2].

Q2: My epoxide intermediate is degrading into a chlorohydrin before I even reach the amination step. What is the mechanism? Causality: This degradation results from poor pH control during the initial epoxidation step. When 4-hydroxycarbazole reacts with epichlorohydrin, hydrochloric acid (HCl) is generated as a byproduct. If the local pH of the reaction mass drops, the free HCl acts as a potent nucleophile, prematurely cleaving the oxirane ring to form 1-(9H-carbazol-5-yloxy)-3-chloropropan-2-ol (Process Impurity 1)[3]. Solution: The formation of free HCl must be neutralized instantly. Ensure your reaction maintains a strict basic environment (pH > 9) by optimizing the 3[3].

Q3: How can I improve the regioselectivity of the epoxide ring opening to avoid isomeric side products? Causality: Epoxide ring opening with amines in basic or neutral conditions proceeds via an SN2 mechanism, favoring nucleophilic attack at the less sterically hindered carbon. However, elevated temperatures can provide enough activation energy to shift the transition state, leading to attack at the more substituted carbon and forming unwanted regioisomers. Solution: Lower the reaction temperature and employ a Lewis acid catalyst. Using a rare-earth metal catalyst like4[4] coordinates the yttrium to the epoxide oxygen. This enhances the electrophilicity of the less-hindered carbon without promoting carbocation formation, strictly enforcing SN2 regioselectivity and preventing side reactions[4].

Quantitative Data: Strategy Comparison for Impurity B Reduction

The following table summarizes the impact of different synthetic strategies on the formation of the bis-alkylated impurity and the overall yield of the target aminopropanol.

Synthetic StrategyReagent Equivalence (Amine:Epoxide)Catalyst / ConditionsBis-alkylated Impurity Yield (%)Target Aminopropanol Yield (%)
Standard Innovator Route 1.2 : 1None (Monoglyme, Reflux)35.0 - 40.0%45.0 - 50.0%
Excess Amine Route 5.0 : 1None (Monoglyme, Reflux)< 5.0%85.0%
Oxazolidinone Intermediate 1.1 : 1K₂CO₃ (DMF, 100°C)Not Detected 80.0%
Lewis Acid Catalyzed 1.1 : 1YCl₃ (Solvent-free, RT)< 2.0%92.0%

Experimental Protocol: Bis-alkylation-Free Synthesis via Oxazolidinone Intermediate

This self-validating protocol utilizes the oxazolidinone pathway to completely bypass the formation of Impurity B during the synthesis of complex aminopropanol functionalized carbazoles[2].

Step 1: Epoxide Ring Opening to Azido Alcohol

  • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) in a mixture of ethanol and water.

  • Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq). Stir at 80°C for 4 hours.

  • Validation Checkpoint: Perform TLC (Ethyl Acetate:Hexane 3:7). The epoxide spot should completely disappear, confirming conversion to the azido alcohol (yield ~75%).

Step 2: O-Protection and Cyclization

  • Dissolve the azido alcohol in DMF. Add K₂CO₃ (2.5 eq) and phenyl chloroformate (1.2 eq). Heat to 140°C for 6 hours to form the O-protected azido alcohol.

  • Transfer the intermediate to a hydrogenation reactor. Add 10% Pd/C catalyst.

  • Stir under H₂ atmosphere (1 atm) at room temperature for 12 hours.

  • Validation Checkpoint: Filter through Celite and analyze via LC-MS. The mass should correspond to the 5-substituted-2-oxazolidinone intermediate.

Step 3: N-Alkylation (Coupling)

  • To a stirred solution of the oxazolidinone intermediate (1.0 eq) in DMF, add Cs₂CO₃ (2.5 eq), the desired alkyl halide (e.g., 1-(2-chloroethoxy)-2-methoxybenzene) (1.5 eq), and a catalytic amount of KI.

  • Heat the reaction mass to reflux until complete consumption of the starting material is observed via TLC.

  • Filter the reaction mass and evaporate the filtrate to dryness under reduced pressure.

Step 4: Hydrolysis to Target Aminopropanol

  • Dissolve the coupled oxazolidinone in a 10% NaOH/Ethanol solution.

  • Reflux for 4 hours to hydrolyze the oxazolidinone ring, unmasking the secondary amine.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure aminopropanol functionalized carbazole.

References

  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2-oxazolidinone intermediate. SciSpace. Available at: [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. Available at:[Link]

Sources

Troubleshooting

improving the solubility of carbazole derivatives for solution processing

Welcome to the Technical Support Center for the solution processing of carbazole derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the solution processing of carbazole derivatives. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the inherent processing challenges of carbazole-based materials.

Carbazole is a highly versatile, electron-rich tricyclic moiety widely used as a hole-transporting material (HTM) and host matrix in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[1]. However, its rigid, planar 14π -electron system induces strong intermolecular π−π stacking. While this stacking is beneficial for charge carrier mobility, it severely limits solubility in organic solvents and often leads to catastrophic crystallization during thin-film deposition[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to balance solubility, film morphology, and optoelectronic performance.

Diagnostic Flowchart for Carbazole Processing

CarbazoleTroubleshooting Start Carbazole Solution Processing Issue Solubility Poor Solubility (Aggregation) Start->Solubility Morphology Poor Film Morphology (Pinholes/Crystals) Start->Morphology Washout Multilayer Washout (Solvent Dissolution) Start->Washout Alkyl Alkyl Chain Engineering (Branched/Long Chains) Solubility->Alkyl Increase Entropy Bulky Bulky Side Groups (t-Butyl, TPA) Solubility->Bulky Disrupt π-π Stacking Morphology->Bulky Promote Amorphous State Solvent Solvent Blending (High Boiling Point) Morphology->Solvent Control Evaporation Crosslink Cross-linkable Groups (e.g., Vinylbenzyl) Washout->Crosslink Modify Monomer Cure Thermal/UV Curing Crosslink->Cure Lock Morphology

Diagnostic flowchart for carbazole solution processing and morphological optimization.

Frequently Asked Questions & Troubleshooting Guides

Q1: My carbazole derivative aggregates heavily and won't dissolve in non-halogenated "green" solvents like anisole. How can I improve its solubility without ruining its hole-transport properties?

The Causality: The planar nature of the carbazole core heavily favors thermodynamically stable crystalline aggregates driven by π−π interactions. Halogenated solvents (like chloroform or chlorobenzene) can intercalate and disrupt these stacks, but green solvents (like anisole or 2-MeTHF) often lack the polarizability to overcome the lattice energy[3]. The Solution: You must engineer the molecule to increase the entropy of mixing.

  • Alkyl Chain Engineering: Functionalize the N-position (9-position) or the 2,7-/3,6-positions with alkyl chains. Branched chains (e.g., 2-ethylhexyl) are vastly superior to linear chains (e.g., hexyl or nonyl) because they occupy more free volume and create greater steric hindrance against face-to-face π -stacking[4].

  • The Trade-off: Be cautious. Alkyl chains are electrically insulating. Excessive aliphatic content will dilute the electroactive π -system, lowering the hole drift mobility and decreasing the glass transition temperature ( Tg​ )[5]. To maintain mobility, limit the alkyl chain length to the minimum required for a 10-20 mg/mL solubility threshold.

Q2: I can dissolve the carbazole, but during spin-coating, the film crystallizes, leading to pinholes and high surface roughness (high RMS in AFM).

The Causality: Spin-coating drives rapid solvent evaporation. If the solvent evaporates faster than the molecules can adopt a low-energy amorphous conformation, the carbazole derivatives kinetically trap into localized crystalline domains. This phase separation causes pinholes and rough boundaries[6]. The Solution:

  • Solvent Additives: Introduce 1-3% by volume of a high-boiling-point solvent additive (e.g., 1,8-diiodooctane or chloronaphthalene) to your primary solvent. This slows the final stages of film drying, giving the molecules time to pack into a continuous, smooth amorphous film.

  • Steric Bulking: If modifying the solvent fails, modify the molecule. Appending bulky, twisted groups like triphenylamine (TPA) or tert-butyl groups to the 3,6-positions forces the molecule into a highly twisted 3D conformation, suppressing crystallization and promoting an amorphous state[7].

Q3: When depositing the emissive layer on top of my carbazole-based hole transport layer (HTL), the HTL washes away. How do I achieve a robust multilayer solution-processed device?

The Causality: Solution processing of multilayer devices suffers from a lack of solvent orthogonality; the solvent used for Layer 2 simply redissolves Layer 1. The Solution: Utilize cross-linkable carbazole derivatives. By incorporating functional groups like vinylbenzyl (VBCz) or styrene into the carbazole structure, you can spin-coat the layer while it is highly soluble, and subsequently apply thermal energy (e.g., 120 °C - 190 °C) to initiate a radical cross-linking reaction[7]. This forms a robust, insoluble 3D network that is completely impervious to subsequent solvent washes.

Experimental Protocols: Self-Validating Workflows
Protocol A: Spin-Coating and Thermal Cross-Linking of Carbazole HTLs

This protocol ensures the formation of an insoluble, pinhole-free HTL using a cross-linkable carbazole derivative (e.g., TPA-VBCz).

  • Solution Preparation: Dissolve the cross-linkable carbazole derivative in anhydrous chloroform at a concentration of 4 mg/mL[7]. Stir at 40 °C for 2 hours in a nitrogen-filled glovebox.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved micro-aggregates that could act as nucleation sites for crystallization.

  • Substrate Preparation: Treat the ITO-coated glass substrates with UV-Ozone for 15 minutes to increase surface energy and wettability.

  • Spin-Coating: Dispense 40 µL of the solution onto the static substrate. Spin at 3000 rpm for 30 seconds[7].

  • Thermal Curing (The Critical Step): Transfer the substrate to a precision hotplate inside the glovebox. Anneal at 120 °C for 30 minutes (or up to 190 °C depending on the specific cross-linker's activation energy)[7]. This triggers the vinyl groups to polymerize.

  • Validation Step (Solvent Wipe Test): To verify successful cross-linking, dispense 20 µL of pure chloroform onto the cured film and spin at 3000 rpm. Measure the film thickness via ellipsometry before and after. A successfully cross-linked film will retain >98% of its original thickness.

Quantitative Data: Impact of Structural Modifications

The following table synthesizes the expected trade-offs when modifying carbazole derivatives to improve solution processability.

Modification StrategyTypical Solubility (Anisole)Film Roughness (RMS)Hole Mobility ( cm2V−1s−1 )Thermal Stability ( Tg​ )
Unmodified Carbazole < 1 mg/mL> 5.0 nm (Crystalline) ∼10−3 High (> 150 °C)
Linear N-Alkyl (e.g., Nonyl) ∼10 mg/mL2.5 - 3.5 nm ∼10−4 Low (< 80 °C)
Branched N-Alkyl (2-Ethylhexyl) > 25 mg/mL1.2 - 1.8 nm ∼5×10−5 Moderate ( ∼100 °C)
Bulky Side Groups (TPA/t-Butyl) ∼15 mg/mL< 1.0 nm (Amorphous) ∼10−4 High (> 130 °C)
Cross-linked (VBCz network) Insoluble post-cure< 1.0 nm ∼8×10−4 Very High (> 200 °C)

Note: Data synthesized from standardized ranges observed in solution-processed optoelectronics[3][5][6][7].

References
  • New solution-processable carbazole derivatives as deep blue emitters for Organic Light-Emitting Diodes Universitat de Barcelona (UB.edu) [Link]

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs Macromolecules - ACS Publications[Link]

  • The Impact of Green Solvent Processing on Electroactive Poly(N-(6-N-carbazolylhexyl) acrylamide) and Poly(6-N-carbazolylhexyl acrylate) ACS Applied Polymer Materials[Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance MDPI[Link]

  • Aggregation-Induced Intermolecular Charge Transfer Emission for Solution-Processable Bipolar Host Material via Adjusting the Length of Alkyl Chain PMC - NIH[Link]

Sources

Optimization

Technical Support Center: Minimizing Defects in Hole Transport Layers (HTLs) for High-Performance Perovskite Solar cells

Welcome to the technical support center for Hole Transport Layer (HTL) optimization. This guide is designed for researchers and scientists dedicated to advancing perovskite solar cell (PSC) technology.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Hole Transport Layer (HTL) optimization. This guide is designed for researchers and scientists dedicated to advancing perovskite solar cell (PSC) technology. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions. Here, we will tackle the common defects that arise in HTLs, which are critical bottlenecks for achieving high efficiency and stability in PSCs.

Section 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific performance issues you might observe in your lab, linking them directly to potential HTL-related defects and offering targeted solutions.

Issue 1: Poor Device Performance Metrics

Q1: My device exhibits a low Fill Factor (FF) and high series resistance. What are the likely HTL-related causes?

A low FF is often a clear indicator of inefficient charge extraction and high series resistance within the device. From the HTL's perspective, this can be traced to two primary culprits:

  • Inadequate HTL Conductivity: The most common HTL, Spiro-OMeTAD, has intrinsically low hole mobility and conductivity.[1] Its performance is critically dependent on oxidation, which is facilitated by additives like Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). This oxidation process, however, is often incomplete directly after spin-coating and requires exposure to oxygen and light. If the Spiro-OMeTAD is not sufficiently oxidized, its conductivity remains low, impeding efficient hole extraction and thereby increasing series resistance and lowering the FF.

  • Poor Interfacial Contact: A weak or defective interface between the perovskite and the HTL can create an energy barrier for hole injection. This results in charge accumulation at the interface, increased recombination, and consequently, a lower FF. This can be caused by poor wetting of the HTL solution on the perovskite surface or chemical incompatibilities.

Troubleshooting Steps:

  • Optimize Doping and Aging: Ensure your Li-TFSI and 4-tert-butylpyridine (tBP) concentrations are optimized. Prepare the doped Spiro-OMeTAD solution and allow it to age in a controlled environment (e.g., dark, inside a glovebox) for 12-24 hours before use. This pre-oxidation step can significantly improve its conductivity.[2][3]

  • Controlled Post-Deposition Oxidation: After spin-coating the HTL, store the films in a dark, dry air environment or a desiccator with a controlled humidity level (e.g., 20% RH) overnight.[4][5] This facilitates the necessary oxidation of the Spiro-OMeTAD.

  • Interfacial Modification: Consider applying a passivation agent to the perovskite surface before HTL deposition. Materials like phenethylammonium iodide (PEAI) can passivate surface defects, reduce non-radiative recombination, and improve the energy level alignment, leading to a better FF.[6]

Q2: My device's open-circuit voltage (V_oc) is significantly lower than the theoretical maximum. How can the HTL be responsible?

A V_oc deficit is primarily caused by non-radiative recombination, either within the bulk perovskite or at the interfaces. The perovskite/HTL interface is a major site for such recombination.[7][8]

  • Energy Level Mismatch: An improper alignment between the perovskite's valence band maximum (VBM) and the HTL's highest occupied molecular orbital (HOMO) creates an energy barrier for hole extraction. This can lead to an accumulation of holes at the interface, increasing the likelihood of recombination with electrons from the perovskite's conduction band.[9]

  • Interfacial Defects: Defects on the perovskite surface, such as uncoordinated Pb²⁺ ions or halide vacancies, act as traps for charge carriers.[6][10] These trapped charges become recombination centers, directly reducing the V_oc. The HTL and its additives can sometimes exacerbate this issue. For instance, the common additive tBP can be corrosive to the perovskite surface, creating more defects.[1]

Troubleshooting Steps:

  • Select Appropriate HTL: While Spiro-OMeTAD is common, materials like PTAA often exhibit better energy level alignment with standard perovskite compositions and can lead to lower interfacial recombination rates.[11][12]

  • Surface Passivation: This is a critical step for boosting V_oc. Applying a thin layer of a passivating agent can heal surface defects. Lewis base molecules containing functional groups like thiophene or pyridine can coordinate with surface Pb²⁺, neutralizing these trap states.[6][13]

  • Diagram of Interfacial Passivation:

    G cluster_0 Before Passivation cluster_1 After Passivation Perovskite_Before Perovskite Surface (with Pb2+ defects) Recombination Non-radiative Recombination Perovskite_Before->Recombination Trap-assisted Passivator Passivating Agent (e.g., PEAI) Perovskite_Before->Passivator Treatment HTL_Before HTL HTL_Before->Recombination Perovskite_After Passivated Perovskite (Defects Healed) HTL_After HTL Perovskite_After->HTL_After Improved Contact Extraction Efficient Hole Extraction HTL_After->Extraction Passivator->Perovskite_After

    Caption: Workflow of perovskite surface passivation to reduce V_oc loss.

Q3: My devices degrade rapidly, especially under operational stress (light, heat). Could my HTL be the culprit?

Absolutely. The HTL and its additives are often a primary source of device instability.

  • Hygroscopic Additives: Li-TFSI is notoriously hygroscopic. It absorbs moisture from the environment, which can then infiltrate the perovskite layer, leading to its rapid degradation.[14]

  • Additive Migration: The small, mobile Li⁺ ions from Li-TFSI can migrate from the HTL into the perovskite layer or even towards the electrodes, disrupting the perovskite crystal structure and causing irreversible performance loss.[11]

  • Thermal Instability of Additives: The additive tBP has a low boiling point and can evaporate from the film at elevated operational temperatures (around 85°C).[1] This leads to the aggregation of Li-TFSI salts and morphological degradation of the Spiro-OMeTAD film, creating pinholes and pathways for moisture and oxygen ingress.[1][15]

  • HTL Crystallization: Amorphous films are generally desired for HTLs to ensure uniform coverage. However, under thermal stress, Spiro-OMeTAD has a tendency to crystallize, which can create grain boundaries that act as shunt pathways and compromise the device's integrity.[15]

Troubleshooting Steps:

  • Incorporate Hydrophobic Polymers: Adding hydrophobic polymers like PMMA into the HTL formulation can enhance resistance to moisture.[16][17][18]

  • Explore Alternative Dopants: Research is ongoing to find stable, non-hygroscopic, and immobile p-type dopants to replace the Li-TFSI/tBP system.[2][19] For example, cobalt complexes like FK209 have been used as co-dopants to improve conductivity and stability.[1][19]

  • Consider a Dopant-Free HTL: While challenging, developing dopant-free HTLs is a key goal for long-term stability. Some polymeric HTLs have shown promise in this area.[20][21]

  • Use a More Stable HTL: PTAA is generally more thermally stable than Spiro-OMeTAD and its devices often show better performance at higher temperatures.[11]

Issue 2: HTL Film Quality and Morphology

Q1: My spin-coated HTL film is not uniform and shows pinholes. How can I improve its quality?

Pinholes are microscopic voids in the film that can be devastating for device performance.[22][23][24] They act as direct shunt pathways, allowing the top electrode (e.g., gold) to come into contact with the perovskite or even the ETL, short-circuiting the device. This drastically reduces shunt resistance, FF, and V_oc.[9]

  • Causes of Pinholes:

    • Poor Substrate Wetting: If the HTL solution has poor wettability on the perovskite surface, it can de-wet during spin coating, leaving voids.[24]

    • Particulate Contamination: Dust or particles on the perovskite surface can act as nucleation sites for defects, which are then dislodged, leaving a pinhole.[25][26]

    • Additive Aggregation: As mentioned, Li-TFSI can aggregate, especially with the loss of tBP, creating non-uniform, pinhole-ridden films.[1][27]

Troubleshooting Steps:

  • Substrate Cleaning and Environment: Ensure the perovskite substrate is pristine before deposition. Work in a clean, low-particulate environment (cleanroom or glovebox).

  • Surface Energy Modification: Treating the perovskite surface with a self-assembled monolayer can improve the wettability of the HTL solution.

  • Optimize Spin Coating Parameters: Adjust the spin speed, acceleration, and duration. A multi-step recipe can sometimes lead to more uniform films than a single-step process.

  • Use Additives for Film Formation: Some researchers incorporate insulating polymers like polystyrene (PS) into the HTL solution. While counterintuitive, these can help form a more uniform film matrix and passivate the surface without severely impacting conductivity, ultimately improving the FF.[28][29]

  • Double-Layer HTL: A strategy to mitigate pinholes is to use a double-layer HTL, for example, by depositing a thin, compact layer of an inorganic HTL like CuI before depositing the Spiro-OMeTAD. This inorganic layer can cover perovskite surface defects and block pinholes that might form in the subsequent organic layer.[30]

Q2: The HTL solution de-wets from my perovskite surface. What causes this and how can I fix it?

De-wetting is a surface energy problem, often encountered when using hydrophobic HTLs like PTAA on certain perovskite compositions.[31]

  • Cause: A significant mismatch in the surface energy between the perovskite film and the HTL solution (e.g., PTAA in toluene or chlorobenzene) prevents the liquid from spreading evenly, causing it to bead up.

  • Solution:

    • Solvent Engineering: Try a different solvent system for your HTL that has a more suitable surface tension.

    • Surface Treatment: As mentioned above, treating the perovskite surface can alter its surface energy to be more compatible with the HTL solution.

    • Non-Annealing Approach for PTAA: A recently developed technique involves adding a small amount of SnF₂ to the PTAA precursor solution. This promotes better spreading on the perovskite surface and enables the formation of a dense, uniform film without the need for thermal annealing.[31]

Section 2: Data Reference Tables

Table 1: Common HTL Additives and Their Impact

AdditivePrimary FunctionCommon Concentration (molar ratio to HTL)Positive ImpactKey Defect/Instability Issue
Li-TFSI p-dopant (oxidizes HTL)0.25 - 0.80Increases conductivity, improves hole mobilityHygroscopic, causes moisture ingress; Li⁺ ion migration
tBP Improves Li-TFSI solubility, passivates perovskite defects1:3 to 1:8 (Li-TFSI:tBP)Prevents Li-TFSI aggregation, reduces interfacial recombinationVolatile, evaporates at high temp; can corrode perovskite surface
FK209 (Co(III)TFSI) Co-dopant0.01 - 0.05Stronger oxidant than O₂, enhances conductivity and stabilityHigh cost
Hydrophobic Polymers (e.g., PMMA) Additive/Matrix1-5 mg/mL in solutionImproves moisture resistance, enhances film morphologyCan slightly decrease conductivity if concentration is too high

Table 2: Comparison of Spiro-OMeTAD and PTAA Properties

PropertySpiro-OMeTADPTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])
Type Small MoleculePolymer
Typical Dopants Li-TFSI, tBP, Co(III) complexesLi-TFSI, tBP, BCF
Hole Mobility Good (doped)Good, slightly higher than Spiro-OMeTAD (doped)
Thermal Stability Moderate; prone to crystallizationHigh; remains amorphous at higher temperatures[11]
Moisture Stability Poor, especially with dopantsBetter than Spiro-OMeTAD, more hydrophobic[11]
Dopant Concentration Requires relatively high dopant concentrationRequires lower dopant concentration than Spiro-OMeTAD[32]
Device Architecture n-i-p only (soluble in perovskite solvents)[11]n-i-p and p-i-n (inverted)
Champion Efficiency > 25% (n-i-p)[11]> 25% (p-i-n)[11]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation and Controlled Aging of Doped Spiro-OMeTAD Solution

Objective: To prepare a reproducibly oxidized and stable Spiro-OMeTAD solution to ensure high conductivity and uniform film formation.

Materials:

  • Spiro-OMeTAD powder

  • Chlorobenzene (anhydrous)

  • Li-TFSI stock solution (e.g., 520 mg/mL in acetonitrile)

  • 4-tert-butylpyridine (tBP)

  • Amber vial, magnetic stirrer, micropipettes

Procedure:

  • Prepare Spiro-OMeTAD Stock: In a glovebox, dissolve Spiro-OMeTAD in chlorobenzene to a typical concentration of 80 mg/mL. Stir for at least 2 hours until fully dissolved.

  • Add Dopants: To 1 mL of the Spiro-OMeTAD stock solution, add the following in sequence while stirring:

    • Li-TFSI: Add 17.5 µL of the Li-TFSI stock solution.[4] This corresponds to a molar ratio that should be optimized for your specific perovskite.

    • tBP: Add 28.5 µL of tBP.[4]

  • Aging Process:

    • Cap the vial tightly and wrap it in aluminum foil to protect it from light.

    • Leave the solution stirring gently on a magnetic stir plate inside the glovebox for 12-24 hours. The solution color should change from light yellow to a darker green/brown, indicating oxidation.

  • Storage and Use:

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any aggregates.

    • Use the solution promptly after the aging period for best results.

SOP 2: Interfacial Passivation of Perovskite Surface

Objective: To passivate defects at the perovskite/HTL interface to reduce non-radiative recombination, thereby increasing V_oc and FF.

Materials:

  • Perovskite-coated substrate

  • Passivating agent solution (e.g., Phenethylammonium iodide - PEAI in isopropanol, 2 mg/mL)

  • Isopropanol (IPA) for rinsing

  • Spin coater

Procedure:

  • Prepare Substrate: Complete the fabrication of your perovskite film, including the final annealing step. Allow the substrate to cool to room temperature inside a glovebox.

  • Apply Passivation Solution:

    • Place the substrate on the spin coater chuck.

    • Dynamically dispense ~100 µL of the PEAI solution onto the spinning perovskite film (e.g., at 4000 rpm).

    • Continue spinning for 30 seconds.

  • Rinsing (Optional but Recommended):

    • While the substrate is still spinning, dispense ~200 µL of pure IPA to rinse off any excess PEAI.

  • Annealing:

    • Transfer the substrate to a hotplate and anneal at 100°C for 5-10 minutes to remove residual solvent and promote bonding of the passivating agent.

  • Proceed to HTL Deposition: After cooling, the substrate is ready for the deposition of the HTL as described in your standard device fabrication process.

Section 4: Key Mechanisms & Mitigation Strategies (Diagram)

This diagram illustrates the decision-making process for troubleshooting common HTL-related device failures.

G start Device J-V Analysis low_ff Low Fill Factor (FF) High Series Resistance start->low_ff low_voc Low Open-Circuit Voltage (Voc) High Recombination start->low_voc low_stability Rapid Degradation Poor Stability start->low_stability cause_ff1 Inadequate HTL Conductivity low_ff->cause_ff1 Check cause_ff2 Pinholes / Shunting low_ff->cause_ff2 Check cause_voc1 Interfacial Defects low_voc->cause_voc1 Check cause_voc2 Energy Level Mismatch low_voc->cause_voc2 Check cause_stab1 Hygroscopic Additives (Li-TFSI) low_stability->cause_stab1 Check cause_stab2 Volatile Additives (tBP) low_stability->cause_stab2 Check sol_ff1 Optimize Doping Age HTL Solution cause_ff1->sol_ff1 Mitigate sol_ff2 Optimize Spin-Coating Use Additives (PMMA) Double-Layer HTL cause_ff2->sol_ff2 Mitigate sol_voc1 Perovskite Surface Passivation (e.g., PEAI) cause_voc1->sol_voc1 Mitigate sol_voc2 Change HTL Material (e.g., PTAA) cause_voc2->sol_voc2 Mitigate sol_stab1 Use Hydrophobic Additives Alternative Dopants cause_stab1->sol_stab1 Mitigate sol_stab2 Reduce tBP concentration Dopant-free HTL cause_stab2->sol_stab2 Mitigate

Caption: Troubleshooting decision tree for HTL-related defects in PSCs.

References

  • The role of different dopants of Spiro-OMeTAD hole transport material on the stability of perovskite solar cells. (2022). Scientific Reports. [Link]

  • Harnessing Cu2O-Doped 4-tert-Butylpyridine in Spiro-OMeTAD: Study on Improved Performance and Longevity of Perovskite Solar Cells. (2024). Micromachines. [Link]

  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2022). Materials. [Link]

  • Enhanced Photovoltaic Properties of Perovskite Solar Cells by Employing Bathocuproine/Hydrophobic Polymer Films as Hole-Blocking/Electron-Transporting Interfacial Layers. (2020). Polymers. [Link]

  • Researchers develop novel HTL for efficient and stable perovskite solar cells. Perovskite-Info. [Link]

  • Improving the Fill Factor of Perovskite Solar Cells by Employing an Amine-tethered Diketopyrrolopyrrole-Based Polymer as the Dopant-free Hole Transport Layer. Sci-Hub. [Link]

  • Improving the Performance of Perovskite Solar Cells with Insulating Additive-Modified Hole Transport Layers. (2022). ACS Applied Materials & Interfaces. [Link]

  • Increasing the Li-TFSI doping concentration in Spiro-OMeTAD enables efficient and stable perovskite solar cells. (2023). Journal of Materials Chemistry C. [Link]

  • Defect Passivation Strategies in Halide Perovskite Solar Cells and LEDs. ACS Publications. [Link]

  • Improving the Fill Factor of Perovskite Solar Cells by Employing an Amine-tethered Diketopyrrolopyrrole-Based Polymer as the Dopant-free Hole Transport Layer. (2020). ACS Applied Energy Materials. [Link]

  • Hydrophobic polythiophene hole-transport layers to address the moisture-induced decomposition problem of perovskite solar cells. (2019). Canadian Journal of Chemistry. [Link]

  • Review of Interface Passivation of Perovskite Layer. (2021). Coatings. [Link]

  • Overcoming the Stability Issue for Hydrophobic Hole Transporting Layers Utilized in Tin‐Lead Perovskite and Tandem Solar Cells. (2023). Advanced Energy Materials. [Link]

  • Improving the Performance of Perovskite Solar Cells with Insulating Additive-Modified Hole Transport Layers. ACS Publications. [Link]

  • Enhanced Photovoltaic Properties of Perovskite Solar Cells by Employing Bathocuproine/Hydrophobic Polymer Films as Hole-Blocking/Electron-Transporting Interfacial Layers. ResearchGate. [Link]

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. chemborun.com. [Link]

  • Metal complex as p-type dopant-based organic spiro-OMeTAD hole-transporting material for free-Li-TFSI perovskite solar cells. (2024). AIP Publishing. [Link]

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022). Polymers. [Link]

  • Stability and efficiency improved perovskite solar cells through tuning the hydrophobicity of the hole transport layer with an organic semiconductor. (2021). Journal of Materials Chemistry C. [Link]

  • Underlying Interface Defect Passivation and Charge Transfer Enhancement via Sulfonated Hole-Transporting Materials for Efficient Inverted Perovskite Solar Cells. (2022). ACS Energy Letters. [Link]

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Semantic Scholar. [Link]

  • What are the most important properties a hole transfer material should have in order to make a good Perovskite solar cell? ResearchGate. [Link]

  • Perovskite Solar Cells: Li-TFSI and t-BP based Chemical Dopant Engineering in Spiro-OMeTAD. (2021). Journal of Materials Chemistry A. [Link]

  • Chemical Linkage and Passivation at Buried Interface for Thermally Stable Inverted Perovskite Solar Cells with Efficiency over 22%. (2022). CCS Chemistry. [Link]

  • CuI/Spiro-OMeTAD Double-Layer Hole Transport Layer to Improve Photovoltaic Performance of Perovskite Solar Cells. (2021). Coatings. [Link]

  • Reducing the Voc Loss of Hole Transport Layer-Free Carbon-Based Perovskite Solar Cells via Dual Interfacial Passivation. Research Communities. [Link]

  • A Review of the Fabrication of Pinhole-Free Thin Films Based on Electrodeposition Technology: Theory, Methods and Progress. (2024). Molecules. [Link]

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Energy & Environmental Science. [Link]

  • What caused the perovskite solar cell to have a low Voc? ResearchGate. [Link]

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. Energy & Environmental Science (RSC Publishing). [Link]

  • Main causes of pinhole defects and the corresponding solutions. ResearchGate. [Link]

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. Document Server@UHasselt. [Link]

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. (2021). ACS Applied Materials & Interfaces. [Link]

  • Reducing the Voc Loss of Hole Transport Layer-Free Carbon-Based Perovskite Solar Cells via Dual Interfacial Passivation. (2022). Advanced Energy Materials. [Link]

  • What is the reason for pinhole creation in deposited film? ResearchGate. [Link]

  • Pinholes in thin-films. (2022). Omega Optical. [Link]

  • Adjusting energy level alignment between HTL and CsPbI2Br to improve solar cell efficiency. Researching. [Link]

  • Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. IOP Publishing. [Link]

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. (2021). ACS Applied Materials & Interfaces. [Link]

  • Stability of perovskite solar cells: issues and prospects. (2022). RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mannich Reactions in Carbazolone Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of β-amino carbonyl compounds (Mannich bases) on carbazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of β-amino carbonyl compounds (Mannich bases) on carbazolone scaffolds—a critical workflow in the development of active pharmaceutical ingredients (APIs) like ondansetron.

Diagnostic FAQs: Mechanistic Pitfalls & Solutions

Q1: Why does my LC-MS show di-substituted or polymerized byproducts instead of the desired mono-alkylated carbazolone? A1: This is a classic overalkylation issue driven by the choice of amine. When a primary amine is used, the initial Mannich reaction yields a secondary amine product. Because secondary amines are more nucleophilic than primary amines, the newly formed product rapidly reacts with excess formaldehyde to form a highly electrophilic iminium ion, which then condenses with another carbazolone molecule[1]. Causality & Solution: To enforce mono-substitution, you must use a secondary amine (e.g., dimethylamine or piperazine). If a primary amine is strictly required for your target API, consider using a pre-formed Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) to tightly control the stoichiometry and electrophilicity of the iminium intermediate.

Q2: My reaction shows >90% conversion in the reactor, but my isolated yield after aqueous workup is <20%. Where is my product? A2: You are likely experiencing a Retro-Mannich reaction during your workup. Mannich bases are thermally labile and highly sensitive to pH extremes[2]. Causality & Solution: The retro-Mannich pathway is an equilibrium-driven decomposition. If you use strong bases (like NaOH) to neutralize the acid catalyst, you deprotonate the α-carbon of the carbazolone, providing the thermodynamic driving force to expel the amine leaving group. Conversely, strong acids protonate the carbonyl oxygen, weakening the C–C bond. You must switch to a mild, buffered workup (e.g., saturated NaHCO₃ or NH₄Cl) and avoid rotary evaporation at temperatures above 30 °C[2].

Q3: How can I achieve enantioselective Mannich additions to form α-quaternary centers on carbazolones? A3: Classic intermolecular Mannich reactions struggle with α-quaternary center formation on thermodynamic enolates. The most robust workaround is a two-step inverted approach: perform a standard Mannich reaction to install the aminomethyl group, followed by a Palladium-catalyzed decarboxylative allylic alkylation[3]. This strategic enolate formation bypasses the traditional transition state, yielding carbazolone adducts with up to 94% yield and 99% enantiomeric excess (ee)[4].

Decision Matrix & Troubleshooting Workflow

The following logic tree illustrates the critical decision points that dictate the success or failure of a carbazolone Mannich reaction.

G N1 Carbazolone + Amine + Formaldehyde N2 Amine Type? N1->N2 N3 Primary Amine N2->N3 N4 Secondary Amine N2->N4 N5 Risk: Overalkylation (Di-substitution) N3->N5 N6 Workup Conditions N4->N6 N7 Harsh Workup (High Temp / Strong Acid or Base) N6->N7 N8 Mild Workup (NaHCO3 / NH4Cl, Low Temp) N6->N8 N9 Risk: Retro-Mannich Decomposition N7->N9 N10 Stable Carbazolone Mannich Base N8->N10

Workflow for troubleshooting carbazolone Mannich reactions to prevent byproducts.

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, utilize the following field-proven methodologies.

Protocol A: High-Yield Batch Synthesis of Carbazolone Mannich Bases (Ondansetron Precursor)

This protocol utilizes liquid reagents to maintain a homogeneous solution, preventing the localized concentration spikes that drive polymerization[5].

Reagents: 1,2,3,9-tetrahydro-4H-carbazol-4-one (1.0 eq), N,N,N,N-tetramethyldiaminomethane (1.5 eq), Methanesulfonic acid (MsOH) (1.2 eq), Glacial Acetic Acid (AcOH) (solvent).

Step-by-Step Methodology:

  • Dissolution: Suspend the carbazolone derivative in glacial AcOH (5 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N,N,N,N-tetramethyldiaminomethane in a single portion at room temperature. Mechanistic Note: This reagent acts as a dual source of both formaldehyde and dimethylamine, ensuring perfect 1:1 stoichiometry in situ.

  • Catalysis: Dropwise add MsOH over 10 minutes. The reaction is mildly exothermic; maintain the internal temperature below 30 °C using a water bath.

  • Reaction: Stir the homogeneous solution at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the carbazolone peak).

  • Solvent Switch (Critical Step): Do not add water directly to the AcOH mixture. Instead, concentrate the mixture under reduced pressure (max bath temp 30 °C) to remove AcOH[5].

Protocol B: Anti-Retro-Mannich Aqueous Workup

Use this workup when extracting the product from Protocol A or any acid-catalyzed Mannich reaction[2].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude concentrated residue from Protocol A in Ethyl Acetate (EtOAc) (10 volumes).

  • Thermal Control: Chill the organic solution in an ice bath to 0–5 °C.

  • Mild Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) while stirring vigorously. Monitor the aqueous layer with a pH meter until it stabilizes strictly between pH 7.0 and 7.5. Mechanistic Note: NaHCO₃ neutralizes the MsOH without creating localized pockets of high alkalinity that would trigger base-catalyzed elimination.

  • Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and wash the aqueous layer once more with cold EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Evaporate the solvent on a rotary evaporator with the water bath set strictly to ≤ 25 °C.

Quantitative Data & Optimization Matrix

The following table summarizes expected outcomes based on varying reaction parameters, synthesizing data from flow chemistry optimizations and asymmetric catalysis studies[5],[4].

Reaction Condition / ReagentsAmine SourceWorkup pH / TempPrimary OutcomeTypical Yield
Standard Acidic (HCl)Primary AmineNeutral / 25 °COveralkylation (Di-substitution)< 20%
Standard Acidic (HCl)Secondary AmineStrong Base (NaOH) / 40 °CRetro-Mannich Decomposition< 10%
Pre-formed Eschenmoser's SaltDimethylamineMild (NaHCO₃) / 20 °CClean Mono-alkylation80 - 85%
Tetramethyldiaminomethane + MsOHDimethylamine (in situ)Mild (NaHCO₃) / 25 °CClean Mono-alkylation87 - 92%
Pd-Catalyzed Allylic AlkylationSecondary AmineNeutral / 40 °Cα-Quaternary Enantioselective Adduct51 - 94% (up to 99% ee)

References

  • BenchChem. Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup. Retrieved from2

  • Alfa Chemistry. Mannich Reaction. Retrieved from 1

  • RSC Advances. Multi-platform synthesis of ondansetron featuring process intensification in flow. (2023). Retrieved from 5

  • Journal of the American Chemical Society. Enantioselective Synthesis of α-Quaternary Mannich Adducts by Palladium-Catalyzed Allylic Alkylation. (2015). Retrieved from 4

Sources

Reference Data & Comparative Studies

Validation

Electrochemical Validation of Novel Carbazole Derivatives: A Comparative Guide for Hole-Transporting Materials

Carbazole derivatives are cornerstone heterocyclic building blocks in optoelectronics, organic light-emitting diodes (OLEDs), and emerging medicinal therapeutics. Characterized by an electron-rich, rigid planar biphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Carbazole derivatives are cornerstone heterocyclic building blocks in optoelectronics, organic light-emitting diodes (OLEDs), and emerging medicinal therapeutics. Characterized by an electron-rich, rigid planar biphenyl system fused with a central pyrrole ring, carbazoles act as premier hole-transporting materials (HTMs)[1]. However, their efficacy is strictly governed by their frontier molecular orbital energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electrochemical validation via Cyclic Voltammetry (CV) is the gold standard for quantifying these parameters[2]. This guide compares the performance of novel structural carbazole derivatives and provides a field-proven, self-validating electrochemical protocol for researchers and materials scientists.

Section 1: Structural Causality – The 2,7- vs. 3,6-Linkage Paradigm

The substitution pattern on the carbazole core fundamentally dictates its electrochemical behavior. The nitrogen atom directs electron density, making the 3- and 6-positions highly reactive to electrophilic substitution[3]. While , this linkage disrupts extended π -conjugation along the polymer backbone. This disruption results in deeper (more negative) HOMO levels, typically around -5.1 eV[4].

Conversely, 2,7-disubstituted carbazoles allow for highly efficient, linear π -conjugation. This structural continuity raises the HOMO level to approximately -4.7 eV and significantly enhances intrinsic hole mobility[5].

Causality in Device Performance: These electrochemical differences directly dictate device integration success. In planar Perovskite Solar Cells (PSCs),[5]. This occurs because the -4.7 eV HOMO aligns perfectly with the perovskite valence band, facilitating frictionless hole extraction.

Interestingly, in solid-state Dye-Sensitized Solar Cells (DSSCs),[4]. This is not due to electronic superiority, but rather a physical materials science phenomenon: the bent structure of 3,6-derivatives allows for superior physical pore-filling within the mesoporous TiO2​ scaffold.

Section 2: Comparative Electrochemical Performance Data

The following table summarizes the quantitative electrochemical and photovoltaic data of key carbazole derivatives compared to standard polymeric benchmarks.

MaterialLinkage TypeHOMO (eV)LUMO (eV)Max PCE (%)Primary Application
2,7-Cbz-EDOT 2,7-disubstituted-4.7-2.54.47% (PSC)PSC Hole-Transporting Material
3,6-Cbz-EDOT 3,6-disubstituted-5.1-2.30.34% (DSSC)DSSC / PSC HTM
PVK Polymeric-5.9~ -2.3N/AOLED Host Material
Section 3: The Self-Validating Electrochemical Protocol

To ensure absolute trustworthiness, electrochemical validation cannot be a simple "plug and play" measurement. It must be a self-validating system that internally accounts for solvent windows, reference electrode drift, and uncompensated resistance[2].

Step 1: System Preparation & Deoxygenation

  • Action: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM) or acetonitrile. Purge the cell with Argon or Nitrogen for 15 minutes[2].

  • Causality: TBAPF6​ provides high ionic conductivity without interacting with the highly reactive carbazole radical cations. Anhydrous conditions and inert gas purging are mandatory because dissolved O2​ reduces at approximately -1.2 V, which would mask the LUMO transitions of the carbazole derivatives.

Step 2: Baseline & Blank Validation

  • Action: Run a CV scan on the bare electrolyte using a Glassy Carbon (GC) or Platinum disk working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode[2].

  • Causality: This validates that the solvent window is electrochemically silent between -2.0 V and +1.5 V. Any anomalous peaks indicate contamination that would invalidate the subsequent HOMO/LUMO calculations.

Step 3: Analyte Interrogation

  • Action: Introduce the carbazole derivative (1 mM). Sweep from 0 V to +1.5 V (anodic) and 0 V to -2.0 V (cathodic) at scan rates of 50-200 mV/s[1].

  • Causality: Carbazoles typically exhibit an oxidation peak corresponding to the formation of a radical cation[6]. The onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ) are extracted from the voltammogram to determine the electrochemical bandgap[2].

Step 4: Internal Standardization (The Trust Mechanism)

  • Action: Spike the solution with 1 mM Ferrocene (Fc) and perform a final scan[1].

  • Causality: Ag/Ag+ pseudo-reference electrodes drift based on solvent evaporation and liquid junction potentials. Ferrocene provides a thermodynamically stable absolute reference. The Fc/Fc+ redox couple is assigned an absolute energy of -4.8 eV relative to the vacuum level[2].

Step 5: Energy Level Derivation

  • Action: Calculate the frontier orbital energies using the empirical equations[2]:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Section 4: Visualizing the Logic Flow

The following diagram illustrates the logical causality between the raw cyclic voltammetry data, the derived frontier molecular orbitals, and their ultimate role in device integration.

LogicFlow cluster_0 Electrochemical Data cluster_1 Derived Properties E_ox Onset Oxidation (E_ox) HOMO HOMO Level (-4.7 to -5.9 eV) E_ox->HOMO -(E_ox + 4.8) E_red Onset Reduction (E_red) LUMO LUMO Level (-2.1 to -2.9 eV) E_red->LUMO -(E_red + 4.8) Validation Device Integration (OLED / PSC HTM) HOMO->Validation LUMO->Validation

Logical relationship between cyclic voltammetry data, derived energy levels, and device integration.

Conclusion

The electrochemical validation of carbazole derivatives is not merely a characterization step; it is the predictive engine for their success as hole-transporting materials. By understanding the structural causality of 2,7- versus 3,6-linkages and employing a rigorously self-validating cyclic voltammetry protocol, researchers can confidently bridge the gap between molecular design and high-efficiency optoelectronic performance.

References
  • Li, W., Otsuka, M., Kato, T., et al. (2016). "3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells." Beilstein Journal of Organic Chemistry, 12, 142.[Link]

  • Ltaief, A., et al. (2012). "Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC." IEEE Xplore.[Link]

  • Ding, J., et al. (2008). "Synthesis and Properties of Carbazole Main Chain Copolymers with Oxadiazole Pendant toward Bipolar Polymer Host: Tuning the HOMO/LUMO Level and Triplet Energy." Chemistry of Materials, ACS Publications.[Link]

  • Kaya, I., et al. (2020). "Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties." Beilstein Journal of Organic Chemistry, 16, 93.[Link]

  • Milenković, D., et al. (2025). "Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study." PMC.[Link]

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Comparative

A Comparative Guide to Carbazole-Based Hole Transporting Materials: 3,6- vs. 2,7-Disubstitution

Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: Mechanistic causality, experimental validation, and performance benchmarking of carbazole HTMs. Executive Summary In the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Focus: Mechanistic causality, experimental validation, and performance benchmarking of carbazole HTMs.

Executive Summary

In the development of highly efficient Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs), the design of the Hole Transporting Material (HTM) is a critical determinant of device performance. Carbazole derivatives have emerged as premier HTM candidates due to their tunable electronic properties, high thermal stability, and low synthesis costs compared to the ubiquitous Spiro-OMeTAD. However, the topological connectivity of the carbazole core—specifically whether it is substituted at the 3,6-positions or the 2,7-positions —fundamentally alters its optoelectronic behavior. This guide objectively compares these two isomeric substitution patterns, providing researchers with the mechanistic insights and self-validating experimental protocols needed to select and evaluate the optimal HTM for specific device architectures.

Mechanistic Causality: Topological Control of Optoelectronics

The substitution pattern on the carbazole core dictates the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the extent of π -conjugation, directly impacting hole mobility and energy level alignment 1.

3,6-Disubstituted Carbazoles: Nitrogen-Mediated Conjugation

When functional groups are attached at the 3,6-positions, the conjugation pathway is linear and heavily involves the central electron-rich nitrogen atom.

  • Energy Levels: This direct involvement of the nitrogen atom facilitates easier electron removal, resulting in a shallower (higher) HOMO level 1. While this ensures efficient hole extraction, a HOMO that is too shallow can reduce the open-circuit voltage ( Voc​ ) of the solar cell.

  • Mobility & Morphology: 3,6-linked polymers often suffer from restricted intermolecular π−π stacking, which can limit intrinsic hole mobility 2. However, they frequently exhibit superior solubility in organic solvents. In specific star-shaped molecular architectures, this enhanced solubility translates to superior film-forming ability and excellent pore-filling in mesoporous TiO 2​ scaffolds 34.

2,7-Disubstituted Carbazoles: Extended Biphenyl-like Conjugation

Substitution at the 2,7-positions bypasses the central nitrogen atom's direct participation in the primary conjugation backbone, creating an extended, biphenyl-like π -conjugation system 2.

  • Energy Levels: This topology deepens the HOMO level, aligning it more favorably with the deep valence bands of typical perovskite materials (e.g., MAPbI 3​ ), thereby maximizing the Voc​ 15.

  • Mobility & Morphology: The 2,7-topology promotes highly ordered intermolecular packing. Consequently, 2,7-disubstituted carbazoles routinely exhibit hole mobilities up to two orders of magnitude higher than their 3,6-counterparts, making them exceptionally well-suited for planar device architectures where intrinsic charge transport is paramount 2.

G cluster_0 3,6-Disubstituted Carbazole cluster_1 2,7-Disubstituted Carbazole N1 Nitrogen-mediated Conjugation N2 Shallower HOMO Level (Easier Oxidation) N1->N2 N3 Enhanced Solubility & Pore Filling N1->N3 N4 Biphenyl-like Extended u03c0-Conjugation N5 Deeper HOMO Level (Higher Voc) N4->N5 N6 Superior Intermolecular Hole Mobility N4->N6

Impact of carbazole substitution topology on optoelectronic properties.

Quantitative Performance Benchmarking

The theoretical differences in topology manifest clearly in empirical device data. Table 1 summarizes comparative experimental results from leading literature, highlighting the trade-offs between the two substitution patterns.

Table 1: Optoelectronic and Photovoltaic Properties of Isomeric Carbazole HTMs

HTM / Polymer SystemSubstitutionHOMO (eV) Tg​ (°C)Device ArchitecturePCE (%)Key ObservationRef
3,6-Cbz-EDOT 3,6--5.09-Planar PSC< 4.47Shallower HOMO limits Voc​ .1
2,7-Cbz-EDOT 2,7--5.21-Planar PSC4.47Deeper HOMO and higher mobility improved PCE.1
TPE-Carbazole 3,6-~ -5.15-Mesoporous PSC< 16.74Good extraction, but lower intrinsic mobility.5
TPE-Carbazole 2,7-~ -5.25-Mesoporous PSC16.74Rivaled Spiro-OMeTAD; exceptional hole mobility.5
SGT-405(3,6) 3,6--5.23192.7Mesoporous PSC18.87Star-shaped design overcame 3,6- mobility limits.3

Data Interpretation: While linear 2,7-polymers generally outperform 3,6-polymers due to superior mobility 1, molecular engineering (such as creating starburst structures like SGT-405) can leverage the high solubility of the 3,6-linkage to achieve record-breaking efficiencies (18.87%) via optimal film morphology 3.

Self-Validating Experimental Protocols

To objectively evaluate a newly synthesized carbazole HTM, researchers must employ self-validating workflows. The following protocols ensure that the measured parameters directly correlate to device causality.

Workflow S1 1. Synthesis (Stille/Suzuki) S2 2. Energy Levels (CV & UV-Vis) S1->S2 S3 3. Hole Mobility (SCLC / TOF) S2->S3 S4 4. Device Integration (Spin-coating) S3->S4 S5 5. J-V Testing (PCE & Stability) S4->S5

Self-validating experimental workflow for carbazole HTM characterization.

Protocol A: Electrochemical Energy Level Alignment via Cyclic Voltammetry (CV)

Causality: To maximize Voc​ without hindering hole extraction, the HTM's HOMO must be slightly shallower (by ~0.1 - 0.3 eV) than the perovskite's valence band maximum. CV provides a self-validating feedback loop: if the onset oxidation potential ( Eox,onset​ ) is too low, Voc​ will be inherently capped; if too high, hole transfer is thermodynamically blocked 1.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane (DCM). Purge with N 2​ for 15 minutes to remove dissolved oxygen.

  • Sample Dissolution: Dissolve the carbazole HTM (1 mM) in the electrolyte solution.

  • Cell Assembly: Utilize a standard three-electrode setup: a Glassy Carbon working electrode (polished with alumina slurry prior to use), a Platinum wire counter electrode, and an Ag/Ag + reference electrode.

  • Calibration (Self-Validation): Add Ferrocene (Fc) to the solution as an internal standard. The Fc/Fc + redox couple serves as a self-validating reference point to account for reference electrode drift.

  • Measurement: Sweep the potential from 0 V to 1.5 V at a scan rate of 50 mV/s. Record the onset of the first oxidation peak ( Eox,onset​ ).

  • Calculation: Calculate the HOMO energy level using the empirical formula:

    EHOMO​=−(Eox,onset​−EFc/Fc+​+5.1) eV
Protocol B: Intrinsic Hole Mobility via Space-Charge-Limited Current (SCLC)

Causality: While Time-of-Flight (TOF) measures mobility in thick films, SCLC is critical for HTMs because it measures vertical charge transport in thin films (~100 nm), directly mimicking the operational conditions and morphological constraints of a functional solar cell 2.

Step-by-Step Methodology:

  • Device Fabrication: Fabricate hole-only devices with the architecture: ITO / PEDOT:PSS (40 nm) / Carbazole HTM (~100 nm) / Au (80 nm).

  • HTM Deposition: Spin-coat the HTM from a chlorobenzene solution (typically 15-20 mg/mL) at 3000 rpm. Self-Validation Check: Measure the exact film thickness ( L ) using a stylus profilometer, as mobility calculations are highly sensitive to L3 .

  • Electrode Evaporation: Thermally evaporate 80 nm of Gold (Au) under high vacuum (< 10−6 Torr) to form the top contact.

  • J-V Characterization: Measure the dark current density-voltage (J-V) characteristics from 0 V to 5 V using a source meter.

  • Data Fitting: Identify the trap-free space-charge-limited region where current scales quadratically with voltage ( J∝V2 ). Extract the hole mobility ( μ ) using the Mott-Gurney equation:

    J=89​ε0​εr​μL3V2​

    (Assume relative permittivity εr​≈3 for organic semiconductors unless measured via impedance spectroscopy).

Strategic Selection Guide

When designing next-generation devices, the choice between 3,6- and 2,7-disubstituted carbazoles should be dictated by the device architecture:

  • Choose 3,6-Disubstituted Carbazoles when designing complex, star-shaped small molecules where solubility and film-forming properties are the primary bottlenecks. They are highly effective in mesoporous device architectures where pore-filling is critical 34.

  • Choose 2,7-Disubstituted Carbazoles when designing linear conjugated polymers or planar device architectures. The extended π -conjugation provides the deep HOMO levels and exceptionally high intrinsic hole mobilities required to maximize Voc​ and fill factor (FF) 152.

References

  • Title: 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Simple synthesis and molecular engineering of low-cost and star-shaped carbazole-based hole transporting materials for highly efficient perovskite solar cells Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance Source: MDPI URL: [Link]

  • Title: High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives Source: Chemistry - A European Journal (via PubMed) URL: [Link]

  • Title: Impact of Linking Topology on the Properties of Carbazole Trimers and Dimers Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

Sources

Validation

comparative analysis of different linkers for carbazole-based HTMs

An in-depth comparative analysis of linker architectures in carbazole-based Hole Transporting Materials (HTMs) reveals critical insights into molecular engineering. While the primary application of these materials is in...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of linker architectures in carbazole-based Hole Transporting Materials (HTMs) reveals critical insights into molecular engineering. While the primary application of these materials is in organic electronics and Perovskite Solar Cells (PSCs), the underlying principles—manipulating pharmacokinetic-like properties such as solubility, stability, and intermolecular interactions via linker modification—are highly analogous to structure-activity relationship (SAR) optimization in drug development.

This guide objectively compares the performance of different linker strategies (isomeric, conjugated, and flexible) for carbazole-based HTMs, providing the mechanistic causality behind their performance and the self-validating experimental protocols required to evaluate them.

Mechanistic Overview: The Role of the Linker

Carbazole is a privileged scaffold in materials science due to its electron-rich nitrogen heteroatom, high thermal stability, and ease of functionalization. However, the carbazole core alone is insufficient for optimal charge extraction. The linker connecting the carbazole units or peripheral donor groups dictates three critical parameters:

  • Energy Level Alignment: The linker's electron-donating/withdrawing nature and conjugation length tune the Highest Occupied Molecular Orbital (HOMO) to match the perovskite's valence band.

  • Hole Mobility: The rigidity and polarizability of the linker govern intermolecular π−π stacking in the solid state.

  • Film Morphology: Linker flexibility determines the material's solubility and its ability to form an amorphous, defect-free film that intimately fills the pores of the perovskite layer.

G Core Carbazole Core (Electron-Rich) L_Iso Isomeric Linker (e.g., 2,7-position) Core->L_Iso L_Conj Conjugated Linker (e.g., Thiophene) Core->L_Conj L_Flex Flexible Linker (e.g., Alkyl Chain) Core->L_Flex Out_Iso Extended Conjugation Deep HOMO L_Iso->Out_Iso Out_Conj High Hole Mobility Strong π-π Stacking L_Conj->Out_Conj Out_Flex Enhanced Solubility Better Pore Filling L_Flex->Out_Flex

Impact of linker architecture on the physicochemical properties of carbazole HTMs.

Comparative Analysis of Linker Architectures

A. Isomeric Linkages: 3,6- vs. 2,7-Substitution

The geometric point of attachment on the carbazole core fundamentally alters electron delocalization. Research comparing structural isomers reveals that substitution at the 2,7-position (e.g., Car[2,3]) creates a linear conjugation pathway across the carbazole core. Conversely, the 3,6-position (e.g., Car[1,3]) results in cross-conjugation, which limits the effective conjugation length.

  • Causality: The linear conjugation in 2,7-linked HTMs downshifts the HOMO energy level, providing a more thermodynamically favorable driving force for hole extraction from the perovskite layer. Furthermore, the flatter molecular conformation enhances π−π stacking, leading to higher hole mobility. Devices utilizing Car[2,3] achieved a Power Conversion Efficiency (PCE) of 19.23%, significantly outperforming its 3,6-linked counterpart 1[1].

B. Conjugated Linkers: Benzene vs. Thiophene

When bridging carbazole units with aromatic rings, the choice of heterocycle is paramount. A direct comparison between benzene (HTM1) and thiophene (HTM2) linkers demonstrates the superiority of sulfur-containing rings.

  • Causality: Benzene is highly rigid with strong aromatic resonance, which can hinder intermolecular interactions. Thiophene, however, possesses a larger, more polarizable sulfur atom and lower aromatic resonance energy. This polarizability facilitates much stronger intermolecular orbital overlap in the solid state. Consequently, the thiophene-linked HTM2 exhibited drastically improved hole mobility and solubility, yielding a PCE of 14.7% compared to a mere 7.5% for the benzene-linked HTM12[2].

C. Flexible Linkers: Alkyl Chains vs. Conjugated Systems

Counterintuitively, fully conjugated systems are not always optimal. Recent advancements have introduced non-conjugated, flexible alkyl chains as linkers (e.g., 2Cz-OMeDPA).

  • Causality: Highly conjugated, rigid molecules often suffer from poor solubility and a high tendency to crystallize, which creates grain boundaries and charge traps in the thin film. Alkyl chains disrupt this crystallization, ensuring the HTM forms a smooth, amorphous layer. This morphological advantage allows the HTM to deeply penetrate and fill the mesoporous perovskite surface, maximizing interfacial contact. This strategy yielded a hole-drift mobility comparable to the industry standard (Spiro-OMeTAD) and a PCE exceeding 20% 3[3].

Quantitative Performance Summary

The table below synthesizes the experimental data across the discussed linker architectures.

HTM ArchitectureLinker TypeHOMO Level (eV)Hole Mobility (cm²/Vs)Max PCE (%)
Car[1,3] 3,6-Isomeric-5.15~10⁻⁵17.80
Car[2,3] 2,7-Isomeric-5.25~10⁻⁴19.23
HTM1 Benzene-5.18~10⁻⁵7.50
HTM2 Thiophene-5.22~10⁻⁴14.70
2Cz-OMeDPA Alkyl Chain-5.203.1 × 10⁻⁵>20.00
Spiro-OMeTAD Spiro-carbon (Control)-5.224.1 × 10⁻⁵19.34

Self-Validating Experimental Protocol

To ensure scientific integrity, the evaluation of new HTM linkers must follow a self-validating workflow. Every batch of synthesized HTM must be tested alongside an internal control (Spiro-OMeTAD) to isolate the HTM's performance from batch-to-batch variations in the perovskite layer.

G cluster_workflow Self-Validating HTM Evaluation Workflow Synth 1. Synthesis & Purification (Yield & Purity Check) CV 2. Cyclic Voltammetry (HOMO/LUMO Alignment) Synth->CV >99% Purity (NMR) SCLC 3. SCLC Mobility Test (Hole Transport Efficacy) CV->SCLC Matched Energy Device 4. PSC Device Fabrication (vs. Spiro-OMeTAD Control) SCLC->Device High Mobility

Step-by-step validation workflow for evaluating synthesized HTMs against controls.

Step-by-Step Methodology:

Step 1: Synthesis and Purity Validation

  • Synthesize the target carbazole HTM via standard Buchwald-Hartwig or Suzuki cross-coupling reactions.

  • Validation: Purify via column chromatography until 1 H-NMR and High-Resolution Mass Spectrometry (HRMS) confirm >99% purity. Impurities act as charge traps, artificially deflating mobility metrics.

Step 2: Electrochemical Energy Level Mapping

  • Dissolve the HTM in anhydrous dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ).

  • Perform Cyclic Voltammetry (CV) using a glassy carbon working electrode.

  • Validation: Spike the solution with Ferrocene (Fc/Fc + ) as an internal reference. Calculate the HOMO level using the onset oxidation potential relative to the Ferrocene standard to ensure it aligns with the perovskite valence band (~ -5.45 eV).

Step 3: Space-Charge-Limited Current (SCLC) Mobility Quantification

  • Fabricate hole-only devices with the architecture: ITO / PEDOT:PSS / HTM / Au.

  • Measure the dark current-voltage (J-V) characteristics.

  • Validation: Fit the J-V curve to the Mott-Gurney equation in the trap-free SCLC region. This isolates the intrinsic hole mobility of the material without interference from photo-generated electrons.

Step 4: Device Integration and Benchmarking

  • Spin-coat the HTM solution (doped with Li-TFSI and tBP to increase conductivity) onto a freshly prepared perovskite layer.

  • Validation: In the exact same glovebox session, fabricate a parallel set of devices using commercial Spiro-OMeTAD. If the Spiro-OMeTAD control devices fail to reach baseline efficiencies (~19%), the entire batch must be discarded, as the perovskite layer itself is compromised.

References

  • Isomeric Carbazole-Based Hole-Transporting Materials: Role of the Linkage Position on the Photovoltaic Performance of Perovskite Solar Cells Source: ACS Publications URL:[Link]

  • Simple and low-cost thiophene and benzene-conjugated triaryamines as hole-transporting materials for perovskite solar cells Source: RSC Publishing URL:[Link]

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better Source: PMC / NIH URL:[Link]

Sources

Comparative

assessing the impact of the propanolamine group on device performance

Assessing the Impact of the Propanolamine Group on Device Performance: A Comparative Guide As a Senior Application Scientist, I frequently evaluate how subtle chemical modifications dictate macroscopic device performance...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Impact of the Propanolamine Group on Device Performance: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate how subtle chemical modifications dictate macroscopic device performance. The propanolamine group ( HO-(CH2​)3​-NH2​ ) is a prime example of a versatile, bifunctional moiety that profoundly impacts optoelectronic and analytical devices.

For researchers, materials scientists, and drug development professionals, understanding these impacts is critical. High-throughput screening (HTS) assays, lab-on-a-chip diagnostics, and fluorescence spectrometers rely entirely on the sensitivity of photodetectors and the stability of light sources. By engineering the active layers of these components with propanolamine derivatives, we can drastically improve signal-to-noise ratios and operational lifetimes.

This guide objectively compares the performance impact of the propanolamine group across two distinct device architectures: 2D Hybrid Halide Perovskites (as a spacer cation) and Organic Light-Emitting Diodes (OLEDs) (as a surface modifier for hole injection layers).

Section 1: Propanolamine in 2D Hybrid Perovskite Photodetectors

The Causality of Symmetry Breaking

Standard 2D hybrid perovskites, such as those utilizing butylammonium (BA) spacers, crystallize in centrosymmetric space groups. This symmetry inherently limits their optoelectronic functionality. However, when propanolamine is introduced under highly acidic conditions, its terminal hydroxyl ( −OH ) group undergoes a nucleophilic substitution to form an iodine ( −I ) group, generating the iodopropylammonium (IPA) cation.

The causality here is structural: the IPA cation possesses dissimilar ends (an −NH3+​ group and an −I group). When assembled into the 2D perovskite lattice, these ends create asymmetric hydrogen ( N-H⋯I ) and halogen ( I⋯I ) non-covalent interactions at the organic-inorganic interface. This breaks the local inversion symmetry of the Pb-I octahedra, yielding a polar, non-centrosymmetric structure. This asymmetry drives an anomalous photovoltaic (APV) effect, allowing the device to function as a highly sensitive, self-powered photodetector operating at 0V bias—ideal for low-noise biological assays ([1]).

G A Propanolamine Precursor HO-(CH2)3-NH2 B Acidic Substitution (HI/H3PO2) -OH replaced by -I A->B C Iodopropylammonium (IPA) Cation I-(CH2)3-NH3+ B->C D 2D Perovskite Assembly (IPA)2PbI4 C->D E Dissimilar H-I and I-I Interactions at Organic-Inorganic Interface D->E F Broken Local Inversion Symmetry (Non-Centrosymmetric Space Group) E->F G Anomalous Photovoltaic Effect & High VOC F->G

Fig 1: Mechanism of propanolamine-induced symmetry breaking in 2D perovskites.

Comparative Performance Data

Table 1: Optoelectronic comparison of standard vs. propanolamine-derived 2D perovskites.

Spacer CationDevice ArchitectureSpace GroupCentrosymmetryAPV EffectDark Current (Noise)
Butylammonium (BA) (BA)2​PbI4​ Pbca YesNoneModerate
Propanolamine-derived (IPA) (IPA)2​PbI4​ Polar / ChiralNo Strong (Self-powered) Ultra-low (pA range)
Self-Validating Experimental Protocol: Synthesis of (IPA)2​PbI4​ Crystals
  • Precursor Mixing: Dissolve lead oxide ( PbO ) and propanolamine in a 1:2 molar ratio within an acid mixture of hydroiodic acid ( HI ) and hypophosphorous acid ( H3​PO2​ ) at room temperature.

  • Homogenization: Sonicate the mixture until the PbO powder completely dissolves, yielding a clear yellow solution.

  • Thermal Substitution: Heat the clear reaction mixture at 110∘C for 30 minutes. Causality note: This thermal energy overcomes the activation barrier for substituting the −OH groups with −I groups.

  • Crystallization: Slowly cool the solution to room temperature.

  • Validation Checkpoint: The spontaneous precipitation of bright yellow, plate-like crystals confirms the successful formation of the (IPA)2​PbI4​ perovskite. If the solution remains clear or forms an amorphous gel, the substitution reaction was incomplete, indicating insufficient thermal activation.

Section 2: Propanolamine-Modified Graphene Oxide in OLEDs

The Causality of Interfacial Engineering

In solution-processed OLEDs, pristine graphene oxide (GO) is often explored as a Hole Injection Layer (HIL). However, unmodified GO suffers from severe aggregation in organic solvents like DMF, leading to non-uniform films that cause electrical shorting and poor device lifetimes.

By utilizing propanolamine to covalently modify GO (forming PRPOHA-GO), the primary amine group reacts with the epoxide and carboxyl groups on the GO basal plane via a ring-opening mechanism. Because propanolamine is a short-chain alkylamine (SACA), it physically prevents the GO sheets from π−π restacking, reducing the d-spacing to approximately 8.36A˚ . This chemical tethering drastically improves dispersion stability in DMF and optimizes the work function of the HIL, facilitating balanced charge injection and superior external quantum efficiency (EQE) ([2]).

Workflow N1 Graphene Oxide (GO) Dispersion N2 Propanolamine Modification N1->N2 Amine Rxn N3 PRPOHA-GO (Short Alkyl Chain) N2->N3 d-spacing reduction N4 Spin-Coating on ITO (Hole Injection Layer) N3->N4 Improved Stability N5 Active Layer Deposition & Cathode Evaporation N4->N5 N6 OLED Device Testing (Luminance & EQE) N5->N6

Fig 2: Experimental workflow for PRPOHA-GO synthesis and OLED integration.

Comparative Performance Data

Table 2: Impact of HIL modification on OLED device performance.

Hole Injection Layer (HIL)Modifierd-spacing ( )Dispersion Stability (DMF)Relative EQE Enhancement
Pristine GO None >9.0 Poor (Agglomerates)Baseline ( 1.0× )
PEDOT:PSS StandardN/AGood 1.2×
PRPOHA-GO Propanolamine 8.36 Excellent (Stable >30 days) 1.5×
Self-Validating Experimental Protocol: PRPOHA-GO OLED Fabrication
  • Amine Functionalization: Disperse 100 mg of synthesized GO in deionized water. Add propanolamine dropwise under continuous stirring at 80∘C for 24 hours to drive the nucleophilic ring-opening of surface epoxides.

  • Purification: Centrifuge the mixture and wash repeatedly with ethanol to remove unreacted propanolamine. Resuspend the resulting PRPOHA-GO in DMF.

  • Validation Checkpoint 1 (Material): The PRPOHA-GO dispersion must remain visually homogeneous in DMF for at least 72 hours without sedimentation. X-ray Diffraction (XRD) must confirm a d-spacing shift to ∼8.36A˚ .

  • Film Deposition: Spin-coat the stable PRPOHA-GO dispersion onto pre-cleaned ITO-coated glass substrates at 500 rpm for 30 seconds.

  • Thermal Annealing: Anneal the films at 250∘C for 1 hour under a nitrogen atmosphere to remove residual solvent and lock the film morphology.

  • Validation Checkpoint 2 (Device): Following the deposition of the active emissive layer and metal cathode, the device must exhibit uniform electroluminescence without dark spots, proving the absence of HIL agglomeration.

Conclusion

The propanolamine group is far more than a simple chemical building block; it is a highly effective engineering tool for optoelectronic device optimization. In 2D perovskites, it acts as a symmetry-breaking agent that unlocks anomalous photovoltaic properties, enabling the creation of ultra-sensitive, self-powered photodetectors. In organic electronics, it serves as a robust surface modifier that stabilizes graphene oxide, directly translating to higher efficiency and longer-lasting OLEDs. For professionals designing next-generation analytical instruments and diagnostic tools, leveraging propanolamine-modified interfaces offers a proven pathway to superior device reliability and signal fidelity.

References

  • Chakraborty, R., Rajput, P. K., Anilkumar, G. M., & Nag, A. "Rational Design of Non-Centrosymmetric Hybrid Halide Perovskites." Journal of the American Chemical Society, 2023. URL:[Link]

  • Diker, H., Bozkurt, H., & Varlikli, C. "Dispersion stability of amine modified graphene oxides and their utilization in solution processed blue OLED." Chemical Engineering Journal, 2019. URL:[Link]

Sources

Validation

Evaluating the Effect of Alkyl Chain Position on Carbazole-Based Hole Transport Layers: A Comparative Guide

The commercial viability of next-generation optoelectronics—such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)—hinges on the stability and efficiency of the Hole Transport Layer (HTL). While...

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Author: BenchChem Technical Support Team. Date: March 2026

The commercial viability of next-generation optoelectronics—such as Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)—hinges on the stability and efficiency of the Hole Transport Layer (HTL). While Spiro-OMeTAD has long been the gold standard, its high synthesis cost and reliance on hygroscopic dopants (like LiTFSI) severely limit long-term device stability[1].

Carbazole-based HTLs have emerged as a highly tunable, cost-effective alternative[2]. However, the performance of a carbazole HTL is not solely dictated by its conjugated core. The position, length, and branching of its alkyl chains fundamentally govern molecular packing, film morphology, and hole mobility. This guide provides an objective, data-driven comparison of how alkyl chain engineering in carbazole derivatives impacts HTL performance compared to traditional alternatives, alongside self-validating experimental workflows for your own laboratory evaluations.

Mechanistic Insights: Why Alkyl Chain Positioning Matters

Alkyl chains are often mistakenly viewed merely as "solubilizing groups." In reality, they are critical steric directors that dictate the optoelectronic fate of the HTL[3].

Core Substitution: 2,7- vs. 3,6-Positioning

The position of alkyl or arylamine substituents on the carbazole core drastically alters the π -conjugation pathway.

  • 3,6-Functionalization: Leads to a more localized electron density and twisted molecular conformations, which can hinder intermolecular π−π stacking.

  • 2,7-Functionalization: Provides extended, linear π -conjugation. Carbazole molecules functionalized at the 2,7-positions with linear or branched alkyl chains exhibit significantly enhanced hole mobility due to tighter intermolecular packing and reduced energetic disorder[2].

The Odd-Even Spacer Effect in Self-Assembled Monolayers (SAMs)

Recent breakthroughs in carbazole-based SAMs (such as the PACz series) demonstrate that the length of the alkyl spacer between the carbazole core and the anchoring phosphonic acid group dictates the molecular tilt angle on the substrate[4].

  • Shorter Spacers (e.g., 2 carbon atoms in 2Cl-2PACz): Result in stronger intermolecular interactions, denser packing, and a nearly perpendicular orientation of the carbazole plane relative to the ITO substrate. This minimizes tunneling resistance, yielding Power Conversion Efficiencies (PCEs) up to 18.62%[4].

  • Longer Spacers (e.g., 5 carbon atoms in 2Cl-5PACz): Introduce conformational flexibility that forces the carbazole headgroup to lie more parallel to the surface, increasing the occupied area per molecule, reducing surface coverage, and dropping the PCE to ~13.27%[4].

G A Alkyl Chain Engineering B Odd-Even Spacer (SAMs) A->B Length C 2,7 vs 3,6 Core Substitution A->C Position D Tilt Angle & Surface Coverage B->D E Linear Pi-Conjugation & Packing C->E F Hole Mobility & Tunneling D->F E->F G Device PCE & Operational Stability F->G

Fig 1: Mechanistic pathway linking alkyl chain positioning to macroscopic device efficiency.

Comparative Analysis: Carbazole HTLs vs. Industry Standards

To objectively evaluate carbazole derivatives against existing HTLs, we must look at hole mobility, dopant reliance, and ambient stability. The table below synthesizes quantitative data comparing optimally alkyl-engineered carbazoles against traditional alternatives.

HTL MaterialStructural ClassificationHole Mobility ( cm2V−1s−1 )Dopant RequirementAmbient StabilityTypical PSC PCE
Spiro-OMeTAD Small Molecule (Spirobifluorene) ∼2×10−4 (doped)High (LiTFSI, tBP)Poor (Hygroscopic)20 - 22%
PTAA Polymer (Triarylamine) ∼1×10−3 ModerateModerate19 - 21%
PEDOT:PSS Polymer Blend ∼1×10−2 None (Intrinsic)Poor (Acidic, degrades perovskite)12 - 15%
EH44 (Carbazole) Small Molecule (Branched N-hexyl) ∼5×10−4 Low/NoneExcellent (>1000h)[1]18 - 19%[5]
2Cl-2PACz (Carbazole) SAM (2-carbon alkyl spacer)Tunneling (Monolayer)NoneExcellent 18.62%[4]

Key Takeaway: While Spiro-OMeTAD can achieve marginally higher peak efficiencies in highly controlled environments, optimally substituted carbazoles (like EH44 or 2Cl-2PACz) eliminate the need for destructive hygroscopic dopants, resulting in vastly superior long-term operational stability[1][4].

Self-Validating Experimental Protocols

To rigorously evaluate a new carbazole HTL synthesized with varying alkyl chain positions, researchers must employ self-validating workflows. The following protocols ensure that observed performance differences are due to intrinsic molecular properties rather than fabrication artifacts.

Protocol A: Space-Charge-Limited Current (SCLC) Hole Mobility Extraction

Purpose: To isolate and measure the intrinsic hole mobility of the bulk HTL film.

  • Device Architecture: Fabricate hole-only devices with the structure: ITO / PEDOT:PSS / Carbazole HTL / Au.

  • Film Deposition: Spin-coat the carbazole HTL from a chlorobenzene solution (typically 10-20 mg/mL).

    • Causality Check: Alkyl chain branching (e.g., 2-ethylhexyl) increases solubility, ensuring a pinhole-free film[5].

  • Thickness Variation (The Self-Validation Step): Fabricate at least three devices with varying HTL thicknesses ( L=50,100,150 nm ) by altering spin speeds.

  • J-V Sweeping: Measure the dark current density ( J ) versus voltage ( V ) from 0V to 5V.

  • Data Fitting: Apply the Mott-Gurney equation: J=89​εr​ε0​μL3V2​ .

    • Validation Criterion: Plot J versus V2/L3 . If the data from all three thicknesses collapse onto a single linear master curve in the trap-free SCLC region, the extracted mobility ( μ ) is a true bulk property, confirming that contact injection barriers are negligible.

Protocol B: SAM HTL Deposition and Coverage Validation

Purpose: To verify that alkyl spacer length variations are forming true monolayers rather than aggregated multilayers.

  • Solution Preparation: Dissolve the carbazole SAM (e.g., 2Cl-2PACz to 2Cl-5PACz) in anhydrous ethanol at a concentration of 1 mM[4].

  • Substrate Immersion: Submerge UV-Ozone treated ITO substrates into the solution for 2 hours to allow phosphonic acid anchoring.

  • Dynamic Rinsing (The Self-Validation Step): Remove the substrate and immediately spin-rinse with neat methanol at 3000 rpm for 30 seconds.

    • Causality Check: UV-Vis spectroscopy will show that unrinsed films form multilayers due to π−π stacking of the carbazole cores. Methanol rinsing strips physisorbed molecules, leaving only the chemisorbed monolayer[4].

  • Contact Angle Metrology: Measure the water contact angle across 5 different points on the substrate.

    • Validation Criterion: A variance of <2∘ across the surface confirms uniform monolayer coverage. A sharp drop in contact angle indicates incomplete coverage, often seen when alkyl spacers are too long (e.g., 5 carbons), causing the molecules to lie flat and disrupt dense packing[4].

W S1 1. HTL Synthesis (Varying Alkyl Position) S2 2. Solution Prep & Spin-Coating S1->S2 S3 3. Dynamic Rinsing (Removes Multilayers) S2->S3 S4 4. Contact Angle (Validates Uniformity) S3->S4 S5 5. SCLC Mobility (Thickness Validation) S4->S5 S6 6. Full PSC Device Integration (J-V) S5->S6

Fig 2: Self-validating experimental workflow for evaluating novel carbazole HTLs.

Conclusion

When designing or selecting carbazole-based HTLs for optoelectronic devices, the alkyl chain is not a passive structural component. As demonstrated by the transition from 3,6- to 2,7-functionalization, and the odd-even spacer effects in SAMs, the exact position and length of the alkyl chain dictate the molecular orientation, tunneling resistance, and ultimate device efficiency. By utilizing self-validating protocols like thickness-dependent SCLC and dynamic rinsing contact angle measurements, researchers can systematically isolate these structure-property relationships and push the boundaries of dopant-free device stability.

Sources

Comparative

validation of molecular structure through computational and experimental data

Bridging the Resolution Gap: A Comparative Guide to Molecular Structure Validation via Computational and Experimental Integration As an Application Scientist, I approach structure determination not as a single event, but...

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Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Resolution Gap: A Comparative Guide to Molecular Structure Validation via Computational and Experimental Integration

As an Application Scientist, I approach structure determination not as a single event, but as a self-validating system : a workflow where computational predictions are continuously constrained by experimental physics, and experimental ambiguities are resolved by computational thermodynamics. This guide objectively compares leading proprietary and open-source validation workflows, providing the causality behind experimental choices and the data required to implement them.

The Physical vs. Predictive Divide: Establishing the Baseline

Before comparing integrated workflows, we must establish the physical realities of our baseline modalities.

Experimental Ground Truths: X-ray vs. Cryo-EM While both techniques are foundational, they measure fundamentally different physical properties. X-ray crystallography captures the diffraction of X-ray photons by electron clouds, whereas Cryo-EM relies on high-energy electrons interacting with atomic Coulomb potentials. This physical distinction explains why, even at comparable resolutions, Cryo-EM maps often exhibit more ambiguous side-chain scattering than X-ray structures ()[1]. Cryo-EM excels at capturing large macromolecular complexes in multiple conformational states without the need for crystallization, while X-ray remains the gold standard for atomic-level precision in small protein-ligand complexes ()[2].

Computational Predictors: AlphaFold 3 AF3 has achieved unprecedented accuracy, boasting a ~95% success rate for monomeric proteins (pLDDT ≥ 70) and roughly 76.8% accuracy for dimeric interfaces (DockQ > 0.23) ()[3]. However, AF3 has two critical limitations:

  • Ligand Novelty Bias: Its accuracy drops to ~64.3% when predicting complexes with "unseen ligands" (ligands with < 0.5 Tanimoto similarity to the training set) ()[4].

  • Conformational Collapse: AF3 tends to collapse into a single dominant static conformation, remaining oblivious to experimental conditions (like solvent or temperature) that drive dynamic heterogeneity ()[5].

Table 1: Quantitative Comparison of Structural Validation Modalities
ModalityResolution LimitDynamic CapabilityTarget SuitabilityKey Limitation
X-ray Crystallography ~1.0 ÅLow (Static crystal lattice)Small-to-medium proteins, ligandsRequires crystallization; phase problem
Cryo-EM ~1.35 ÅHigh (Multiple conformations)Large macromolecular complexesAmbiguous side-chain scattering at lower res
AlphaFold 3 Sub-angstrom (predicted)Low (Tends to single dominant state)Monomers, known complexesPoor on unseen ligands & dynamic ensembles
MD Simulations N/A (Temporal resolution: fs)Very High (Continuous trajectory)Refinement of experimental/AI modelsComputationally expensive; forcefield bias

Workflow A: The Open-Source AI-Driven Pipeline

(AlphaFold 3 + GROMACS + NMR/Cryo-EM Guidance)

The Causality: Why run Molecular Dynamics (MD) on an AF3 structure? Because AI predicts the most probable state based on evolutionary data, not the thermodynamically active state in solution. By applying Nuclear Overhauser Effect (NOE) distance restraints from NMR or density maps from Cryo-EM as guiding forces during an MD simulation, we force the AF3 model to sample the true dynamic ensemble. This creates a self-validating system: the AI provides the fold, the MD provides the physics, and the experimental data provides the boundary conditions.

G A Input Sequence & Ligands B AlphaFold 3 Structure Prediction A->B D GROMACS MD Relaxation & Sampling B->D C Experimental Restraints (NMR NOEs / Cryo-EM) C->B Guide E Validated Dynamic Ensemble D->E

Protocol 1: NOE-Guided Ensemble Generation
  • Initial Prediction: Generate the base structure using the AlphaFold 3 server. Filter residues with pLDDT < 70, as these often represent intrinsically disordered regions rather than structured domains.

  • Restraint Mapping: Extract inter-atomic proximity data from solution-state NMR (NOE experiments). Convert these proximities into distance restraints (typically 1.8 Å to 5.0 Å).

  • System Solvation & Equilibration: Import the AF3 structure into GROMACS. Solvate in a simple point charge (SPC) water box with a 12 Å boundary to prevent artificial periodic contacts ()[6]. Equilibrate under NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns.

  • Restrained MD Production: Run a 100 ns to 1 µs production run, applying the NOE distance restraints as harmonic potentials.

  • Self-Validation Check: Calculate the ensemble order parameters ( S2 ) from the MD trajectory. If the computational S2 matches the experimental NMR S2 measurements, the dynamic ensemble is validated.

Workflow B: The Proprietary Physics-Based Pipeline

(Schrödinger Suite: AutoQSAR + Desmond MD + MM-GBSA)

The Causality: When validating novel drug candidates against experimental apo-structures (e.g., a Cryo-EM map of a kinase), rigid molecular docking is insufficient. Docking algorithms ignore solvent entropy and receptor flexibility to save compute time. To validate a hit, we must use MD to allow for "induced fit" adaptations, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations. MM-GBSA calculates the true binding free energy by accounting for solvation penalties and van der Waals forces, providing a direct, self-validating correlation to in vitro IC50​ assays ()[7].

G A Experimental Apo Structure (X-ray / Cryo-EM) B Ligand Prep & Docking (Glide XP) A->B C Desmond MD Simulation (100ns Isothermal-Isobaric) B->C D MM-GBSA Free Energy Calculation C->D E In Vitro Assay (e.g., IC50 Validation) D->E Correlate

Fig 2. Physics-based validation pipeline using Schrödinger Suite and in vitro assays.

Protocol 2: Thermodynamic Validation of Ligand Complexes
  • Target Preparation: Import the X-ray or Cryo-EM structure into the Schrödinger Protein Preparation Wizard. Assign bond orders, add missing hydrogens (which are rarely visible in X-ray maps >1.06 Å), and optimize the H-bond network at physiological pH (7.4).

  • Extra-Precision Docking: Prepare ligands using LigPrep (OPLS3e forcefield). Execute docking using Glide in Extra-Precision (XP) mode to generate initial binding poses.

  • Desmond MD Simulation: To validate the docked pose, subject the complex to a 100 ns MD simulation using Desmond. Maintain constant temperature (300 K) and pressure (1.01325 bar) using the isothermal-isobaric (NPT) ensemble.

  • Trajectory Analysis: Monitor the Root Mean Square Deviation (RMSD). A ligand-protein complex is considered structurally validated if the protein RMSD stabilizes at < 3.0 Å relative to the initial conformation over the 100 ns trajectory ()[7].

  • Self-Validation Check (MM-GBSA): Extract frames from the stable portion of the MD trajectory. Calculate the binding free energy ( ΔG ) using MM-GBSA. Plot the calculated ΔG against experimental in vitro pIC50​ values. A strong linear correlation validates the computational model for future virtual screening.

Comparative Analysis of Validation Fidelity

Table 2: Performance Metrics of Computational Predictions vs. Experimental Benchmarks
MetricAlphaFold 3 (Monomers)AlphaFold 3 (Unseen Ligands)Schrödinger (MM-GBSA)
Accuracy / Success Rate ~95% (pLDDT ≥ 70)~64.3%High correlation with IC50​
Interface Prediction ~76.8% (Dimers, DockQ > 0.23)N/AN/A
RMSD Deviation < 2.0 Å (General fold)> 2.0 Å (Novel pockets)< 3.0 Å over 100ns MD

The Verdict: If your goal is to determine the macroscopic architecture of a highly dynamic, multi-domain complex, the Open-Source AI Pipeline (AF3 guided by Cryo-EM/NMR) is superior. It bridges the phase problem of X-ray crystallography and the side-chain ambiguity of Cryo-EM by using AI to fill in the gaps, while experimental restraints prevent the AI from hallucinating unphysical states.

Conversely, if your goal is rational drug design against a well-characterized pocket, the Proprietary Physics Pipeline (Schrödinger) remains the gold standard. AF3's performance degradation on unseen ligands means it cannot reliably replace rigorous, forcefield-based thermodynamic validation. The integration of Desmond MD and MM-GBSA ensures that the entropic costs of ligand binding are accounted for—something AI currently struggles to predict ab initio.

References

  • Investigating Side-Chain Scattering: A Comparative Study using Cryo-EM and X-Ray Crystallography. Source: omicsonline.org. URL: [Link]

  • Comparative evaluation of the prediction accuracy of AlphaFold and ESMFold for monomeric and dimeric proteins. Source: nih.gov. URL: [Link]

  • How have AlphaFold 3's predictions been validated? Source: ebi.ac.uk. URL: [Link]

  • Experiment-guided AlphaFold3 resolves accurate protein ensembles. Source: biorxiv.org. URL: [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. Source: acs.org. URL: [Link]

  • Molecular Dynamics Simulation as a Tool to Identify Mutual Synergistic Folding Proteins. Source: mdpi.com. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol proper disposal procedures

Advanced Laboratory Protocol: Handling and Disposal of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol As drug development and materials science advance, the use of complex synthetic intermediates like 3-{[(9-ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Protocol: Handling and Disposal of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

As drug development and materials science advance, the use of complex synthetic intermediates like 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol has become increasingly common. Featuring a 9-ethylcarbazole core linked to an aminopropanol moiety, this compound is a critical building block in the synthesis of dopamine D3 receptor antagonists[1] and organic light-emitting diodes (OLEDs). However, its polycyclic aromatic hydrocarbon (PAH) architecture and reactive functional groups demand rigorous safety and disposal protocols.

As a Senior Application Scientist, I have designed this guide to provide a self-validating system for the safe operational handling and environmental stewardship of this specific carbazole derivative.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To handle this compound safely, laboratory personnel must understand its underlying physicochemical behavior:

  • Lipophilicity and Systemic Risk: The 9-ethyl-9H-carbazole backbone is highly lipophilic. If exposed to the skin, it can readily partition into the stratum corneum. The attached aminopropanol group can act as a penetration enhancer, turning the molecule into a vector for systemic absorption and causing severe contact dermatitis[2].

  • Thermal Decomposition: Nitrogen-containing aromatic compounds are highly stable at room temperature but decompose under extreme heat to release highly toxic nitrogen oxides ( NOx​ ) and carbon monoxide[2].

  • Environmental Persistence: Carbazole derivatives exhibit low water solubility and are not readily degradable in standard wastewater treatment plants[2]. Discharging this compound down the drain strictly violates the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3].

Operational Handling Protocol

Under the OSHA Laboratory Standard (29 CFR 1910.1450), all manipulations of this compound must be integrated into your facility's written Chemical Hygiene Plan (CHP)[4][5].

Step 1: Engineering Controls Always handle the compound inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4]. This mitigates the inhalation risk of aerosolized powders during weighing or solvent evaporation.

Step 2: Personal Protective Equipment (PPE)

  • Hand Protection: Double-glove using heavyweight nitrile (minimum 8 mil thickness). Standard latex offers insufficient protection against the organic solvents (e.g., DMF, DCM) typically used to dissolve this compound.

  • Eye Protection: Wear splash-proof chemical safety goggles (ANSI Z87.1 compliant)[4].

  • Body Protection: A flame-resistant laboratory coat and closed-toe shoes are mandatory.

Waste Segregation and Storage

Proper waste segregation prevents exothermic cross-reactions and ensures compliance with EPA regulations[6].

Step 1: Container Selection Use high-density polyethylene (HDPE) or borosilicate glass containers with secure, leak-proof PTFE-lined screw caps[7]. Do not use standard polypropylene for liquid waste, as residual organic synthetic solvents may degrade the plastic over time.

Step 2: Chemical Segregation Strictly isolate this waste from strong oxidizers, acids, and halogenated waste streams. The secondary amine in the propanol chain is nucleophilic and can react violently with strong oxidizing agents[8].

Step 3: RCRA-Compliant Labeling Label the container immediately with the exact chemical name, the date of initial waste accumulation, and the primary hazard (e.g., "Hazardous Waste: Toxic/Irritant")[6].

Step-by-Step Disposal Procedure

Because it is a suspected environmental hazard, 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol must be destroyed via high-temperature incineration[7].

  • Solid Waste Consolidation: Transfer all solid waste (including contaminated Kimwipes, weighing boats, and filter papers) into a designated solid hazardous waste bin[7].

  • Liquid Waste Collection: Collect all solvent rinsates (e.g., ethanol or acetone used to clean glassware or run chromatography) into a designated non-halogenated organic waste carboy.

  • Glassware Decontamination: Rinse all glassware that contacted the chemical with a polar aprotic solvent (like acetone) first. Collect this rinsate as hazardous waste before washing the glassware with soap and water[7].

  • EHS Handoff: Once the container is full or reaches the 90-day (or 180-day, depending on your facility's generator status) accumulation limit, submit a pickup request to your Environmental Health and Safety (EHS) department[6][7].

  • Final Destruction: The waste broker will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

Spill Response & Decontamination

In the event of an accidental release:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If the compound is dissolved in a liquid solvent, surround the spill with an inert absorbent like vermiculite or sand[2]. If it is a solid powder, dampen the powder slightly with water to prevent dust generation before sweeping[8].

  • Collect: Use non-sparking tools to scoop the absorbed material into a hazardous waste container[2].

  • Decontaminate: Wash the spill area with a mild detergent and water, collecting the runoff as hazardous waste.

Quantitative Data & Hazard Summary

Property / ParameterSpecification / GuidelineCausality / Rationale
Chemical Class Polycyclic Aromatic Hydrocarbon (PAH)Dictates high lipophilicity and environmental persistence[2].
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity9-ethylcarbazole core easily permeates biological membranes[2].
Incompatible Materials Strong Oxidizers, AcidsSecondary amine group can undergo violent exothermic reactions[8].
Decomposition Products NOx​ , CO , CO2​ Nitrogen-containing organics release toxic gases upon combustion[2].
Storage Environment Cool, dry, well-ventilated (Ambient)Prevents thermal degradation and pressure buildup in containers[2].
Disposal Method High-Temperature IncinerationPrevents environmental contamination; drain disposal is prohibited[7].

Disposal Workflow Visualization

ChemicalDisposal Start Generate Waste: 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol Segregation Waste Segregation (Isolate from Oxidizers) Start->Segregation Identify Waste Stream Container Transfer to HDPE/Glass (Seal & Label per EPA RCRA) Segregation->Container Liquid/Solid Transfer Storage Secondary Containment (Hazardous Accumulation Area) Container->Storage Store < 90/180 Days EHS EHS Pickup Request (Manifesting & Profiling) Storage->EHS Initiate Disposal Incineration High-Temperature Incineration (Licensed TSDF) EHS->Incineration Final Destruction

Workflow for the segregation and disposal of carbazole derivative hazardous waste.

References

  • National Institutes of Health (NIH). "Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at: [Link]

  • YOUTH Clean Tech. "Laboratory Waste Management: Eco-Friendly Practices." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

In the landscape of drug discovery and chemical research, the synthesis and handling of novel molecules are routine. However, with novelty comes the responsibility of rigorous safety assessment.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the synthesis and handling of novel molecules are routine. However, with novelty comes the responsibility of rigorous safety assessment. This guide provides essential, immediate safety and logistical information for handling 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document is built upon a conservative approach, extrapolating data from its constituent chemical moieties: the carbazole group and the amino-alcohol functional group. Our primary objective is to foster a culture of safety that goes beyond mere compliance, ensuring that every researcher is empowered to handle this compound with the utmost confidence and protection.

Hazard Analysis: A Tale of Two Moieties

The toxicological profile of 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol has not been extensively documented. Therefore, a thorough risk assessment must be based on the known hazards of its structural components.

  • The Carbazole Core: Carbazole and its derivatives are aromatic heterocyclic compounds. While specific toxicity data varies, the carbazole family is generally associated with several hazards. They are known irritants to the skin, eyes, and respiratory system.[1][2] Some evidence suggests that certain substituted carbazoles may have carcinogenic and mutagenic properties.[3][4] Furthermore, carbazole is recognized as being very toxic to aquatic life with long-lasting effects.[5][6]

  • The Amino-Alcohol Side Chain: The 3-aminopropan-1-ol portion of the molecule introduces its own set of potential hazards. Amino alcohols can be corrosive, causing burns to the skin and eyes upon contact.[7] Depending on the specific structure, they may also be harmful if inhaled or ingested.

Given this composite hazard profile, it is imperative to treat 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol with a high degree of caution, assuming it possesses the potential for skin and eye irritation, respiratory irritation, and possible long-term health effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize all routes of exposure—dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.[8] For prolonged contact, select gloves with a breakthrough time greater than 240 minutes.[1]To prevent skin contact and absorption. Always inspect gloves for tears or punctures before use.[8]
Body Protection Laboratory coatFlame-retardant lab coat, fully buttoned.[8]To protect the skin from splashes and prevent contamination of personal clothing.
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times.[1]To protect the eyes from splashes and airborne particles.
Face shieldRecommended when there is a significant risk of splashing or aerosol generation.[8]
Respiratory Protection NIOSH-approved respiratorN95 or higher, particularly when handling the solid compound outside of a fume hood.[5]To prevent the inhalation of fine powders.
Foot Protection Closed-toe, chemical-resistant shoesTo protect the feet from spills.[5]
Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

  • Work Area Preparation : Always handle 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Weighing the Solid : If possible, weigh the solid compound inside the fume hood using an analytical balance with a draft shield.[5] Use a micro-spatula to minimize the generation of dust.

  • Dissolving : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[5] If heating is required, use a controlled heating mantle with proper ventilation.

  • Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces and equipment that came into contact with the compound.[8]

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[2]

  • Don Appropriate PPE : Before cleaning the spill, don the appropriate PPE, including respiratory protection if the compound is a powder.[1]

  • Contain the Spill : For solid spills, gently cover with an absorbent material to avoid generating dust.[1] For liquid spills, use an inert absorbent material like sand or vermiculite.[7]

  • Clean-up : Carefully collect the spilled material and absorbent into a labeled hazardous waste container.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Proper disposal is crucial to ensure the safety of personnel and to prevent environmental contamination.[4]

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with the compound (e.g., used gloves, bench paper, weighing paper) should be collected in a designated and clearly labeled hazardous waste container.[8]

    • Liquid Waste : Solutions containing the compound and contaminated solvents should be collected in a separate, labeled hazardous waste container.

    • Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[5]

  • Container Labeling : All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Disposal : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific guidance.

Visualization of Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for safe handling and disposal.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., Weighing, Dissolving, Reaction) Base_PPE Base PPE - Nitrile/Neoprene Gloves - Lab Coat - Safety Glasses Assess Task->Base_PPE Low Risk (e.g., handling dilute solutions) Enhanced_PPE Enhanced PPE - Face Shield - N95 Respirator Assess Task->Enhanced_PPE High Risk (e.g., handling powder, potential for aerosolization) Handling_Disposal_Workflow Start Start: Prepare to Handle Compound Preparation 1. Prepare Workspace (Fume Hood, Eyewash/Shower Accessible) Start->Preparation Don_PPE 2. Don Appropriate PPE Preparation->Don_PPE Handling 3. Handle Compound (Weighing, Dissolving, etc.) Don_PPE->Handling Decontamination 4. Decontaminate Workspace and Equipment Handling->Decontamination Doff_PPE 5. Doff and Dispose of PPE Decontamination->Doff_PPE Waste_Segregation 6. Segregate Waste (Solid, Liquid, Sharps) Doff_PPE->Waste_Segregation Waste_Disposal 7. Dispose of Waste via EHS Waste_Segregation->Waste_Disposal

Caption: Safe Handling and Disposal Workflow.

By adhering to these guidelines, researchers can confidently and safely handle 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol, ensuring both personal safety and the integrity of their research.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Benchchem. (n.d.). Personal protective equipment for handling 1H-Benzo[c]carbazole.
  • Santa Cruz Biotechnology. (n.d.). Carbazole Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem.
  • Echemi. (n.d.). 9-(3-bromophenyl)carbazole SDS.
  • Unknown Source. (n.d.). Chemical Waste Name or Mixtures.
  • Tokyo Chemical Industry CO., LTD. (2025, October 27). SAFETY DATA SHEET: 3-Amino-9-ethylcarbazole.
  • TCI Chemicals. (2025, November 27). SAFETY DATA SHEET: 2-(9H-Carbazol-9-yl)ethanol.
  • Thermo Fisher Scientific. (2025, September 07). SAFETY DATA SHEET: 1,2-Propanediol, 3-amino-.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: 3-Amino-9-ethylcarbazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.
  • Loba Chemie. (n.d.). CARBAZOLE FOR SYNTHESIS.
  • Nippon Nyukazai Co., Ltd. (2018, June 12). SAFETY DATA SHEET: AMINO ALCOHOL EA.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.
  • Weizmann Institute of Science. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol
Reactant of Route 2
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